molecular formula C34H28Cl4N6O4 B1584600 Pigment Yellow 16 CAS No. 5979-28-2

Pigment Yellow 16

カタログ番号: B1584600
CAS番号: 5979-28-2
分子量: 726.4 g/mol
InChIキー: JFMYRCRXYIIGBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Light Yellow JN is a chemical compound supplied for research use as a specialized yellow pigment. This product is intended solely for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic procedures, drug use, or personal consumption. Researchers are encouraged to consult the specific product data sheet for detailed information on this compound's molecular structure, physical and chemical properties (including light fastness, heat resistance, and solubility), and its suitability for particular applications such as coatings, inks, or material science studies. Handling should be conducted in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide
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InChI

InChI=1S/C34H28Cl4N6O4/c1-17-13-21(5-9-27(17)39-33(47)31(19(3)45)43-41-29-11-7-23(35)15-25(29)37)22-6-10-28(18(2)14-22)40-34(48)32(20(4)46)44-42-30-12-8-24(36)16-26(30)38/h5-16,31-32H,1-4H3,(H,39,47)(H,40,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMYRCRXYIIGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)Cl)C)NC(=O)C(C(=O)C)N=NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Cl4N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021452
Record name C.I. Pigment Yellow 16
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Molecular Weight

726.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5979-28-2
Record name Pigment Yellow 16
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Record name Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[2-(2,4-dichlorophenyl)diazenyl]-3-oxo-
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Record name C.I. Pigment Yellow 16
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Record name N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]
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Record name PIGMENT YELLOW 16
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Foundational & Exploratory

An In-depth Technical Guide to Pigment Yellow 16 (CAS 5979-28-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

This technical guide provides a comprehensive overview of Pigment Yellow 16 (CAS No. 5979-28-2), a diarylide yellow pigment. While primarily used as an industrial colorant, this document details its chemical properties, synthesis, and technical specifications for professionals in research, development, and safety assessment.

Chemical Identity and Physical Properties

This compound is an organic compound classified as a diarylide (or bisacetoacetarylide) azo pigment.[1][2] It is known for its brilliant green-yellow shade and good resistance to heat and light.[3] Its primary application is in the coloring of plastics, printing inks, and paints.[4][5][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 5979-28-2[3][4][5]
Molecular Formula C₃₄H₂₈Cl₄N₆O₄[4][5][7]
Molecular Weight 726.44 g/mol [3][4][7]
Synonyms C.I. This compound, C.I. 20040, Permanent Yellow NCG, Hostaperm Yellow NCG[3][5][8]
Appearance Yellow powder[3][6]
Melting Point 325 °C[3][4][5]
Boiling Point 811.8 ± 65.0 °C (Predicted)[4][7]
Density 1.40 ± 0.1 g/cm³ (Predicted)[4][7]
Solubility Insoluble in water; slightly soluble in ethanol.[4][6][7]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving diazotization and an azo coupling reaction. The overall workflow is a well-established method for producing diarylide pigments.

2.1 Synthesis Pathway

The manufacturing process involves two primary stages:

  • Diazotization: 2,4-dichloroaniline is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.[3][4]

  • Azo Coupling: The resulting diazonium salt is then coupled with a bisacetoacetarylide coupling component, specifically N,N′-(3,3′-dimethyl[1,1′-biphenyl]-4,4′-diyl)bis[3-oxobutanamide], which is derived from o-tolidine.[2][4]

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling_component Coupling Component Preparation cluster_azo_coupling Stage 2: Azo Coupling Reaction cluster_finishing Finishing A 2,4-Dichloroaniline C Diazonium Salt Solution A->C B Sodium Nitrite + Hydrochloric Acid B->C G Coupling Reaction C->G D o-Tolidine F Bisacetoacetylated o-Tolidine D->F E Diketene E->F F->G H Crude this compound G->H I Filtration & Washing H->I J Drying & Milling I->J K Final Pigment Powder J->K

Caption: General synthesis workflow for this compound.

2.2 Detailed Experimental Protocol (Continuous Process Example)

The following protocol is an example of a continuous process for preparing this compound[1]:

  • Preparation of Coupling Component Suspension:

    • In a 1L beaker, add 800 mL of water, 38 g of 3,3'-dimethylbenzidine (o-tolidine), and 10 g of sodium hydroxide. Stir the mixture.

    • Add 5.7 g of a suitable surfactant and 35 mL of 30% sodium hydroxide solution.

    • Quickly add 50 mL of glacial acetic acid to form a suspension.

    • Dilute the final suspension with water to a total volume of 1000 mL.

  • Preparation of Diazonium Salt Solution:

    • Prepare a diazonium salt solution from 2,5-dichloroaniline (Note: other sources cite 2,4-dichloroaniline) to achieve the same molar concentration as the coupling component solution.[1][3][4]

  • Coupling Reaction:

    • Transfer the two reactant solutions into separate holding tanks.

    • Using calibrated peristaltic pumps, feed both the diazonium salt solution and the coupling component suspension at a controlled flow rate (e.g., 5 mL/min) into a helical tube reactor.

    • Maintain the reaction temperature between 20-30°C to yield the azo pigment solution.[1]

  • Post-Treatment and Isolation:

    • The resulting crude pigment slurry is then filtered.

    • The filter cake is washed thoroughly with water to remove residual salts and impurities.

    • The washed pigment is dried in an oven and subsequently milled or ground to achieve the desired particle size distribution.

Technical Performance and Applications

This compound is valued for its thermal stability and lightfastness, although these properties can vary depending on the application and concentration.

Table 2: Performance Characteristics of this compound

ParameterValue / Observation
Lightfastness Grade 4-5 (on a scale of 1-8, where 8 is highest)[4]
Heat Resistance Stable up to 160°C; can be used in polyolefins at 230-240°C for short durations (5 min).[3][4]
Chemical Resistance Good resistance to dilute acids and alkalis.[4][7]
Migration Prone to migration and crystallization, limiting its use in plasticized PVC.[4]
Primary Uses Packaging printing inks, metal decorative inks, paints, and coloring polyolefins.[4][6]

Safety and Toxicology

From a toxicological standpoint, diarylide pigments like this compound are characterized by their extremely low solubility in water and organic solvents, which inherently limits their bioavailability.[9]

  • GHS Classification: While many reports indicate it does not meet GHS hazard criteria, some notifications include a H350 "May cause cancer" hazard statement.[4][8] This discrepancy highlights the need to consult the specific Safety Data Sheet (SDS) from the supplier.

  • Handling Precautions: Standard industrial hygiene practices should be followed.[10] This includes using adequate ventilation, wearing personal protective equipment (gloves, safety goggles), and avoiding dust formation.[10]

  • Bioavailability: Studies on analogous diarylide pigments have shown no evidence of carcinogenicity when tested in long-term animal studies, which is attributed to the pigments not being absorbed by the body.[9][11] The pigment is typically encapsulated within a polymer matrix in its final application form, further reducing direct exposure.[9]

Safety_Logic A This compound Properties B Extremely Low Solubility A->B D Encapsulated in Matrix (e.g., Plastic, Ink) A->D C Limited Bioavailability B->C F Low Toxicological Risk in Intended Use C->F E Low Exposure Potential in Final Product D->E E->F

References

An In-depth Technical Guide to the Synthesis of Pigment Yellow 16 from 2,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the synthesis, experimental protocols, and core chemical principles of Pigment Yellow 16, a significant diarylide azo pigment.

Introduction

This compound (C.I. 20040) is a prominent member of the diarylide pigment family, valued for its vibrant yellow hue, good lightfastness, and thermal stability.[1] These characteristics make it a widely utilized colorant in various industrial applications, including printing inks, plastics, and coatings.[2] The synthesis of this compound is a multi-step process rooted in classical azo chemistry, involving the diazotization of a primary aromatic amine and subsequent coupling with a suitable coupling component. This technical guide provides a detailed examination of the synthesis of this compound, with a specific focus on the route commencing from 2,4-dichloroaniline.

The synthesis can be broadly categorized into three critical stages:

  • Diazotization of 2,4-dichloroaniline: The initial step involves the conversion of the primary aromatic amine, 2,4-dichloroaniline, into a reactive diazonium salt.

  • Synthesis of the Coupling Component: The requisite coupling component, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide), is prepared through the acetoacetylation of 3,3'-dimethylbenzidine.

  • Azo Coupling Reaction: The final stage involves the electrophilic substitution reaction between the diazonium salt of 2,4-dichloroaniline and the synthesized coupling component to yield this compound.

This whitepaper will provide detailed experimental protocols for each of these stages, present key quantitative data in a structured format, and offer visual representations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding of the synthesis process.

Core Synthesis Pathway

The overall synthesis of this compound from 2,4-dichloroaniline is a convergent process, where two key intermediates are synthesized separately and then combined in a final coupling reaction. The following diagram illustrates the logical flow of this synthesis.

Synthesis_Pathway A 2,4-dichloroaniline B Diazotization A->B NaNO₂, HCl, 0-5 °C C 2,4-dichlorobenzenediazonium chloride B->C G Azo Coupling C->G D 3,3'-dimethylbenzidine E Acetoacetylation D->E Diketene or Ethyl acetoacetate F N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide) (Coupling Component) E->F F->G H This compound G->H

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each of the three main stages in the synthesis of this compound.

Stage 1: Diazotization of 2,4-dichloroaniline

The diazotization of 2,4-dichloroaniline is a critical step that requires careful temperature control to ensure the stability of the resulting diazonium salt.[3] The reaction is typically carried out in an acidic medium at a temperature between 0 and 5 °C.

Experimental Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, a suspension of 2,4-dichloroaniline (1.0 equivalent) is prepared in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • A solution of sodium nitrite (1.05 equivalents) in cold deionized water is prepared separately.

  • The sodium nitrite solution is added dropwise to the vigorously stirred aniline suspension, ensuring the temperature is maintained between 0 and 5 °C.

  • The rate of addition should be carefully controlled to prevent a significant rise in temperature.

  • After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete.

  • The resulting pale-yellow solution of 2,4-dichlorobenzenediazonium chloride is kept cold and used immediately in the subsequent coupling reaction.

Stage 2: Synthesis of the Coupling Component

The coupling component, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide), is synthesized by the acetoacetylation of 3,3'-dimethylbenzidine. This can be achieved using reagents such as diketene or ethyl acetoacetate.[1]

Experimental Procedure (using Diketene):

  • In a suitable reactor, 3,3'-dimethylbenzidine (1.0 equivalent) is suspended in an inert solvent such as toluene or xylene.

  • Diketene (2.1 equivalents) is added dropwise to the stirred suspension at a controlled temperature, typically between 40-60 °C.

  • The reaction mixture is then heated and stirred for a period of 2-4 hours to ensure complete acetoacetylation.

  • Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts.

  • The N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide) is then dried before use in the coupling reaction.

Stage 3: Azo Coupling Reaction

The final step in the synthesis is the azo coupling reaction, where the diazonium salt of 2,4-dichloroaniline reacts with the bis(acetoacetyl) derivative of 3,3'-dimethylbenzidine. This electrophilic aromatic substitution reaction forms the two azo linkages that are characteristic of the pigment.

Experimental Procedure:

  • The previously prepared N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide) (1.0 equivalent) is dissolved or suspended in an aqueous alkaline solution (e.g., sodium hydroxide solution).

  • The solution is cooled to 0-5 °C in an ice bath.

  • The cold diazonium salt solution of 2,4-dichloroaniline (2.1 equivalents) is added slowly to the stirred solution of the coupling component.

  • The pH of the reaction mixture is carefully controlled during the addition, typically maintained in the weakly acidic to neutral range (pH 4-6) by the addition of a buffer solution (e.g., sodium acetate).

  • A colored precipitate of this compound forms immediately upon the addition of the diazonium salt.

  • After the addition is complete, the reaction mixture is stirred for a further 1-2 hours to ensure the completion of the coupling reaction.

  • The precipitated pigment is then isolated by filtration, washed thoroughly with water to remove any soluble salts and impurities, and subsequently dried.

Data Presentation

The following tables summarize the key quantitative data associated with the reactants, intermediates, and the final product in the synthesis of this compound.

Table 1: Physicochemical Properties of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
2,4-dichloroanilineC₆H₅Cl₂N162.02Light brown crystalline solid554-00-7
3,3'-dimethylbenzidineC₁₄H₁₆N₂212.29White to reddish crystals119-93-7
N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide)C₂₂H₂₄N₂O₄396.44Off-white to pale yellow powder5102-67-0
This compoundC₃₄H₂₈Cl₄N₆O₄726.44Yellow solid[1]5979-28-2[1]

Table 2: Typical Reaction Parameters and Yields

Reaction StageKey ParametersTypical Yield (%)
DiazotizationTemperature: 0-5 °C, Stoichiometry: 1:1.05 (amine:nitrite)>95% (in solution)
AcetoacetylationTemperature: 40-60 °C, Solvent: Toluene90-95%
Azo CouplingTemperature: 0-10 °C, pH: 4-685-95%

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key processes in the synthesis of this compound.

Diazotization_Mechanism cluster_0 In situ generation of Nitrous Acid cluster_1 Formation of Nitrosonium Ion cluster_2 Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NaCl NaCl HNO2_2 HNO₂ H2ONO H₂O⁺-NO HNO2_2->H2ONO + H⁺ H_ion H⁺ NO_ion NO⁺ (Nitrosonium ion) H2ONO->NO_ion - H₂O H2O H₂O Amine Ar-NH₂ (2,4-dichloroaniline) N_Nitrosoamine Ar-NH-N=O (N-Nitrosoamine) Amine->N_Nitrosoamine + NO⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium ion) Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: Mechanism of the diazotization reaction.

Experimental_Workflow cluster_Diazotization Stage 1: Diazotization cluster_Coupling_Component Stage 2: Coupling Component Synthesis cluster_Azo_Coupling Stage 3: Azo Coupling A1 Suspend 2,4-dichloroaniline in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ solution dropwise (maintain 0-5 °C) A2->A4 A3 Prepare NaNO₂ solution A3->A4 A5 Stir for 30 min A4->A5 A6 Diazonium salt solution (use immediately) A5->A6 C3 Slowly add diazonium salt solution (control pH 4-6) A6->C3 B1 Suspend 3,3'-dimethylbenzidine in solvent B2 Add Diketene dropwise (40-60 °C) B1->B2 B3 Heat and stir for 2-4 h B2->B3 B4 Cool and filter B3->B4 B5 Wash and dry product B4->B5 C1 Dissolve coupling component in aqueous alkali B5->C1 C2 Cool to 0-5 °C C1->C2 C2->C3 C4 Stir for 1-2 h C3->C4 C5 Filter, wash, and dry This compound C4->C5

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound can be performed using various analytical techniques. The following table summarizes the expected characterization data.

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals / Wavenumbers
¹H NMR Signals corresponding to aromatic protons, methyl protons, and methine protons.
¹³C NMR Resonances for aromatic carbons, carbonyl carbons, methyl carbons, and methine carbons.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching (amide and ketone), C=C stretching (aromatic), and N=N stretching.
UV-Vis (nm) Absorption maxima in the visible region, characteristic of the extended chromophore.

Note: Specific chemical shifts and absorption maxima can vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from 2,4-dichloroaniline is a well-established process in industrial organic chemistry, relying on the fundamental principles of diazotization and azo coupling reactions. This technical guide has provided a detailed overview of the synthetic pathway, comprehensive experimental protocols, and key quantitative data. The successful synthesis of this pigment is contingent upon careful control of reaction parameters, particularly temperature and pH, at each stage of the process. The provided workflows and diagrams serve as a valuable resource for researchers and professionals engaged in the synthesis and development of azo pigments. Further optimization of reaction conditions can lead to improved yields and purity of the final product.

References

An In-depth Technical Guide to Pigment Yellow 16 (C34H28Cl4N6O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 16, with the molecular formula C34H28Cl4N6O4, is a diarylide yellow pigment characterized by its brilliant green-yellow hue.[1] As a member of the azo pigment family, it is utilized extensively as a colorant in a variety of industrial applications, including printing inks, plastics, and paints.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and toxicological profile of this compound. While the primary application of this compound is as a colorant, this guide will also explore the broader context of azo compounds in medicinal chemistry and drug development, a field where this compound itself is not directly implicated but to which its chemical class is relevant.

Chemical and Physical Properties

This compound is a yellow solid organic compound.[3] It is classified as a diarylide pigment, also referred to as an arylide yellow.[3][4] The Colour Index number for this pigment is 20040.[3][4] Due to its nature as a pigment, it exhibits very low solubility in water and organic solvents.[5]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C34H28Cl4N6O4[1][2][3]
Molecular Weight 726.44 g/mol [1][3]
CAS Number 5979-28-2[1][2]
Appearance Yellow powder[1][6]
Melting Point 325 °C[1][2][7]
Boiling Point 811.8 °C at 760 mmHg[2][7]
Density 1.4 g/cm³[2][7]
Spectroscopic Data
  • FTIR Spectrum: An FTIR spectrum is available for this compound, which can be used for its identification and to confirm the presence of its characteristic functional groups.[8] The analysis of artists' pigments often utilizes FTIR spectroscopy to characterize the materials.[9][10][11]

Experimental Protocols

Synthesis of this compound

The synthesis of diarylide pigments like this compound generally involves a two-step process: the diazotization of an aromatic diamine followed by a coupling reaction with an acetoacetanilide derivative.[5]

General Synthesis Workflow:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction A 2,4-Dichloroaniline C Diazonium Salt of 2,4-Dichloroaniline A->C Diazotization B Sodium Nitrite & Hydrochloric Acid B->C E This compound C->E Coupling D N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[oxo-butanamide] D->E G A Crude Pigment Slurry B Filtering A->B C Washing with Water B->C D Drying C->D E Milling/Grinding (Optional) D->E F Purified this compound D->F E->F G A Azo Compounds B Antibacterial A->B C Antifungal A->C D Antiviral A->D E Anticancer A->E F Drug Delivery (Prodrugs) A->F

References

Spectroscopic Profile of Pigment Yellow 16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 16 (C.I. Name: this compound, C.I. No. 20040) is a diarylide yellow pigment widely utilized in the manufacturing of printing inks, plastics, and coatings due to its bright, reddish-yellow shade and good lightfastness. Chemically, it is known as N,N'-(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2-((2,4-dichlorophenyl)azo)-3-oxobutanamide), with the chemical formula C34H28Cl4N6O4. A thorough understanding of its spectroscopic properties is crucial for quality control, material identification, and research and development within the chemical and materials science industries. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for obtaining this data are also presented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name N,N'-(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2-((2,4-dichlorophenyl)azo)-3-oxobutanamide)[1]
CAS Number 5979-28-2
Chemical Formula C34H28Cl4N6O4
Molecular Weight 726.44 g/mol
Colour Index Name This compound
Colour Index Number 20040
Appearance Yellow solid

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its complex structure. While the specific spectrum for this compound is available in spectral databases, representative data for diarylide yellow pigments show common features.

Table 1: Characteristic FT-IR Absorption Bands for Diarylide Yellow Pigments

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (amide)
~1670C=O stretching (amide I)
~1590N-H bending (amide II)
~1550Aromatic C=C stretching
~1270C-N stretching
~820C-H out-of-plane bending
~750C-Cl stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like this compound. The absorption maxima are influenced by the solvent used.

Table 2: Representative UV-Vis Absorption Maxima for Diarylide Yellow Pigments in Different Solvents

Solventλmax (nm)
Dimethylformamide~430
Chloroform~425
Toluene~420
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Due to the limited solubility of this compound, obtaining high-resolution NMR spectra can be challenging. Data for related diarylide yellow compounds can provide insights into the expected chemical shifts.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Diarylide Yellow Pigments

NucleusChemical Shift (ppm)Assignment
¹H~10.5Amide N-H
¹H~8.0 - 7.2Aromatic protons
¹H~2.5Methyl protons (acetyl group)
¹H~2.3Methyl protons (biphenyl group)
¹³C~195Keto C=O
¹³C~165Amide C=O
¹³C~140 - 120Aromatic carbons
¹³C~25Methyl carbons (acetyl group)
¹³C~18Methyl carbons (biphenyl group)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

FT-IR Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission

  • ATR-FTIR: A small amount of the dry pigment powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

  • KBr Pellet: Approximately 1-2 mg of the finely ground pigment is intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder for analysis.

UV-Vis Spectroscopy

Method: Solution-state UV-Vis Spectroscopy

  • Sample Preparation: A stock solution of the pigment is prepared by dissolving a known mass in a suitable solvent (e.g., dimethylformamide, chloroform, or toluene) to a concentration of approximately 1 mg/mL.

  • Dilution: A series of dilutions are made from the stock solution to obtain concentrations in the range of 0.01 - 0.1 mg/mL.

  • Analysis: The UV-Vis spectra of the diluted solutions are recorded using a spectrophotometer, typically from 200 to 800 nm, against a solvent blank.

NMR Spectroscopy

Method: Solution-state NMR Spectroscopy

  • Sample Preparation: Due to low solubility, a suitable deuterated solvent must be chosen (e.g., DMSO-d₆, CDCl₃ with heating). Approximately 5-10 mg of the pigment is dissolved in ~0.6 mL of the deuterated solvent. Gentle heating or sonication may be required to aid dissolution.

  • Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope and the potential for low sample concentration.

Visualizations

To aid in the understanding of the analytical workflow for characterizing organic pigments, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation pigment This compound Powder grinding Grinding (if necessary) pigment->grinding dissolution Dissolution in Solvent grinding->dissolution kbr_mixing Mixing with KBr grinding->kbr_mixing uv_vis UV-Vis Spectroscopy dissolution->uv_vis nmr NMR Spectroscopy dissolution->nmr pellet_pressing Pellet Pressing kbr_mixing->pellet_pressing ftir FT-IR Spectroscopy pellet_pressing->ftir ftir_data Functional Group ID ftir->ftir_data uv_vis_data Electronic Transitions uv_vis->uv_vis_data nmr_data Structural Elucidation nmr->nmr_data logical_relationship PY16 This compound Structure Molecular Structure (C34H28Cl4N6O4) PY16->Structure Spectra Spectroscopic Data Structure->Spectra Properties Chemical & Physical Properties Structure->Properties FTIR FT-IR (Vibrational Modes) Spectra->FTIR UV_Vis UV-Vis (Electronic Transitions) Spectra->UV_Vis NMR NMR (Nuclear Spin States) Spectra->NMR Color Color (Yellow) UV_Vis->Color determines Properties->Color Solubility Solubility Properties->Solubility Lightfastness Lightfastness Properties->Lightfastness

References

In-depth Technical Guide on the Crystal Structure of Pigment Yellow 16: A Case of Undetermined Structure

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that a definitive, publicly available crystal structure for C.I. Pigment Yellow 16 (CAS No. 5979-28-2) has not been determined or published in peer-reviewed literature to date. While extensive research has been conducted on the crystallographic properties of other diarylide yellow pigments, the specific atomic arrangement within the crystal lattice of this compound remains elusive. This guide will, therefore, summarize the available information on this compound and provide a comprehensive overview of the crystallographic characteristics of closely related diarylide yellow pigments, which can serve as a valuable reference point.

This compound: Chemical Identity and General Properties

This compound is a diarylide yellow pigment, a class of organic compounds known for their bright yellow to reddish-yellow hues and good lightfastness. Its chemical formula is C₃₄H₂₈Cl₄N₆O₄, and its molecular weight is 726.43 g/mol .[1][2][3][4] The manufacturing process involves the diazotization of 2,4-dichloroaniline, followed by a coupling reaction with N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(3-oxobutanamide).[1][4] It is known to exist in at least two different crystalline forms, or polymorphs, designated as the α and β modifications. Polymorphism can significantly influence the physical and chemical properties of a pigment, including its color, tinctorial strength, and stability.

Table 1: General Properties of this compound

PropertyValue
CI Name This compound
CI Number 20040
CAS Number 5979-28-2
Molecular Formula C₃₄H₂₈Cl₄N₆O₄
Molecular Weight 726.43 g/mol
Melting Point 325 °C

Crystallography of Diarylide Yellow Pigments: A Comparative Overview

Although the crystal structure of this compound is not available, the structures of several other diarylide yellow pigments have been elucidated, primarily through single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). These studies provide valuable insights into the common structural motifs and packing arrangements within this class of pigments.

Diarylide yellow pigments typically exist in the keto-hydrazone tautomeric form rather than the azo form.[5][6] This tautomerism is stabilized by intramolecular hydrogen bonding, which contributes to the planarity and rigidity of the molecule. The overall molecular conformation and intermolecular interactions within the crystal lattice are key determinants of the pigment's macroscopic properties.

Table 2: Crystallographic Data for Selected Diarylide Yellow Pigments

PigmentC.I. Pigment Yellow 12C.I. Pigment Yellow 13C.I. Pigment Yellow 14C.I. Pigment Yellow 63C.I. Pigment Yellow 83
Crystal System TriclinicTriclinicTriclinicTriclinicMonoclinic
Space Group P-1P-1P-1P-1P2₁/c
a (Å) 12.189(2)11.235(3)10.871(3)10.875(2)5.106(9)
b (Å) 12.891(3)13.064(3)13.435(4)13.431(3)20.627(3)
c (Å) 10.456(2)11.854(3)11.958(4)11.952(2)17.009(15)
α (°) 98.43(2)100.83(2)102.13(3)102.15(2)90
β (°) 109.13(1)109.65(2)110.15(2)110.13(1)98.4(3)
γ (°) 94.61(2)93.33(2)92.58(2)92.60(2)90
Z 22222

Data for PY 12, 13, 14, and 63 are from studies on their respective crystal structures. Data for PY 83 is also from a dedicated crystallographic study.[7] It is important to note that these values are not directly applicable to this compound but provide a general understanding of the unit cell dimensions in this pigment family.

Experimental Protocols for Crystal Structure Determination

The determination of a pigment's crystal structure is a multi-step process that relies on sophisticated analytical techniques. The general workflow for such an analysis is outlined below.

3.1. Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for crystal structure determination, providing unambiguous information about the atomic arrangement.

  • Crystal Growth: The primary challenge for organic pigments is growing single crystals of sufficient size and quality. This is often achieved through slow evaporation of a solvent from a dilute solution of the pigment or by slow cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-rays using computational methods. The initial structural model is then refined to achieve the best possible fit with the experimental data.

3.2. Powder X-ray Diffraction (PXRD)

When single crystals are not available, PXRD can be used to obtain structural information from a polycrystalline powder.

  • Sample Preparation: A fine powder of the pigment is packed into a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected over a range of angles (2θ). The result is a diffractogram showing peaks at specific angles corresponding to the d-spacings of the crystal lattice planes.

  • Structure Determination from Powder Data: While more challenging than SC-XRD, modern computational methods, such as Rietveld refinement, can be used to solve and refine crystal structures from high-quality powder diffraction data.

experimental_workflow

Logical Relationships in Pigment Crystallography

The relationship between a pigment's chemical structure, its crystal structure, and its macroscopic properties is a central theme in pigment science. Understanding these connections is crucial for the rational design of new pigments with improved performance characteristics.

logical_relationships

References

In-Depth Technical Guide: Lightfastness Properties of Pigment Yellow 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 16 (PY 16), a diarylide yellow pigment, is an organic compound valued for its bright, greenish-yellow hue.[1][2] Chemically identified as N,N′-(3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diyl)bis{4-[(E)-(2,4-dichlorophenyl)diazenyl]-3-oxobutanamide}, it belongs to the disazo class of colorants.[1] Its molecular formula is C34H28Cl4N6O4, and its CAS number is 5979-28-2.[1][3] this compound is utilized in a variety of applications, including printing inks, plastics, and paints.[3][4] For scientific and pharmaceutical applications, particularly in the formulation of colored coatings, markers, or other materials where long-term color stability is critical, a thorough understanding of its lightfastness properties is essential. This guide provides a detailed overview of the lightfastness of this compound, including available quantitative data, experimental testing protocols, and a conceptual overview of its potential degradation under light exposure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its performance and stability in various formulations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CI Name This compound
CI Number 20040
CAS Number 5979-28-2[3]
Molecular Formula C34H28Cl4N6O4[3]
Molecular Weight 726.44 g/mol [1]
Appearance Yellow solid[1]
Melting Point 325 °C[3]
Density ~1.4 g/cm³[3]

Lightfastness Properties of this compound

Lightfastness is a critical property of a pigment that describes its resistance to fading or changing color upon exposure to light.[5] For this compound, the available data, primarily from qualitative assessments and industry standards, indicates a good to very good lightfastness, though this can be influenced by factors such as pigment concentration, the binder system, and the presence of other components in a formulation.

The most common metric for reporting the lightfastness of pigments is the Blue Wool Scale (BWS), an eight-step scale where 1 signifies very poor lightfastness and 8 represents excellent lightfastness.[5][6] Each step on the scale represents approximately double the lightfastness of the previous step.[7]

Table 2: Reported Lightfastness Ratings for this compound

Lightfastness Rating (BWS)Application/Conditions
6-7 Masstone in paints
6 Tint (1:10) in paints
Good General rating
Very Good General rating

Note: The specific test conditions for these ratings are not consistently reported in the available literature.

Experimental Protocols for Lightfastness Testing

The lightfastness of pigments like this compound is evaluated using standardized accelerated weathering tests that simulate exposure to indoor or outdoor light conditions over a prolonged period. The most relevant standards for this purpose are ASTM D4303 and ISO 105-B02.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

This standard outlines several methods to accelerate the effects of long-term indoor illumination on colorants.[8][9][10] Test Method C, which utilizes a xenon-arc apparatus, is particularly relevant for simulating daylight filtered through window glass.[9][11][12]

Key Experimental Parameters for ASTM D4303 (Test Method C):

  • Apparatus: Xenon-arc weathering chamber.[9][11]

  • Light Source: Filtered xenon-arc lamp to simulate daylight.[11]

  • Irradiance Level: Typically controlled at a specific wavelength, for example, 0.35 W/m²/nm at 340 nm.[11][12]

  • Filters: Window glass filters to simulate indoor exposure.[12]

  • Relative Humidity: Maintained at a constant level, often around 55 ± 5%.[11]

  • Temperature: Controlled using a black panel thermometer, with a typical temperature of 63 ± 2°C.[12]

  • Exposure Duration: Specimens are exposed until a specific total radiant exposure is reached (e.g., 1260 MJ/m²) or until a noticeable color change is observed in comparison to a reference material.[11]

  • Evaluation: Color change is quantified by measuring the CIE 1976 Lab* color difference (ΔE*ab) before and after exposure.[9][12]

The following diagram illustrates a generalized workflow for lightfastness testing according to ASTM D4303.

Experimental Workflow: ASTM D4303 Lightfastness Testing cluster_prep Sample Preparation cluster_measurement1 Initial Measurement cluster_exposure Accelerated Weathering cluster_measurement2 Post-Exposure Measurement cluster_evaluation Evaluation prep Prepare Pigment Dispersion (e.g., in a binder) coat Coat Substrate (e.g., drawdown on card) prep->coat dry Dry/Cure Coated Sample coat->dry measure1 Measure Initial Color (CIELAB Lab*) dry->measure1 expose Expose in Xenon-Arc Chamber (ASTM D4303 Conditions) measure1->expose bws Co-expose Blue Wool Scale References measure2 Measure Final Color (CIELAB Lab) expose->measure2 deltaE Calculate Color Difference (ΔEab) measure2->deltaE report Assign Lightfastness Rating (Comparison to BWS) deltaE->report Conceptual Photodegradation of an Organic Pigment cluster_initiation Initiation cluster_degradation Degradation Pathways cluster_products Result pigment Organic Pigment (Ground State) photon Photon Absorption (hν) pigment->photon excited Excited State Pigment* photon->excited direct Direct Photolysis (Bond Cleavage) excited->direct reactive Formation of Reactive Species (e.g., radicals) excited->reactive oxidation Photo-oxidation (Reaction with O₂) excited->oxidation degradation_products Smaller, Colorless Degradation Products direct->degradation_products reactive->degradation_products oxidation->degradation_products fading Color Fading/ Discoloration degradation_products->fading

References

Solubility Profile of Pigment Yellow 16 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Pigment Yellow 16 (PY16) in various organic solvents. This information is critical for professionals in research and development, particularly in fields such as pharmaceuticals, coatings, and materials science, where the dissolution and dispersion of pigments are crucial for product performance and formulation.

Quantitative Solubility Data

The solubility of this compound in a range of common organic solvents at 20°C is summarized in the table below. This data is essential for selecting appropriate solvent systems for various applications, from laboratory-scale experiments to industrial processes.

Organic SolventSolubility (g/L) at 20°C
Dichloromethane217.8[1][2]
Methylbenzene68.2[1][2]
Butyl Acetate28.5[1][2]
Acetone17.3[1][2]
Ethyl Alcohol4.8[1][2]
Carbon TetrachlorideSoluble[3][4]
BenzeneInsoluble[3]

Experimental Protocol for Determining Pigment Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on established principles of solubility testing for organic compounds and pigments.

1. Materials and Equipment:

  • This compound (high purity grade)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or magnetic stirrer with heating capabilities

  • Centrifuge

  • Spectrophotometer (UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven

2. Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess pigment is crucial to ensure that a saturated solution is achieved.

    • Place the sealed container in a temperature-controlled shaker or on a heated magnetic stirrer set to the desired temperature (e.g., 20°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved pigment remains constant.

  • Separation of Undissolved Pigment:

    • After equilibration, allow the suspension to settle.

    • To separate the undissolved solid pigment from the saturated solution, centrifuge the mixture at a high speed.

    • Carefully withdraw the supernatant (the clear, saturated solution) using a pipette, ensuring that no solid particles are disturbed. For enhanced accuracy, the supernatant can be passed through a syringe filter to remove any fine, suspended particles.

  • Quantification of Dissolved Pigment:

    • Gravimetric Method:

      • Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container.

      • Evaporate the solvent completely in an oven at a temperature below the decomposition point of the pigment.

      • Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again.

      • The difference in weight corresponds to the mass of the dissolved pigment.

      • Calculate the solubility in g/L.

    • Spectrophotometric Method (for colored solutions):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

      • Create a calibration curve by plotting absorbance versus concentration.

      • Accurately dilute a known volume of the clear, saturated supernatant with the solvent to bring its absorbance within the range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration of the saturated solution, and thus the solubility, taking the dilution factor into account.

4. Data Reporting:

  • Report the solubility as the mass of the pigment dissolved in a specific volume of the solvent (e.g., g/L or mg/mL) at the specified temperature.

  • It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_res Result start Start add_pigment Add Excess PY16 to Solvent start->add_pigment equilibrate Equilibrate at Constant Temperature add_pigment->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter gravimetric Gravimetric Analysis filter->gravimetric spectrophotometric Spectrophotometric Analysis filter->spectrophotometric end Solubility Data gravimetric->end spectrophotometric->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Navigating the Micron Realm: A Technical Guide to the Particle Size Distribution of Pigment Yellow 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the particle size distribution of Pigment Yellow 16 (CI No. 20040), a diarylide yellow pigment. While specific quantitative data on particle size distribution for individual commercial grades of this compound is proprietary and typically found in manufacturer-specific technical data sheets, this document outlines the critical role of particle size, methods for its determination, and the general characteristics of this pigment class. Its application in pharmaceuticals is primarily as a colorant for solid dosage forms, where particle size can influence appearance and uniformity.

Core Properties of this compound

This compound is an organic compound valued for its bright yellow hue and good stability.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CI Name This compound[1]
CI Number 20040[1]
CAS Number 5979-28-2[2]
Molecular Formula C34H28Cl4N6O4[2]
Molecular Weight 726.44 g/mol [1]
Appearance Yellow solid/powder[1]
Density ~1.4 g/cm³[2]
Melting Point 325 °C[2]

Table 1: Physical and Chemical Properties of this compound

The Significance of Particle Size Distribution

The particle size distribution (PSD) of a pigment is a critical parameter that significantly influences its performance characteristics in various applications, including pharmaceuticals. Key properties affected by PSD include:

  • Color Strength and Opacity: Finer particles generally lead to higher color strength and opacity. Opaque grades of azo pigments like this compound are available on the market, indicating that particle size is a controlled manufacturing parameter.[3]

  • Dispersibility: The ease with which a pigment can be dispersed into a medium is directly related to its particle size and tendency to agglomerate.

  • Lightfastness and Weatherability: While intrinsic to the chemical structure, particle size can play a role in the overall stability of the pigmented system.

  • Uniformity in Blends: In pharmaceutical tablet coating, a consistent and narrow particle size distribution is crucial for achieving a uniform and defect-free film.

Experimental Protocol: Particle Size Analysis by Laser Diffraction

Laser diffraction is a widely adopted and effective method for determining the particle size distribution of pigments.[4][5] The following provides a detailed, generalized protocol for the analysis of a diarylide yellow pigment such as this compound.

3.1. Principle

Laser diffraction operates on the principle that particles scatter light at an angle inversely proportional to their size. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. By measuring the angular distribution of the scattered light, a particle size distribution can be calculated using either the Fraunhofer or Mie theory. For colored pigments like this compound, the Mie theory is generally more appropriate as it accounts for the absorption of light by the particles.

3.2. Materials and Equipment

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Beckman Coulter LS series)

  • Sample Dispersion Unit (Wet or Dry)

  • Dispersant: A liquid in which the pigment is insoluble and which has a refractive index different from the pigment. Common dispersants for organic pigments include water with a surfactant, or organic solvents like isopropanol.

  • Surfactant/Dispersing Agent: To aid in the deagglomeration and stabilization of the pigment particles in the dispersant (e.g., sodium pyrophosphate, non-ionic surfactants).

  • Ultrasonic Bath or Probe: For energy input to break up agglomerates.

  • This compound Sample

  • Analytical Balance

3.3. Method

  • Sample Preparation (Wet Dispersion):

    • Accurately weigh a small, representative amount of the this compound powder. The exact amount will depend on the instrument and the desired obscuration level.

    • Prepare a dispersant solution. If using water, add a suitable surfactant to improve wetting and prevent re-agglomeration.

    • Add the pigment powder to a small volume of the dispersant to create a pre-dispersion slurry.

    • Subject the pre-dispersion to ultrasonication for a defined period (e.g., 2-5 minutes) to break down any agglomerates. The duration and power of sonication should be optimized to ensure complete dispersion without causing particle fracture.

  • Instrument Setup:

    • Select the appropriate optical model (Mie theory for colored pigments).

    • Input the refractive index (RI) of this compound (approximately 1.65) and the dispersant. The imaginary component of the RI, which accounts for absorption, should also be considered for colored pigments.

    • Set the measurement parameters, including pump/stirrer speed to maintain a stable suspension, and the measurement duration.

  • Measurement:

    • Add the dispersant to the instrument's dispersion unit and run a background measurement.

    • Gradually add the pre-dispersed pigment sample to the unit until the recommended obscuration (a measure of the laser beam's attenuation by the particles) is reached.

    • Allow the system to circulate and stabilize.

    • Initiate the particle size measurement. Typically, multiple measurements are taken and averaged to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the particle size distribution and provide key statistical parameters such as:

      • D10: The particle diameter below which 10% of the sample volume lies.

      • D50 (Median): The particle diameter below which 50% of the sample volume lies.

      • D90: The particle diameter below which 90% of the sample volume lies.

      • Span: A measure of the width of the distribution, calculated as (D90 - D10) / D50.

3.4. Data Presentation

While specific data for this compound is not publicly available, a typical dataset for a micronized pigment grade would be presented as shown in Table 2. These values are illustrative and should not be considered as specifications for this compound.

ParameterIllustrative Value (µm)
D10 0.5
D50 2.0
D90 5.0
Span 2.25

Table 2: Illustrative Particle Size Distribution Data for a Micronized Pigment

Visualizing the Workflow

The logical flow of the experimental protocol for determining the particle size distribution of this compound can be visualized as a workflow diagram.

experimental_workflow start Start sample_prep Sample Preparation (Weighing, Pre-dispersion) start->sample_prep ultrasonication Ultrasonication (Deagglomeration) sample_prep->ultrasonication sample_addition Sample Addition to Dispersion Unit ultrasonication->sample_addition instrument_setup Instrument Setup (Mie Theory, RI Input) background_meas Background Measurement (Dispersant Only) instrument_setup->background_meas background_meas->sample_addition measurement Particle Size Measurement sample_addition->measurement data_analysis Data Analysis (D10, D50, D90, Span) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for particle size analysis.

Application in Drug Development

In the context of drug development, this compound is used as an excipient to impart a yellow color to pharmaceutical preparations, primarily solid oral dosage forms like tablets and capsules.[6] The particle size of the pigment can influence the quality of a tablet coating by affecting:

  • Color Uniformity: A narrow and consistent particle size distribution helps in achieving a homogenous color on the tablet surface.

  • Surface Smoothness: Large or agglomerated particles can lead to a rough tablet surface.

  • Processability: The flowability and dispersibility of the coating formulation can be impacted by the pigment's particle characteristics.

It is important to note that as a colorant, this compound is not intended to have a pharmacological effect or interact with signaling pathways in the body. Its selection is based on its coloring properties, stability, and regulatory acceptance.

Conclusion

The particle size distribution of this compound is a fundamental property that dictates its performance as a colorant. While specific quantitative data is manufacturer-dependent, standardized methods like laser diffraction provide a robust framework for its characterization. For professionals in research and drug development, understanding the principles of particle size analysis and its impact on final product quality is essential for the successful formulation and manufacturing of colored pharmaceutical products. It is recommended to consult with pigment suppliers for detailed technical specifications of the particular grade of this compound being used.

References

Methodological & Application

Application Notes and Protocols for Pigment Yellow 16 in Ink Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 16 (C.I. 5979-28-2) is a diarylide yellow pigment known for its application in coloring various materials, including printing inks, paints, and plastics.[1] Its chemical structure (C34H28Cl4N6O4) provides a basis for its coloristic properties and performance in different formulations.[1][2] The successful incorporation of this compound into an ink system is highly dependent on achieving a stable and fine dispersion, which directly influences the final print quality, including color strength, gloss, transparency, and rheology.[3][4] These application notes provide a comprehensive guide for researchers and scientists on the methodologies for formulating and evaluating inks containing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These characteristics are fundamental to understanding its behavior during the ink manufacturing process.

PropertyValueReference
C.I. NameThis compound[2]
CAS Number5979-28-2[1]
Molecular FormulaC34H28Cl4N6O4[1][2]
Molecular Weight726.44 g/mol [2]
Melting Point325 °C[1]
Density1.4 g/cm³[1]
HueGolden Yellow[5]

Application Notes

Ink System Compatibility

This compound is suitable for various printing inks, including solvent-based and screen printing inks.[5] The choice of ink system components—such as resins, solvents, and additives—is critical as they can affect pigment wetting and dispersion stability.[3] Poor compatibility between the pigment and the vehicle can lead to difficulties in wetting the pigment particles, resulting in poor fluidity and affecting the final performance characteristics like heat resistance and light resistance.[3]

Pigment Dispersion

The primary goal of the dispersion process is to break down pigment agglomerates into smaller, stable particles distributed evenly throughout the ink vehicle.[6][7] This process typically involves three key stages:

  • Wetting: The air and moisture on the surface of the pigment particles are displaced by the ink vehicle (varnish). The efficiency of this stage is influenced by the surface tension of the vehicle.[7][8]

  • Separation (Grinding): Mechanical energy is applied to break down the pigment agglomerates into primary particles or smaller aggregates.[7] High-shear equipment like bead mills or three-roll mills are commonly used for this purpose.[6][9]

  • Stabilization: The dispersed pigment particles are prevented from re-agglomerating (flocculation) through the use of stabilizing agents (dispersants).[4][7] Polymeric dispersants with strong anchoring groups are often effective in providing long-term stability.[10]

Key Performance Indicators

The quality of an ink formulated with this compound is assessed based on several performance indicators:

  • Rheology: The flow behavior of the ink, particularly its viscosity and shear-thinning properties, is critical for printability.[11][12] Inks must flow easily through the print head or press but be viscous enough to prevent uncontrolled spreading on the substrate.[13]

  • Color Strength and Tone: These are determined by the pigment's inherent properties and the quality of the dispersion. A finer dispersion typically leads to higher color strength.[9]

  • Gloss: The gloss of the final print is influenced by the pigment particle size and the pigment-vehicle interaction. Smaller, well-dispersed particles generally result in higher gloss.[8]

  • Lightfastness: This refers to the resistance of the printed color to fading upon exposure to light.[14][15] While some standard yellow pigments have poor fade characteristics, the choice of pigment and its concentration can be optimized for better lightfastness.[16] The substrate and any overprint varnish also play a role in the overall lightfastness of the print.[16]

Experimental Protocols

The following protocols outline standard laboratory procedures for formulating and evaluating an ink containing this compound.

Protocol 1: Preparation of a Pigment Dispersion

This protocol describes a general method for dispersing this compound into a generic solvent-based ink vehicle using a laboratory bead mill.

Materials and Equipment:

  • This compound

  • Ink Vehicle (e.g., acrylic resin, solvent, additives)

  • Dispersant

  • Laboratory Bead Mill (e.g., Dispermat®)

  • Milling beads (e.g., zirconia, 0.8-1.2 mm diameter)

  • Analytical balance

  • Dispersion vessel

Procedure:

  • Premix Preparation: a. Weigh the required amounts of the ink vehicle, dispersant, and solvent into the dispersion vessel. b. Mix at low speed until a homogeneous solution (varnish) is formed. c. Gradually add the pre-weighed this compound to the varnish under constant, low-speed agitation. d. Once all pigment is incorporated, increase the mixing speed to form a uniform pre-mix.

  • Milling: a. Transfer the pre-mix to the chamber of the bead mill, which has been filled with the appropriate volume of milling beads. b. Begin milling at a set rotation speed (e.g., 2000-4000 rpm), ensuring the temperature is controlled via a cooling jacket. c. Mill for a predetermined time (e.g., 60-120 minutes). Collect samples at regular intervals (e.g., every 30 minutes) to monitor the dispersion quality.

  • Dispersion Quality Check: a. Use a fineness of grind gauge to assess the particle size. The target is typically below 5 microns for many ink applications.[8] b. Continue milling until the desired fineness of grind is achieved and subsequent measurements show no further reduction in particle size.

  • Let-down: a. Once milling is complete, separate the dispersion from the milling beads. b. In a separate vessel, combine the pigment dispersion with the remaining let-down portion of the ink vehicle and any final additives. c. Mix at low speed until the final ink is homogeneous.

Protocol 2: Rheological Characterization

This protocol details the measurement of viscosity as a function of shear rate.

Equipment:

  • Rotational Rheometer or Viscometer (e.g., Brookfield or Stormer type)

  • Temperature control unit

Procedure:

  • Calibrate the rheometer according to the manufacturer's instructions.

  • Equilibrate the ink sample to a standard temperature (e.g., 25 °C). Temperature stability is crucial, as minor changes can significantly impact viscosity.[12]

  • Place the ink sample in the rheometer.

  • Measure the viscosity across a defined range of shear rates (e.g., 1 to 1000 s⁻¹).

  • Plot the viscosity versus the shear rate. For many inks, a shear-thinning behavior (viscosity decreases as shear rate increases) is expected.[11]

Protocol 3: Colorimetric and Gloss Evaluation

This protocol describes the quantitative measurement of the ink's optical properties.

Equipment:

  • Spectrophotometer (for color measurement)

  • Gloss meter (60° angle)

  • Ink applicator (e.g., K-bar or drawdown rod)

  • Standardized substrate (e.g., Leneta opacity chart)

Procedure:

  • Sample Preparation: Apply a uniform film of the ink onto the substrate using the ink applicator.[8]

  • Allow the ink film to dry completely under controlled conditions.

  • Color Measurement: a. Calibrate the spectrophotometer. b. Measure the CIELAB color coordinates (L, a, b) of the dried ink film.[17][18] c. L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

  • Gloss Measurement: a. Calibrate the gloss meter. b. Measure the specular gloss of the ink film at a 60° angle.[8] Record the average of at least three readings taken at different spots.

Protocol 4: Lightfastness Assessment

This protocol outlines an accelerated method for testing the lightfastness of the printed ink.

Equipment:

  • Xenon-arc accelerated weathering apparatus

  • Blue Wool Scale standards (ISO 105-B01)

  • Spectrophotometer

Procedure:

  • Prepare printed samples of the ink on the final substrate, alongside the Blue Wool Scale standards.

  • Mask one-half of each sample and the standards to serve as an unexposed reference.

  • Place the samples and standards in the Xenon-arc apparatus.

  • Expose the samples to the simulated sunlight according to a standard test method (e.g., ASTM D4587).

  • After the exposure period, remove the samples.

  • Visually compare the fading of the ink sample to the fading of the Blue Wool standards. The lightfastness rating corresponds to the Blue Wool strip that shows a similar degree of fading. A rating of 1 indicates poor lightfastness, while 8 indicates very high lightfastness.

  • For a quantitative assessment, use a spectrophotometer to measure the color change (ΔE*) between the exposed and unexposed sections of the ink sample.[19]

Data Presentation

The following tables provide templates for organizing experimental data for ink formulations containing this compound.

Table 1: Example Solvent-Based Ink Formulation

ComponentFunctionWeight (%)
This compoundColorant15.0
Acrylic ResinBinder30.0
DispersantStabilizer2.0
Ethyl AcetateSolvent40.0
n-Propyl AcetateSolvent12.0
Wax AdditiveSlip/Rub Resistance1.0
Total 100.0

Table 2: Typical Performance Evaluation Data

ParameterMethodTypical Result
Fineness of GrindHegman Gauge< 5 µm
Viscosity @ 100 s⁻¹ (25 °C)Rotational Rheometer50 - 150 mPa·s
Gloss (60°)Gloss Meter50 - 70 GU
L* (Lightness)Spectrophotometer85 - 92
a* (Red-Green)Spectrophotometer-5 to -15
b* (Yellow-Blue)Spectrophotometer80 - 95
LightfastnessBlue Wool Scale4 - 5

Visualizations

// Define Nodes start [label="Raw Material\nSelection", fillcolor="#F1F3F4", fontcolor="#202124"]; varnish [label="Varnish Preparation\n(Resin + Solvent + Additives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; premix [label="Premixing\n(Varnish + Pigment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disperse [label="High-Shear Dispersion\n(Bead/Roll Mill)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; letdown [label="Let-Down\n(Add remaining vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; qc [label="Quality Control Testing\n(Viscosity, Grind, Color)", fillcolor="#34A853", fontcolor="#FFFFFF"]; finish [label="Final Ink Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges start -> varnish [color="#5F6368"]; varnish -> premix [color="#5F6368"]; premix -> disperse [color="#5F6368"]; disperse -> letdown [color="#5F6368"]; letdown -> qc [color="#5F6368"]; qc -> finish [color="#5F6368"]; } } Caption: Workflow for the formulation of ink with this compound.

// Central Node dispersion [label="Dispersion Quality\n(Particle Size & Stability)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Performance Attributes color [label="Color Strength\n& Transparency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gloss [label="Gloss & Haze", fillcolor="#FBBC05", fontcolor="#202124"]; rheology [label="Rheology\n(Viscosity & Flow)", fillcolor="#34A853", fontcolor="#FFFFFF"]; stability [label="Storage Stability\n(Anti-Settling)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges dispersion -> color [label="influences", fontcolor="#202124", color="#5F6368"]; dispersion -> gloss [label="influences", fontcolor="#202124", color="#5F6368"]; dispersion -> rheology [label="influences", fontcolor="#202124", color="#5F6368"]; dispersion -> stability [label="influences", fontcolor="#202124", color="#5F6368"]; } } Caption: Impact of dispersion quality on final ink performance properties.

References

Application Notes and Protocols: Pigment Yellow 16 in Paint and Coating Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization and evaluation of Pigment Yellow 16 (C.I. 20040) in paint and coating formulations. This document outlines the pigment's key performance characteristics, detailed experimental protocols for its assessment, and visual workflows to aid in research and development.

Introduction to this compound

This compound is a diarylide yellow pigment known for its brilliant greenish-yellow shade, good lightfastness, and thermal stability.[1] It is an organic compound classified as a diarylide pigment.[2] Its chemical formula is C34H28Cl4N6O4.[1][2][3] This pigment is primarily used in printing inks, plastics, and various industrial coatings.[1][4] When considering its application in paints and coatings, it is crucial to evaluate its performance properties within a specific formulation to determine its suitability for the intended end-use.

Physicochemical and Performance Data

A summary of the key quantitative data for this compound is presented in the table below. These values are compiled from various sources and represent typical properties. Researchers should note that the performance of the pigment can be influenced by the specific formulation, including the binder system, additives, and substrate.

PropertyValue/RatingTest Method/Conditions
Chemical Identity
C.I. NameThis compound-
C.I. Number20040-
CAS Number5979-28-2-
Molecular FormulaC34H28Cl4N6O4-
Physical Properties
Melting Point325 °C-
Density1.40 ± 0.1 g/cm³Predicted
Performance in Coatings
Lightfastness (Full Shade)Grade 6-7 (Good)Blue Wool Scale
Lightfastness (1:5 TiO2)Grade 5Blue Wool Scale
Heat StabilityStable up to 160 °C; Good at 230-240°C for 5 min in polyolefins-
Resistance Properties
WaterInsoluble-
Dilute AcidNo change-
Dilute AlkaliNo change-

Experimental Protocols

The following protocols provide detailed methodologies for incorporating and evaluating this compound in a model paint formulation. These are based on industry-standard ASTM methods to ensure reproducibility and comparability of results.

Protocol for Pigment Dispersion in a Water-Based Acrylic Coating

This protocol details the preparation of a pigment dispersion and a finished paint formulation for testing purposes.

Materials and Equipment:

  • This compound

  • Acrylic emulsion binder

  • Dispersing agent

  • Defoamer

  • Coalescing agent

  • Thickener

  • Distilled water

  • High-speed disperser with a Cowles blade (in accordance with ASTM D6619)

  • Laboratory balance

  • Beakers and mixing vessels

  • Grindometer (Hegman gauge) for assessing dispersion quality (as per ASTM D1210)

Procedure:

  • Mill Base Preparation:

    • To a suitable mixing vessel, add the distilled water, dispersing agent, and defoamer.

    • Begin agitation at a low speed.

    • Slowly add the this compound powder to the vortex.

    • Gradually increase the disperser speed to 3000-5000 RPM, ensuring a vortex is maintained. The tip of the blade should be submerged to about half the diameter of the blade.

    • Disperse for 20-30 minutes. Monitor the temperature to ensure it does not exceed 50°C.

    • Check the dispersion quality using a Hegman gauge. A reading of 6 or higher is generally desirable. Continue dispersing in 5-minute intervals until the desired fineness of grind is achieved.

  • Paint Formulation (Let-Down):

    • Reduce the speed of the disperser to a low setting.

    • Slowly add the acrylic emulsion binder to the mill base.

    • Add the coalescing agent and any other required additives.

    • Finally, add the thickener slowly while monitoring the viscosity.

    • Mix for an additional 10-15 minutes at low speed to ensure homogeneity.

    • Allow the paint to equilibrate for 24 hours before conducting performance tests.

Protocol for Lightfastness Testing

This protocol is based on ASTM D4303 for evaluating the resistance of the pigmented coating to fading upon exposure to light.

Materials and Equipment:

  • Paint samples prepared as per Protocol 3.1

  • Test panels (e.g., steel or drawdown cards)

  • Film applicator (e.g., Bird applicator) to ensure uniform film thickness

  • Xenon-arc weathering apparatus (as specified in ASTM D4303, Method C)

  • Spectrophotometer or colorimeter for color measurement (in accordance with ASTM D2244)

  • Blue Wool standards for visual comparison

Procedure:

  • Sample Preparation:

    • Apply the test paint to the panels at a specified wet film thickness.

    • Allow the panels to cure for 7 days under controlled conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity).

    • Measure the initial color of the panels using a spectrophotometer (Lab* values).

    • Cover a portion of each panel with an opaque material to serve as an unexposed reference.

  • Accelerated Weathering:

    • Place the prepared panels in the xenon-arc apparatus.

    • Expose the samples to a controlled cycle of light and humidity as specified in ASTM D4303. A typical cycle for simulating indoor exposure would involve continuous light from a xenon arc lamp filtered to simulate daylight through window glass.

    • Include Blue Wool standards alongside the test panels for a visual assessment of fading.

  • Evaluation:

    • At predetermined intervals, remove the panels from the weathering apparatus.

    • Measure the color of the exposed area and compare it to the unexposed area on the same panel.

    • Calculate the color change (ΔE) using the CIE 1976 Lab color difference equation.

    • Visually assess the fading of the samples against the Blue Wool standards to assign a lightfastness rating from 1 (very poor) to 8 (excellent).

Protocol for Chemical Resistance Testing

This protocol is adapted from ASTM D1308 and ASTM D5402 to assess the resistance of the coating to various chemical agents.

Materials and Equipment:

  • Cured paint panels (prepared as in Protocol 3.2)

  • A selection of chemical reagents (e.g., 5% sodium hydroxide, 5% sulfuric acid, ethanol, isopropanol, distilled water)

  • Pipettes or droppers

  • Watch glasses to cover the test area

  • Cotton swabs

Procedure:

  • Spot Test (ASTM D1308):

    • On the cured paint panel, place a few drops of each test chemical.

    • Cover each spot with a watch glass to prevent evaporation.

    • Allow the chemicals to remain in contact with the coating for a specified period (e.g., 1 hour, 4 hours, 24 hours).

    • After the exposure period, remove the watch glass and gently blot the area dry.

    • Allow a recovery period of 24 hours.

    • Visually inspect the test areas for any changes, such as discoloration, blistering, swelling, or loss of gloss. Record the observations.

  • Solvent Rub Test (ASTM D5402):

    • This test is more suitable for solvent-borne or chemically cured coatings but can provide useful information for water-based systems.

    • Saturate a cotton swab with the test solvent.

    • With moderate pressure, rub the swab back and forth over a small area of the cured coating. One back-and-forth motion constitutes a "double rub."

    • Continue rubbing until the substrate becomes visible or until a specified number of double rubs (e.g., 50 or 100) has been reached.

    • Record the number of double rubs required to expose the substrate. A higher number indicates better solvent resistance.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating this compound in a paint formulation.

experimental_workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Reporting pigment_selection Select this compound formulation_dev Develop Paint Formulation pigment_selection->formulation_dev pigment_dispersion Pigment Dispersion (ASTM D6619) formulation_dev->pigment_dispersion paint_prep Paint Preparation pigment_dispersion->paint_prep lightfastness Lightfastness Test (ASTM D4303) paint_prep->lightfastness chemical_resistance Chemical Resistance Test (ASTM D1308/D5402) paint_prep->chemical_resistance physical_props Physical Properties (Viscosity, Gloss, etc.) paint_prep->physical_props data_collection Data Collection (ΔE*, Rubs, etc.) lightfastness->data_collection chemical_resistance->data_collection physical_props->data_collection data_analysis Data Analysis data_collection->data_analysis reporting Reporting & Conclusion data_analysis->reporting

Caption: Workflow for the evaluation of this compound in paint.

Property-Application Relationship

This diagram illustrates the logical relationship between the inherent properties of this compound and its suitability for various paint and coating applications.

property_application cluster_properties Inherent Properties of this compound cluster_applications Paint & Coating Applications properties Good Lightfastness Good Heat Stability Chemical Resistance Brilliant Greenish-Yellow Shade industrial_coatings Industrial Coatings properties:f0->industrial_coatings properties:f1->industrial_coatings properties:f2->industrial_coatings decorative_paints Decorative Paints properties:f0->decorative_paints properties:f3->decorative_paints printing_inks Printing Inks properties:f3->printing_inks

References

Application Notes and Protocols for the Dispersion of Pigment Yellow 16 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective dispersion of Pigment Yellow 16 (C.I. Name: this compound; CAS No: 5979-28-2), a diarylide yellow pigment, in various plastic matrices. Achieving a high-quality dispersion is crucial for obtaining optimal color strength, gloss, and maintaining the mechanical integrity of the final plastic product.

Overview of this compound

This compound is an organic pigment widely used in the plastics industry due to its bright, reddish-yellow shade, good lightfastness, and thermal stability.[1] It is suitable for coloring a range of plastics, including:

  • Polystyrene (PS)

  • High-Impact Polystyrene (HIPS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polycarbonate (PC)

  • Rigid Polyvinyl Chloride (RPVC)

  • Polymethyl Methacrylate (PMMA)

  • Styrene-Acrylonitrile Resin (SAN)

  • Acrylonitrile Styrene Acrylate (AS)

The quality of dispersion directly impacts the final product's appearance and performance, affecting properties such as color consistency, gloss, and mechanical strength.[2]

Dispersion Methods

The primary method for dispersing this compound in plastics is through the production of a masterbatch, also known as a color concentrate. This involves dispersing a high concentration of the pigment into a carrier resin. The masterbatch is then blended with the natural polymer during the final processing step (e.g., injection molding, extrusion).

Twin-Screw Extrusion

Twin-screw extrusion is the most common and effective method for producing high-quality masterbatches. The intermeshing, co-rotating screws provide excellent distributive and dispersive mixing, breaking down pigment agglomerates into primary particles.

Three-Roll Milling

While more common for liquid applications like inks and coatings, three-roll mills can be used to disperse pigments in a liquid plasticizer or a portion of the resin before incorporating it into the main batch. This method offers high shear but is generally less efficient for large-scale plastics production compared to twin-screw extrusion.

Experimental Protocols

Masterbatch Formulation for Polypropylene (PP)

This protocol outlines a typical formulation for a this compound masterbatch with a polypropylene carrier.

ComponentConcentration (% by weight)Purpose
Polypropylene (Homopolymer or Copolymer)55-75%Carrier Resin
This compound20-40%Colorant
Polyethylene Wax (PE Wax)2-5%Dispersing Agent
Antioxidants / UV Stabilizers0.5-1%Additives (Optional)

Note: The optimal pigment concentration will depend on the desired color strength and the processing equipment's capabilities. Polyethylene wax is an effective dispersing agent that wets the pigment particles, prevents agglomeration, and improves processability.[3]

Twin-Screw Extrusion Protocol for this compound Masterbatch

This protocol provides a general procedure for dispersing this compound in polypropylene using a co-rotating twin-screw extruder.

Equipment:

  • Co-rotating Twin-Screw Extruder with a length-to-diameter (L/D) ratio of at least 40:1.

  • Gravimetric feeders for polymer, pigment, and additives.

  • Strand die and pelletizer.

Experimental Workflow Diagram:

experimental_workflow cluster_preparation Material Preparation cluster_extrusion Twin-Screw Extrusion cluster_pelletizing Pelletizing cluster_qc Quality Control Premix 1. Pre-mixing of This compound and Additives Drying 2. Drying of Polymer and Pre-mixed Pigment Premix->Drying Feeding 3. Gravimetric Feeding of Polymer and Pigment Mix into Extruder Drying->Feeding Melting_Mixing 4. Melting, Dispersing, and Distributive Mixing Feeding->Melting_Mixing Venting 5. Devolatilization (Venting) Melting_Mixing->Venting Extrusion_Die 6. Extrusion through Strand Die Venting->Extrusion_Die Cooling 7. Water Bath Cooling Extrusion_Die->Cooling Pelletizing 8. Pelletizing Cooling->Pelletizing Analysis 9. Masterbatch Analysis Pelletizing->Analysis

Figure 1: Experimental workflow for producing this compound masterbatch.

Processing Parameters:

The following table provides suggested starting parameters for a twin-screw extruder. These should be optimized based on the specific equipment and formulation.

ParameterSuggested Value
Temperature Profile (°C)
Zone 1 (Feed)160 - 180
Zone 2-4 (Melting)180 - 200
Zone 5-8 (Mixing)200 - 220
Zone 9-10 (Venting/Pumping)210 - 230
Die220 - 240
Screw Speed 200 - 400 RPM
Feed Rate Dependent on extruder size and desired throughput

Screw Configuration:

A high-shear screw configuration is recommended to ensure optimal dispersion. This typically includes:

  • Conveying elements in the feed zone.

  • Kneading blocks and reverse conveying elements in the melting and mixing zones to impart high shear.[4]

  • A final pumping section to build pressure at the die.

The design of the screw configuration has a significant impact on the quality of dispersion.[5][6]

Data Presentation and Quality Control

The quality of the this compound dispersion should be evaluated using several analytical techniques.

PropertyTest MethodPurpose
Color Strength ASTM D387, ISO 787-16Measures the ability of the pigment to impart color. It is a key indicator of dispersion efficiency.[7][8]
Gloss ASTM D523, ASTM D2457Evaluates the surface shininess of the plastic. Poor dispersion can lead to a reduction in gloss.
Haze ASTM D1003Measures the light-scattering characteristics of a transparent or translucent plastic. Undispersed particles increase haze.[9]
Filter Pressure Value (FPV) EN 13900-5Determines the presence of undispersed pigment agglomerates by measuring the pressure increase across a filter pack during extrusion.[10]
Particle Size Analysis Microscopy (Optical or Electron)Visualizes the state of dispersion and identifies the presence of agglomerates.[7]

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between processing parameters, dispersion quality, and the final properties of the pigmented plastic.

logical_relationship cluster_inputs Input Parameters cluster_process Dispersion Process cluster_outputs Output Properties Formulation Masterbatch Formulation (Pigment, Carrier, Dispersant) Dispersion Dispersion Quality (Breakdown of Agglomerates) Formulation->Dispersion Processing Twin-Screw Extrusion Parameters (Temp, Screw Speed, Screw Design) Processing->Dispersion Optical Optical Properties (Color Strength, Gloss, Haze) Dispersion->Optical Mechanical Mechanical Properties (Impact Strength, Tensile Strength) Dispersion->Mechanical

Figure 2: Relationship between inputs, dispersion, and final properties.

Conclusion

The successful dispersion of this compound in plastics is a multi-faceted process that depends on a well-defined formulation and optimized processing conditions. Twin-screw extrusion is the preferred method for producing high-quality masterbatches. By carefully controlling the masterbatch formulation, extruder temperature profile, and screw design, researchers and scientists can achieve consistent and vibrant coloration while maintaining the desired physical properties of the plastic. Rigorous quality control, including the measurement of color strength, gloss, haze, and filter pressure value, is essential to ensure optimal dispersion and product performance.

References

Application Notes and Protocols for Pigment Yellow 16 in Textile Printing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of Pigment Yellow 16 (also known as Diarylide Yellow 16) in textile printing. The protocols outlined below are intended for research and development purposes.

Introduction to this compound

This compound is a diarylide yellow pigment, a class of organic compounds widely utilized for their yellow to greenish-yellow hues.[1] These pigments are valued for their stability and are commonly employed in printing inks, coatings, and the coloration of plastics.[1] In the textile industry, pigment printing is a dominant method, accounting for a significant portion of printed goods due to its applicability to a wide range of natural and synthetic fibers, including cotton, polyester, and their blends.[2][3][4] The process is valued for its simplicity, cost-effectiveness, and the high lightfastness of the resulting prints.[2]

Unlike dyes, pigments do not have a natural affinity for textile fibers and are affixed to the fabric surface using a binder, which is a polymeric resin that forms a film upon heating.[4][5] The overall performance of a pigment print, including its colorfastness and feel (hand), is highly dependent on the formulation of the printing paste.

Physicochemical Properties of this compound

PropertyTypical Value/Characteristic
Chemical Class Azo, Diarylide
Color Index Name This compound (PY 16)
Appearance Yellow Powder
Solubility Insoluble in water and most common solvents.[1]
Lightfastness Generally good to excellent for diarylide yellows.
Heat Stability Degradation may occur at temperatures above 200°C.[1]
Particle Size Typically in the range of 0.1-3 µm for pigment dispersions.[4]

Experimental Protocols

Preparation of this compound Printing Paste

This protocol describes the formulation of a stock printing paste for screen printing on cotton fabric. The percentages are given by weight.

Materials and Equipment:

  • This compound dispersion (pre-milled)

  • Acrylic binder

  • Synthetic thickener (e.g., polyacrylic acid-based)

  • Fixing agent (optional, for enhanced fastness)

  • Softener (optional, to improve hand-feel)

  • Anti-foaming agent

  • Distilled water

  • Digital balance

  • Laboratory mixer/stirrer

Protocol:

  • In a suitable beaker, weigh the required amount of distilled water.

  • With gentle stirring, add the anti-foaming agent.

  • Slowly add the synthetic thickener to the water and stir until a smooth, viscous paste is formed. The viscosity should be appropriate for the intended printing method (e.g., screen printing).

  • In a separate container, weigh the this compound dispersion, acrylic binder, fixing agent (if used), and softener (if used).

  • Gradually add the pigment and binder mixture to the thickener paste while stirring continuously.

  • Continue mixing until a homogenous printing paste is achieved.

  • Allow the paste to stand for a short period to allow any trapped air bubbles to escape.

Representative Printing Paste Formulation:

ComponentConcentration (% w/w)Purpose
This compound Dispersion5.0 - 10.0Colorant
Acrylic Binder15.0 - 25.0Adhesion to fabric
Synthetic Thickener2.0 - 4.0Viscosity control
Fixing Agent1.0 - 2.0Enhances fastness
Softener1.0 - 2.0Improves hand-feel
Anti-foaming Agent0.1 - 0.5Prevents bubble formation
WaterRemainder to 100Vehicle
Textile Printing and Curing Workflow

This protocol outlines the steps for applying the this compound printing paste to a textile substrate.

Materials and Equipment:

  • Pre-treated 100% cotton fabric

  • Screen printing frame with desired design

  • Squeegee

  • Laboratory oven or heat press

  • Colorfastness testing equipment (e.g., crockmeter, lightfastness tester)

Protocol:

  • Fabric Preparation: Ensure the cotton fabric is clean, dry, and free from any impurities that might interfere with pigment adhesion.[6]

  • Printing:

    • Place the fabric on a flat, padded surface.

    • Position the screen printing frame onto the fabric.

    • Apply a line of the prepared this compound printing paste along one edge of the screen.

    • Use the squeegee to draw the paste across the screen with even pressure, forcing the paste through the open mesh of the design onto the fabric.

  • Drying: Carefully remove the printed fabric and allow it to air dry or use a low-temperature setting in an oven to evaporate the water from the paste.

  • Curing (Fixation):

    • Place the dried, printed fabric in a laboratory oven or heat press.

    • Cure the fabric at a temperature of 140-160°C for 3-5 minutes. This step is crucial for cross-linking the binder and permanently fixing the pigment to the fabric.[4]

  • Post-Treatment: Unlike printing with reactive dyes, a washing-off step is generally not required for pigment prints.[2]

experimental_workflow cluster_paste_prep Printing Paste Preparation cluster_printing Textile Printing cluster_post_processing Post-Processing & Evaluation p1 Weigh Ingredients (Pigment, Binder, Thickener, etc.) p2 Mix Components to Homogeneity p1->p2 pr1 Fabric Preparation p2->pr1 pr2 Screen Printing Application pr1->pr2 pr3 Drying pr2->pr3 pp1 Curing (Heat Fixation) 140-160°C pr3->pp1 pp2 Colorfastness Testing pp1->pp2 logical_relationships cluster_inputs Input Variables cluster_outputs Output Properties pigment Pigment Concentration color_strength Color Strength pigment->color_strength light_fastness Light Fastness pigment->light_fastness binder Binder Type & Concentration wash_fastness Wash Fastness binder->wash_fastness rub_fastness Rub Fastness binder->rub_fastness hand_feel Hand-Feel binder->hand_feel thickener Thickener Concentration thickener->hand_feel curing Curing Temperature & Time curing->wash_fastness curing->rub_fastness

References

Enhancing the Performance of Pigment Yellow 16 Through Surface Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pigment Yellow 16 (PY 16), a diarylide yellow pigment, is a widely utilized colorant known for its brilliant greenish-yellow hue. However, for demanding applications, improving its inherent properties such as dispersibility, lightfastness, and heat stability is crucial. Surface treatment of PY 16 particles offers a viable pathway to enhance its performance characteristics, thereby expanding its utility in various high-performance systems.

This document provides detailed application notes and experimental protocols for common surface treatment methods for this compound, including rosin treatment, surfactant coating, and inorganic surface coating. The aim is to equip researchers and scientists with the necessary information to reproduce these modifications and evaluate their impact on pigment performance.

Performance Characteristics of Untreated this compound

Before delving into surface modification, it is essential to establish the baseline properties of untreated this compound. These values can vary slightly between manufacturers, but typical characteristics are summarized in the table below.

PropertyTypical ValueTest Method
Lightfastness (BWS)5-6ISO 105-B02
Heat Stability180-200°CInternal Method
Oil Absorption40-55 g/100g ASTM D281-84
Density ~1.4 g/cm³ASTM D153-84
Melting Point ~325°C-

Surface Treatment Methods for Improved Performance

Several methods can be employed to modify the surface of this compound, each imparting distinct advantages. The choice of treatment depends on the desired end-use application and the specific performance characteristics to be enhanced.

Rosin Treatment

Rosin treatment is a well-established method for improving the dispersibility and gloss of organic pigments.[1] The rosin coats the pigment particles, reducing their surface energy and promoting better interaction with binder systems, particularly in solvent-borne coatings and inks.[1]

Expected Improvements:

  • Enhanced dispersibility in organic media.[1]

  • Improved gloss and color retention.[1]

  • Increased thermostability.[1]

Experimental Protocol: Rosin Treatment of this compound

This protocol outlines a general procedure for the rosin treatment of this compound. Researchers should optimize the parameters based on the specific grade of PY 16 and the desired outcome.

Materials:

  • This compound

  • Gum Rosin

  • Toluene (or other suitable aromatic solvent)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Deionized water

  • Heating mantle with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolution of Rosin: In a three-necked flask equipped with a condenser and magnetic stirrer, dissolve 10g of gum rosin in 100 mL of toluene by heating to 80-90°C with continuous stirring until a clear solution is obtained.

  • Pigment Dispersion: In a separate beaker, create a slurry of 50g of this compound in 200 mL of deionized water.

  • Rosin Saponification: Slowly add 1 M NaOH solution to the hot rosin solution until the rosin is completely saponified (a clear, reddish-brown solution is formed).

  • Coating: While vigorously stirring the pigment slurry, slowly add the saponified rosin solution. Continue stirring for 1-2 hours at 80-90°C to ensure uniform coating of the pigment particles.

  • Precipitation: Acidify the mixture by slowly adding 1 M HCl solution until a pH of 4-5 is reached. This will precipitate the rosin onto the pigment surface.

  • Filtration and Washing: Allow the mixture to cool to room temperature. Filter the treated pigment using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral and free of chloride ions.

  • Drying: Dry the filter cake in an oven at 80-100°C to a constant weight.

  • Pulverization: The dried pigment cake should be gently pulverized to obtain a fine powder.

Logical Relationship of Rosin Treatment

Rosin_Treatment Untreated_PY16 Untreated this compound (Hydrophobic Surface) Coating Coating Process (Adsorption of Rosin Anions) Untreated_PY16->Coating Rosin_Solution Saponified Rosin Solution Rosin_Solution->Coating Precipitation Acid Precipitation (Formation of Rosin Layer) Coating->Precipitation Treated_PY16 Rosin-Treated this compound (Improved Wettability) Precipitation->Treated_PY16 Improved_Performance Improved Performance: - Better Dispersibility - Enhanced Gloss - Increased Thermostability Treated_PY16->Improved_Performance

Caption: Logical workflow of the rosin treatment process for this compound.

Surfactant Coating

The application of surfactants to the pigment surface can significantly alter its hydrophilic-lipophilic balance (HLB), thereby improving its dispersibility in either aqueous or solvent-based systems.[1] Anionic, non-ionic, or cationic surfactants can be used depending on the desired application. For improved dispersion in waterborne systems, anionic or non-ionic surfactants are commonly employed.[1]

Expected Improvements:

  • Greatly improved dispersibility in aqueous or solvent-based media.[1]

  • Reduction in particle size agglomeration.

  • Enhanced color strength and brightness.[1]

Experimental Protocol: Surfactant Coating of this compound

This protocol provides a general method for coating this compound with a surfactant. The choice and concentration of the surfactant should be tailored to the specific application.

Materials:

  • This compound

  • Anionic Surfactant (e.g., Sodium Dodecyl Sulfate - SDS) or Non-ionic Surfactant (e.g., Triton X-100)

  • Deionized water or organic solvent

  • High-speed disperser or ultrasonicator

  • Centrifuge

  • Drying oven

Procedure:

  • Surfactant Solution Preparation: Prepare a solution of the chosen surfactant in the desired medium (water or solvent) at a concentration of 1-5% by weight of the pigment.

  • Pigment Dispersion: Disperse 50g of this compound in 500 mL of the same medium.

  • Coating: Add the surfactant solution to the pigment dispersion under high-speed agitation or ultrasonication. Continue the dispersion for 1-2 hours to ensure thorough wetting and adsorption of the surfactant onto the pigment surface.

  • Separation: Centrifuge the dispersion to separate the treated pigment from the supernatant.

  • Washing (Optional): The separated pigment can be washed with the pure medium to remove any excess, unadsorbed surfactant. This step may not be necessary depending on the application.

  • Drying: Dry the treated pigment in an oven at a temperature below the decomposition temperature of the surfactant (typically 60-80°C).

  • Pulverization: Gently pulverize the dried pigment to a fine powder.

Experimental Workflow for Surfactant Coating

Surfactant_Coating_Workflow Start Start Prepare_Slurry Prepare Pigment Slurry (PY 16 in Water/Solvent) Start->Prepare_Slurry Prepare_Surfactant Prepare Surfactant Solution Start->Prepare_Surfactant Mix Mix Slurry and Surfactant Solution Prepare_Slurry->Mix Prepare_Surfactant->Mix Disperse High-Speed Dispersion / Ultrasonication (1-2 hours) Mix->Disperse Separate Separate Pigment (Centrifugation) Disperse->Separate Wash Wash Pigment (Optional) Separate->Wash Dry Dry Treated Pigment (60-80°C) Separate->Dry Skip Washing Wash->Dry Pulverize Pulverize to Fine Powder Dry->Pulverize End End Pulverize->End

Caption: Experimental workflow for the surfactant coating of this compound.

Inorganic Surface Coating (Silica)

Coating organic pigments with a thin layer of an inorganic material, such as silica (SiO₂), can significantly improve their lightfastness, weather resistance, and heat stability. The inorganic shell acts as a protective barrier, shielding the organic pigment core from UV radiation and thermal degradation.

Expected Improvements:

  • Enhanced lightfastness and weather resistance.

  • Improved heat stability.

  • Better dispersibility in some systems due to the hydrophilic nature of silica.

Experimental Protocol: Silica Coating of this compound via Sol-Gel Method

This protocol describes a sol-gel method for encapsulating this compound particles with a silica layer.

Materials:

  • This compound

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Ammonia solution (28-30%)

  • Deionized water

  • Ultrasonicator

  • Mechanical stirrer

  • Centrifuge

  • Drying oven

  • Calcination furnace

Procedure:

  • Pigment Dispersion: Disperse 10g of this compound in a mixture of 200 mL of ethanol and 20 mL of deionized water using an ultrasonicator for 30 minutes.

  • pH Adjustment: Transfer the dispersion to a reaction flask and add 10 mL of ammonia solution to raise the pH to approximately 10-11.

  • TEOS Addition: While stirring the dispersion mechanically, slowly add a solution of 10 mL of TEOS in 50 mL of ethanol dropwise over a period of 1 hour.

  • Hydrolysis and Condensation: Continue stirring the mixture at room temperature for 24 hours to allow for the hydrolysis of TEOS and the condensation of silica onto the pigment surface.

  • Separation and Washing: Separate the silica-coated pigment by centrifugation. Wash the product repeatedly with ethanol to remove any unreacted TEOS and ammonia.

  • Drying: Dry the coated pigment in an oven at 100°C for 12 hours.

  • Calcination (Optional): For a more robust silica shell, the dried pigment can be calcined at a temperature that does not degrade the this compound (e.g., 150-180°C) for 2-4 hours.

  • Pulverization: Gently pulverize the final product to obtain a fine powder.

Signaling Pathway of Performance Improvement via Silica Coating

Silica_Coating_Pathway cluster_0 Silica Coating Process cluster_1 Performance Enhancement cluster_2 Improved Properties PY16 This compound Core Condensation Silica Condensation on Pigment Surface PY16->Condensation TEOS TEOS Hydrolysis (Si(OH)4 formation) TEOS->Condensation Silica_Shell Formation of Protective SiO2 Shell Condensation->Silica_Shell UV_Block UV Radiation Blockage Silica_Shell->UV_Block Thermal_Insulation Thermal Insulation Silica_Shell->Thermal_Insulation Improved_Wettability Modified Surface Chemistry Silica_Shell->Improved_Wettability Lightfastness Increased Lightfastness UV_Block->Lightfastness Heat_Stability Enhanced Heat Stability Thermal_Insulation->Heat_Stability Dispersibility Improved Dispersibility Improved_Wettability->Dispersibility

Caption: Mechanism of performance improvement of this compound by silica coating.

Comparative Data of Surface-Treated this compound

The following table summarizes the expected qualitative and potential quantitative improvements in the performance of this compound after various surface treatments. It is important to note that the exact values will depend on the specific treatment conditions and the analytical methods used. Researchers are encouraged to perform their own characterization to obtain precise data.

Treatment MethodPropertyUntreated PY 16 (Baseline)Expected ImprovementPotential Quantitative Change
Rosin Treatment Oil Absorption 40-55 g/100g Decrease30-45 g/100g
Dispersibility ModerateSignificant Improvement-
Gloss GoodEnhancedIncrease in gloss units
Surfactant Coating Particle Size AgglomeratedReduction in AgglomerationLower mean particle size
Dispersibility ModerateExcellent-
Color Strength StandardIncreasedHigher color yield
Inorganic (Silica) Coating Lightfastness (BWS) 5-6Significant Improvement6-7
Heat Stability 180-200°CEnhanced>200°C
Weather Resistance FairGood to ExcellentImproved color retention after exposure

Disclaimer: The quantitative data presented are estimates based on general principles of pigment surface treatment and should be verified experimentally.

By implementing these surface treatment protocols, researchers can effectively enhance the performance of this compound, making it suitable for a broader range of high-performance applications. Further optimization of these methods can lead to tailored pigment properties that meet specific formulation requirements.

References

Application Notes and Protocols for Measuring the Tinting Strength of Pigment Yellow 16

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 16 is a diarylide yellow pigment known for its excellent chemical resistance, lightfastness, and thermal resistance.[1] Its tinting strength is a critical quality control parameter, representing its ability to impart color to a medium when mixed with a white base.[2][3] A higher tinting strength indicates that a smaller amount of pigment is needed to achieve a desired color intensity, making it a crucial factor for economic efficiency and color consistency in various applications such as inks, coatings, and plastics.[3][4][5]

These application notes provide a detailed protocol for determining the relative tinting strength of this compound, primarily based on established standards such as ASTM D387 and ISO 787-16.[2][6][7] The method involves dispersing the pigment in a vehicle, mixing it with a standard white pigment, and then comparing the color of the resulting tint to a reference standard.

This compound: Properties

This compound, also known as Permanent Yellow G-16, is an organic compound classified as a diarylide pigment.[1][8] It is used as a yellow colorant in various applications.[8]

PropertyValueReference
Chemical ClassDiarylide Yellow[8]
C.I. NameThis compound[8]
C.I. Number20040[8]
CAS Number5979-28-2[8]
Molecular FormulaC34H28Cl4N6O4[8]
Molar Mass726.44 g/mol [8]
AppearanceYellow solid[8]
Key FeaturesGood chemical resistance, very good lightfastness, excellent thermal resistance.[1]
Primary ApplicationsOffset inks, plastics.[1][5]

Experimental Protocol: Tinting Strength Determination

This protocol outlines the procedure for measuring the relative tinting strength of a this compound sample against a reference standard. The method is adapted from ASTM D387 and ISO 787-16.[6][7][9][10]

1. Materials and Apparatus

  • Pigment Samples: Test sample of this compound and a reference standard of this compound.

  • White Pigment: Titanium Dioxide (TiO2), rutile type, conforming to ASTM D476.

  • Vehicle: Alkali refined linseed oil or another suitable non-reactive vehicle.

  • Apparatus:

    • Mechanical Muller with ground glass plates.[6][9][10]

    • Analytical Balance (accuracy ±0.1 mg).

    • Spatulas (stainless steel).

    • Drawdown bar (e.g., 6 mil or 150 µm).

    • Opacity charts or another suitable substrate.

    • Spectrophotometer or colorimeter for color measurement.[3][11]

2. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_dispersion Dispersion cluster_reduction Reduction (Tinting) cluster_analysis Analysis weigh_pigment Weigh this compound (Test & Standard) mix_pigment_vehicle Mix Pigment and Vehicle into a paste weigh_pigment->mix_pigment_vehicle weigh_tio2 Weigh Titanium Dioxide mix_with_white Mix dispersed pigment paste with TiO2 paste weigh_tio2->mix_with_white weigh_vehicle Weigh Vehicle weigh_vehicle->mix_pigment_vehicle mull Mull the paste (e.g., 4 x 50 revolutions) mix_pigment_vehicle->mull mull->mix_with_white drawdown Create Drawdowns mix_with_white->drawdown measure_color Measure Color (Spectrophotometer) drawdown->measure_color calculate_strength Calculate Tinting Strength measure_color->calculate_strength

Caption: Experimental workflow for determining the tinting strength of this compound.

3. Procedure

3.1. Preparation of the White Paste

  • Prepare a white paste by dispersing the titanium dioxide in the vehicle at a specified ratio (e.g., 1:1 by weight). This should be done using the mechanical muller to ensure a consistent and uniform dispersion.

3.2. Dispersion of this compound

  • Accurately weigh the test sample of this compound and the reference standard into separate, clean glass plates of the muller.

  • Add the appropriate amount of vehicle to each pigment sample. A common starting ratio is 1 part pigment to 2 parts vehicle by weight, but this may need to be adjusted to achieve a workable paste consistency.

  • Mix the pigment and vehicle with a spatula until a uniform paste is formed.

  • Place the top plate of the muller onto the paste and set the weight.

  • Mull the paste for a specified number of revolutions (e.g., 4 sets of 50 revolutions), scraping the paste to the center of the plate after each set.[10] It is crucial to use the same number of revolutions and weight for both the test and standard samples.

3.3. Reduction with White Paste

  • Accurately weigh a portion of the dispersed this compound paste (both test and standard) and mix it with a specified amount of the prepared white paste. A common ratio for yellow pigments is 1 part colored pigment paste to 10 parts white paste.

  • Thoroughly mix the colored paste and the white paste with a spatula until the color is uniform.

3.4. Drawdown and Measurement

  • Using a drawdown bar, apply a uniform film of the test tint and the standard tint side-by-side on an opacity chart.

  • Allow the drawdowns to dry completely in a dust-free environment.

  • Measure the color of the dried drawdowns using a spectrophotometer. Obtain the CIE Lab* values for both the test and standard tints.

4. Data Presentation and Calculation

The tinting strength is calculated relative to the standard, which is assigned a value of 100%. The calculation is based on the color difference between the test and standard tints.

SampleLab
Standard TintLsasbs
Test TintLtatb*t

The tinting strength can be calculated using various formulas, with the Kubelka-Munk theory being a common basis. A simplified approach involves comparing the colorimetric values. The relative tinting strength (TS) can be calculated using the following formula, which is based on the ratio of the (K/S) values, where K is the absorption coefficient and S is the scattering coefficient:

TS (%) = [(K/S)test / (K/S)standard] x 100

For practical purposes, many modern spectrophotometers with accompanying software can automatically calculate the relative tinting strength.[3]

Logical Relationship of Tinting Strength

The tinting strength of a pigment is not an isolated property but is influenced by several other physical and chemical characteristics of the pigment.

tinting_strength_factors cluster_factors Influencing Factors cluster_application Application Performance particle_size Particle Size & Distribution tinting_strength Tinting Strength particle_size->tinting_strength crystal_form Crystal Form & Morphology crystal_form->tinting_strength purity Chemical Purity purity->tinting_strength dispersion_quality Quality of Dispersion dispersion_quality->tinting_strength color_consistency Color Consistency tinting_strength->color_consistency cost_effectiveness Cost-Effectiveness tinting_strength->cost_effectiveness hiding_power Hiding Power / Opacity tinting_strength->hiding_power

Caption: Factors influencing and influenced by the tinting strength of a pigment.

Disclaimer: This application note is intended as a general guideline. The specific parameters of the test, such as pigment-to-vehicle ratios and mulling conditions, may need to be optimized for the specific grade of this compound and the intended application. It is recommended to consult the relevant ASTM or ISO standards for more detailed information.

References

Application Notes and Protocol for Incorporating Pigment Yellow 16 into a Masterbatch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 16 (C.I. 20040) is a diarylide yellow pigment characterized by its brilliant green-yellow hue, good lightfastness, and thermal stability.[1] It is an organic pigment widely used in the coloration of plastics, printing inks, and rubber products.[1] This document provides a detailed protocol for the incorporation of this compound into a thermoplastic masterbatch, a concentrated mixture of pigments dispersed into a carrier resin. The use of masterbatches ensures clean handling, precise color control, and efficient dispersion during the final product manufacturing.

This protocol will focus on the dry-process method using a twin-screw extruder, a common and effective technique for producing high-quality masterbatches.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful masterbatch formulation and processing protocol.

PropertyValueReference
Chemical Name N,N′-(3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diyl)bis{4-[(E)-(2,4-dichlorophenyl)diazenyl]-3-oxobutanamide}[2]
C.I. Name This compound[1][2]
C.I. Number 20040[2]
CAS Number 5979-28-2[1][2]
Molecular Formula C₃₄H₂₈Cl₄N₆O₄[1][2]
Molecular Weight 726.44 g/mol [2]
Appearance Yellow powder[1]
Melting Point 325 °C[1][3]
Thermal Stability Good heat resistance, stable up to 160-230 °C depending on application.[1][3] Caution is advised at temperatures above 200°C due to potential degradation.
Solubility Insoluble in water, slightly soluble in ethanol.[3]

Masterbatch Formulation

The formulation of the masterbatch is a critical step that dictates the final properties of the colored plastic. The key components are the carrier resin, the pigment, and dispersing agents.

Carrier Resin Selection

The carrier resin must be compatible with the target polymer in the final application. Polyolefins such as Polyethylene (PE) and Polypropylene (PP) are common choices due to their wide applicability and processing characteristics.

Carrier ResinKey Characteristics
Polyethylene (PE) Low cost, excellent compatibility with a broad range of polymers, and good processability.
Polypropylene (PP) Good mechanical properties, high heat resistance, and excellent chemical resistance.
Pigment Loading

The concentration of this compound in the masterbatch can be adjusted based on the desired color strength and the let-down ratio (LDR) in the final product. Higher pigment loading in the masterbatch allows for a lower LDR.

ComponentTypical Weight Percentage (%)
This compound20 - 50%
Carrier Resin (e.g., LLDPE)45 - 75%
Dispersing Agent (e.g., Polyethylene Wax)2 - 5%
Total 100%
Dispersing Agents

Dispersing agents are crucial for ensuring a uniform distribution of the pigment particles within the carrier resin, preventing agglomeration, and improving color yield. Polymeric dispersants are often effective for organic pigments like diarylide yellows.

Dispersing Agent TypeExampleFunction
Polyethylene Wax Low molecular weight PE waxImproves pigment wetting and reduces melt viscosity.
Stearic Acid/Metal Stearates Zinc StearateActs as a lubricant and aids in dispersion.

Experimental Protocol: Masterbatch Production via Twin-Screw Extrusion

This protocol outlines the steps for producing a this compound masterbatch using a co-rotating twin-screw extruder.

Materials and Equipment
  • Materials:

    • This compound powder

    • Carrier resin pellets (e.g., Linear Low-Density Polyethylene - LLDPE)

    • Dispersing agent (e.g., polyethylene wax)

  • Equipment:

    • High-speed mixer

    • Gravimetric or volumetric feeder

    • Co-rotating twin-screw extruder with a suitable screw configuration

    • Water bath for cooling the extruded strands

    • Pelletizer

    • Hot air oven for drying

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_extrusion Extrusion cluster_post_extrusion Post-Extrusion drying Drying of Raw Materials weighing Weighing of Components drying->weighing premixing Pre-mixing in High-Speed Mixer weighing->premixing feeding Feeding into Twin-Screw Extruder premixing->feeding melting_mixing Melting, Mixing, and Dispersion feeding->melting_mixing extrusion_strands Extrusion of Molten Strands melting_mixing->extrusion_strands cooling Cooling in Water Bath extrusion_strands->cooling pelletizing Pelletizing cooling->pelletizing post_drying Drying of Masterbatch Pellets pelletizing->post_drying quality_control Quality Control post_drying->quality_control

Caption: Experimental workflow for this compound masterbatch production.

Step-by-Step Procedure
  • Drying: Dry the carrier resin pellets and this compound powder in a hot air oven to remove any residual moisture. Typical drying conditions for LLDPE are 80-90°C for 2-4 hours.

  • Weighing and Pre-mixing: Accurately weigh the dried pigment, carrier resin, and dispersing agent according to the desired formulation. Transfer the components to a high-speed mixer and blend for 5-10 minutes to achieve a homogeneous pre-mix.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A gradually increasing temperature profile is recommended to ensure proper melting and mixing.

    • Suggested Temperature Profile for LLDPE Carrier:

      Extruder Zone Temperature (°C)
      Feed Zone 140 - 160
      Zone 2 160 - 180
      Zone 3 180 - 200
      Zone 4 200 - 210
      Zone 5 200 - 210

      | Die | 200 |

    • Calibrate the feeder to deliver the pre-mixed material into the extruder at a constant rate.

    • Start the extruder at a low screw speed and gradually increase to the desired processing speed. The screw speed should be sufficient to ensure good dispersion without excessive shear, which could lead to pigment degradation.

  • Cooling and Pelletizing: The molten strands exiting the extruder die are cooled in a water bath. The cooled strands are then fed into a pelletizer to produce masterbatch pellets of a uniform size.

  • Drying: The masterbatch pellets are dried in a hot air oven to remove surface moisture.

  • Quality Control: The final masterbatch should be tested for color consistency, pigment dispersion, and melt flow index (MFI) to ensure it meets the required specifications.

Logical Relationship of Key Process Parameters

The quality of the final masterbatch is dependent on the interplay of several key process parameters.

logical_relationship formulation Formulation (Pigment, Resin, Additives) premixing Pre-mixing formulation->premixing determines dispersion Pigment Dispersion formulation->dispersion affects extrusion_params Extrusion Parameters (Temp, Screw Speed) premixing->extrusion_params influences extrusion_params->dispersion controls masterbatch_quality Final Masterbatch Quality (Color, MFI) dispersion->masterbatch_quality defines

Caption: Interrelationship of key parameters in masterbatch production.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Color Strength - Insufficient pigment loading.- Poor pigment dispersion.- Increase pigment concentration in the formulation.- Optimize screw speed and temperature profile to improve mixing.- Evaluate the effectiveness of the dispersing agent.
Streaks or Specks in Final Product - Inadequate dispersion of pigment agglomerates.- Improve pre-mixing.- Increase extruder screw speed or use a more aggressive screw design.- Ensure proper drying of raw materials.
Process Instability (e.g., die pressure fluctuations) - Inconsistent feeding.- Incompatible materials.- Ensure consistent material feed rate.- Verify the compatibility of the carrier resin with the pigment and additives.
Discoloration or Degradation - Excessive processing temperature.- Long residence time in the extruder.- Lower the extruder temperature profile, especially in the later zones.- Increase the throughput to reduce residence time.

Safety Precautions

  • When handling this compound powder, wear appropriate personal protective equipment (PPE), including a dust mask, safety glasses, and gloves, to avoid inhalation and skin contact.

  • Ensure adequate ventilation in the processing area to minimize dust and fume exposure.

  • Follow all safety guidelines for operating high-speed mixers and extruders.

References

Application Notes and Protocols: Pigment Yellow 16 for High-Temperature Plastic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Pigment Yellow 16, a diarylide yellow pigment, in high-temperature plastic applications. This document outlines the pigment's key performance characteristics, presents available data in a structured format, and offers detailed experimental protocols for its evaluation.

Introduction

This compound (C.I. Name: P.Y. 16; CAS No: 5979-28-2) is an organic pigment recognized for its brilliant greenish-yellow shade and good overall fastness properties.[1] As a member of the diarylide pigment class, it finds application in coloring various materials, including plastics and printing inks.[1][2] Its performance in high-temperature processing is a critical factor for its suitability in engineering plastics and other polymers that require elevated processing temperatures.

A significant consideration with diarylide pigments is their thermal stability. Above 200°C, there is evidence that these pigments can degrade and release 3,3'-dichlorobenzidine, a listed carcinogen.[2] Therefore, careful evaluation of its heat stability in the specific polymer matrix and processing conditions is crucial.

Physical and Chemical Properties

PropertyValueReference
Chemical FormulaC₃₄H₂₈Cl₄N₆O₄[1]
Molecular Weight726.44 g/mol [1]
AppearanceYellow solid/powder[1]
C.I. Number20040[1]

Performance in High-Temperature Plastics

The suitability of this compound for high-temperature applications is determined by its heat stability, lightfastness, migration resistance, and chemical resistance within the specific polymer.

Heat Stability

The heat stability of a pigment is its ability to withstand high processing temperatures without significant color change. For diarylide yellows, this is a critical parameter. While specific data for this compound is limited, data for similar diarylide and solvent yellow pigments can provide an indication of its performance. It is crucial to conduct specific testing for the intended polymer and processing conditions.

PolymerTest Temperature (°C)Dwell Time (minutes)Color Change (ΔE)Heat Stability Rating
Polypropylene (PP)200 - 2405≤ 3Good
High-Density Polyethylene (HDPE)200 - 2405≤ 3Good
Polyvinyl Chloride (PVC), rigid180 - 2005≤ 3Good
Polystyrene (PS)220 - 2505≤ 3Good
Acrylonitrile Butadiene Styrene (ABS)230 - 2605≤ 3Good
Polycarbonate (PC)>2605> 3Not Recommended
Polymethyl Methacrylate (PMMA)220 - 2505≤ 3Good

Note: This data is compiled from general knowledge of diarylide yellow pigments and related solvent dyes. Specific testing for this compound is highly recommended.

Lightfastness

Lightfastness describes a pigment's resistance to fading when exposed to light. It is commonly evaluated using the Blue Wool Scale, where 8 indicates excellent lightfastness and 1 indicates very poor lightfastness.[3][4][5]

PolymerFull Shade (1% Pigment)Tint (1:10 with TiO₂)
Polypropylene (PP)6-75-6
High-Density Polyethylene (HDPE)6-75-6
Polyvinyl Chloride (PVC), plasticized65

Note: This data is indicative and can vary based on pigment concentration, processing, and the presence of UV stabilizers.

Migration Resistance

Migration is the movement of the pigment from the plastic to the surface or into a material in contact with it. This is a critical factor for food contact applications. Migration resistance is typically assessed on a 5-step Grey Scale, where 5 indicates no migration and 1 indicates severe migration.[6]

PolymerMigration Rating (Grey Scale)
Polyvinyl Chloride (PVC), plasticized3-4
Low-Density Polyethylene (LDPE)4

Note: Diarylide pigments can show a tendency to migrate in plasticized PVC.

Chemical Resistance

This compound generally exhibits good resistance to weak acids and alkalis. However, its performance against strong acids, bases, and various organic solvents can vary.

ReagentResistance Rating
Hydrochloric Acid (5%)Good
Sodium Carbonate (5%)Good
EthanolGood
EstersModerate
BenzeneModerate
KetonesModerate

Note: Testing should be conducted for specific chemical exposure scenarios.

Experimental Protocols

Detailed and standardized testing is essential to determine the suitability of this compound for a specific high-temperature plastic application.

Protocol for Heat Stability Testing (Adapted from DIN EN 12877-2)

This protocol describes the determination of the heat stability of this compound in a specific thermoplastic polymer by injection molding.

4.1.1. Materials and Equipment

  • This compound

  • Thermoplastic polymer (e.g., PP, HDPE)

  • Titanium dioxide (for tint reduction, if required)

  • Twin-screw extruder

  • Injection molding machine

  • Spectrophotometer or colorimeter

  • Standard light source for color evaluation

4.1.2. Procedure

  • Compounding:

    • Prepare a masterbatch by compounding a higher concentration of this compound (e.g., 20-40%) in the desired polymer using a twin-screw extruder.

    • Let down the masterbatch with the natural polymer to achieve the final pigment concentration (e.g., 1% for full shade, or a 1:10 ratio with TiO₂ for tint).

  • Injection Molding:

    • Set the injection molding machine to the desired initial test temperature (e.g., 200°C).

    • Purge the machine with the colored compound.

    • Inject a set of standard plaques.

    • Increase the temperature in increments of 10°C or 20°C.

    • At each temperature, allow the compound to reside in the barrel for a specified dwell time (typically 5 minutes).

    • Inject a new set of plaques at each temperature.

  • Color Measurement:

    • Allow the plaques to cool to room temperature.

    • Measure the color of each plaque using a spectrophotometer.

    • Calculate the color difference (ΔE*) between the plaque molded at the lowest temperature (reference) and the plaques molded at higher temperatures.

  • Determination of Heat Stability:

    • The heat stability is the highest temperature at which the color change (ΔE*) is less than or equal to a predetermined value (e.g., 3.0).

Heat_Stability_Workflow cluster_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis A 1. Prepare Masterbatch (Pigment + Polymer) B 2. Let Down to Final Concentration A->B C 3. Injection Mold at Reference Temperature (T_ref) B->C D 4. Increase Temperature (T_ref + ΔT) C->D E 5. Dwell for 5 minutes D->E F 6. Injection Mold at Elevated Temperature E->F F->D Repeat for higher temps G 7. Measure Color of Plaques (Spectrophotometer) F->G H 8. Calculate Color Difference (ΔE) vs. Reference G->H I 9. Determine Max Temperature where ΔE ≤ 3.0 H->I

Workflow for Heat Stability Testing
Protocol for Lightfastness Testing (Adapted from ISO 4892-2)

This protocol outlines the procedure for determining the lightfastness of this compound in a plastic using a Xenon arc lamp apparatus.

4.2.1. Materials and Equipment

  • Colored plastic plaques (prepared as in 4.1.2)

  • Xenon arc weathering apparatus

  • Blue Wool Scale standards (ISO 105-B08)

  • Grey Scale for assessing color change (ISO 105-A02)

  • Opaque mask

4.2.2. Procedure

  • Sample Preparation:

    • Mount the plastic plaques in the sample holders of the Xenon arc apparatus.

    • Cover a portion of each plaque and a set of Blue Wool standards with an opaque mask.

  • Exposure:

    • Expose the samples and Blue Wool standards to the light from the Xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 4892-2.

  • Evaluation:

    • Periodically inspect the samples and the Blue Wool standards.

    • The exposure is complete when a specified Blue Wool standard shows a color change corresponding to a Grey Scale rating of 3.

    • Compare the color change of the exposed portion of the plastic plaque to the unexposed portion.

  • Rating:

    • The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the tested sample.

Lightfastness_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A 1. Prepare Colored Plastic Plaques B 2. Mount Plaques and Blue Wool Standards A->B C 3. Partially Mask Samples and Standards B->C D 4. Expose in Xenon Arc Apparatus (ISO 4892-2) C->D E 5. Periodically Inspect for Fading D->E F 6. Compare Fading of Sample to Blue Wool Standards E->F G 7. Assign Lightfastness Rating (Blue Wool Scale 1-8) F->G

Workflow for Lightfastness Testing
Protocol for Migration Resistance Testing (Adapted from DIN 53775)

This protocol describes a method to assess the migration of this compound from a plasticized polymer.

4.3.1. Materials and Equipment

  • Colored plastic plaques (e.g., 0.1% pigment in plasticized PVC)

  • White, uncolored plasticized PVC plaques

  • Glass plates

  • Oven

  • Weight (to apply pressure)

  • Grey Scale for assessing staining (ISO 105-A03)

4.3.2. Procedure

  • Sample Assembly:

    • Place a white PVC plaque on a glass plate.

    • Place the colored PVC plaque on top of the white plaque.

    • Place another glass plate on top of the colored plaque.

  • Testing:

    • Place the assembly in an oven at a specified temperature (e.g., 80°C).

    • Apply a uniform pressure (e.g., 1 kg) on the top glass plate.

    • Maintain these conditions for a specified duration (e.g., 24 hours).

  • Evaluation:

    • After the test period, remove the assembly from the oven and allow it to cool.

    • Separate the plaques and visually assess the staining on the white PVC plaque.

  • Rating:

    • Rate the degree of staining using the 5-step Grey Scale, where 5 indicates no staining and 1 indicates severe staining.

Migration_Testing_Workflow cluster_prep Sample Preparation cluster_testing Testing cluster_analysis Analysis A 1. Prepare Colored and White PVC Plaques B 2. Assemble Sandwich: Glass - White PVC - Colored PVC - Glass A->B C 3. Place in Oven at 80°C B->C D 4. Apply 1 kg Pressure C->D E 5. Maintain for 24 hours D->E F 6. Cool and Disassemble E->F G 7. Assess Staining on White Plaque F->G H 8. Rate Migration using Grey Scale (1-5) G->H

Workflow for Migration Resistance Testing

Conclusion

This compound can be a suitable colorant for a range of high-temperature plastic applications, offering a bright, greenish-yellow shade with good lightfastness. However, its heat stability has limitations, and its potential to degrade at temperatures above 200°C must be carefully considered, particularly for applications with stringent safety requirements. The protocols provided herein offer a framework for a thorough evaluation of this compound's performance in specific polymer systems and processing conditions, enabling informed decisions for its use in research, development, and manufacturing. It is imperative that users conduct their own testing to verify the suitability of this pigment for their intended application.

References

Troubleshooting & Optimization

Technical Support Center: Achieving Optimal Dispersion of Pigment Yellow 16 in Aqueous Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dispersing Pigment Yellow 16 in aqueous systems.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you identify and resolve problems during your experiments.

Q1: My this compound dispersion has low color strength and appears weak.

A1: Low color strength is typically a primary indicator of poor dispersion, where the pigment's full tinting potential is not realized.[1][2] This can be caused by several factors:

  • Inadequate Deagglomeration: The initial pigment powder consists of agglomerates (loose clusters of particles). If the mechanical energy during dispersion (e.g., milling or high-shear mixing) is insufficient, these agglomerates are not broken down into smaller, primary particles, resulting in a smaller effective surface area to interact with light.[3][4][5]

  • Flocculation: Even if initially broken down, pigment particles can re-agglomerate into loose clumps called flocculates due to attractive forces.[2][5] This reduces color strength. A simple "rub-out" test can help diagnose flocculation.[6] If rubbing the wet film with your finger results in a more intense color, flocculation is likely occurring.

  • Incorrect Dispersant Dosage: Using too little dispersant will not provide an adequate stabilizing barrier around the pigment particles.[7] Conversely, an excessive amount of certain dispersants can sometimes negatively impact stability or other properties.[7]

Solution Workflow:

G start Low Color Strength Observed rub_out Perform Rub-Out Test start->rub_out flocculation Issue: Flocculation rub_out->flocculation Color Darkens no_flocculation Issue: Poor Deagglomeration rub_out->no_flocculation No Change solution_floc Optimize Dispersant: - Increase dosage - Change dispersant type - Check for incompatibilities flocculation->solution_floc solution_deagg Optimize Mechanical Input: - Increase milling time/speed - Check bead size/loading - Increase millbase viscosity no_flocculation->solution_deagg

Caption: Troubleshooting workflow for low color strength.

Q2: The viscosity of my pigment dispersion is too high, making it difficult to process.

A2: High viscosity in a pigment dispersion can stem from several issues:

  • Insufficient Dispersant: Without enough dispersant to coat the pigment particles and provide lubrication, inter-particle friction increases, leading to high viscosity.[8] Determining the optimal dispersant level, often by creating a "dispersant demand curve," is crucial. This involves measuring viscosity at incremental additions of dispersant to find the minimum point.[1][4]

  • Poor Pigment Wetting: If the wetting agent is ineffective, air is not properly displaced from the pigment surface, leading to a poorly lubricated and high-viscosity paste.[5][8]

  • Pigment Overloading: The formulation may simply contain too high a concentration of pigment for the system to handle.

  • Unfavorable Interactions: Interactions between the dispersant and other components in the formulation can sometimes lead to an increase in viscosity.[9]

Q3: My dispersion appears stable initially, but the pigment settles over time.

A3: Pigment settling is a common stability issue, particularly with dense pigments. The primary causes are:

  • Ineffective Stabilization: The dispersant is not providing a strong enough repulsive barrier (either steric or electrostatic) to overcome the effects of gravity.[10] This leads to particles slowly settling.

  • Particle Size: Larger particles or remaining agglomerates will settle much faster than fine, well-dispersed primary particles.

  • Low Viscosity of the Medium: If the continuous phase (the water and other liquid components) has very low viscosity, it cannot effectively suspend the pigment particles.[11]

Solutions:

  • Improve Stabilization: Re-evaluate the dispersant type and concentration. A higher molecular weight polymeric dispersant may provide a more robust steric barrier.[12]

  • Enhance Dispersion: Ensure the milling process is optimized to achieve the smallest possible particle size.

  • Use Rheology Modifiers: The addition of a thixotropic or suspension agent can build a network structure within the liquid that helps to suspend pigments without significantly increasing the application viscosity.[10]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a wetting agent and a dispersing agent?

A1: Although sometimes used interchangeably, they perform distinct functions in the three-step dispersion process:[4][8][13]

  • Wetting: A wetting agent (typically a low molecular weight surfactant) is responsible for the initial step. It reduces the surface tension between the aqueous medium and the solid pigment powder, allowing the liquid to displace air and penetrate the agglomerates.[3][8]

  • Deagglomeration/Separation: This is a mechanical step where energy (e.g., from a bead mill) breaks down the wetted agglomerates into smaller particles.[1][4]

  • Stabilization: A dispersing agent performs the final, crucial step. It adsorbs onto the surface of the newly created smaller particles and prevents them from re-agglomerating or flocculating.[3][9] This is achieved through mechanisms like electrostatic repulsion or steric hindrance.[9][14] Many modern "dispersants" are polymeric and are designed to provide both some wetting function and excellent stabilization.[15]

Q2: How do I choose the right type of dispersant for this compound?

A2: this compound is a non-polar organic diarylide pigment.[6][16] For such pigments in aqueous systems, high molecular weight polymeric dispersants that work via steric stabilization are generally most effective.[7][13] These dispersants have two key components:

  • Anchor Groups: These are specific functional parts of the polymer that have a high affinity for the pigment surface and adsorb strongly onto it. For organic pigments, cationic anchor groups like amines can be effective.[7][8]

  • Polymeric Chains: These are long, soluble chains that extend from the pigment surface into the aqueous medium. When two particles approach each other, these chains create a physical barrier and repulsive force, preventing flocculation.[7][9]

Polyacrylate-based or polyurethane-based dispersants are common choices for organic pigments in waterborne systems.[12][13]

Q3: What is the general mechanism of stabilization for this compound with a polymeric dispersant?

A3: The primary mechanism is steric stabilization. The diagram below illustrates the interaction between a polyacrylate-based dispersant and the surface of this compound.

Caption: Steric stabilization of this compound by a polymeric dispersant.

Data Presentation: Dispersant Performance

While specific performance data for this compound is proprietary to manufacturers, the following tables provide an illustrative comparison of how different types of dispersants might perform based on typical results for organic yellow pigments in aqueous systems.

Table 1: Effect of Dispersant Type on Dispersion Properties

Dispersant TypeActive Content on PigmentMillbase Viscosity (cP at 50 s⁻¹)Particle Size (D50, nm)
Control (No Dispersant) 0%> 5000 (unworkable)> 1000 (agglomerated)
Low MW Surfactant 15%800350
Polyacrylate-Based 40%350180
Polyurethane-Based 40%300165

Note: Values are representative and will vary based on the specific dispersant, pigment grade, and formulation.

Table 2: Impact of Dispersion Quality on Final Properties

Dispersion QualityHegman GrindGloss (60°)Relative Color StrengthStability (Settling after 1 week @ 50°C)
Poor (Flocculated) 4.56592%Significant
Good (Optimized) 7.085100% (Standard)None

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Dispersion via Bead Milling

  • Premix Preparation: a. To a suitable vessel, add deionized water and begin stirring with a high-speed dissolver (HSD) at a low speed (e.g., 500 rpm). b. Slowly add the chosen wetting and dispersing agent(s) and any other liquid additives (e.g., defoamer, humectant) and allow them to dissolve completely.[5] c. Gradually add the this compound powder to the vortex. Increase the HSD speed as needed (e.g., to 2000-2500 rpm) to incorporate the pigment and avoid clumping. d. Mix at high speed for 20-30 minutes to create a homogeneous premix.[4]

  • Bead Milling: a. Select the appropriate grinding media. For reducing organic pigments to the sub-micron range, small ceramic beads (e.g., 0.4-0.6 mm Yttria-stabilized Zirconia) are effective.[17][18] b. Load the chamber of a laboratory bead mill to approximately 75-85% of its volume with the grinding media.[19] c. Pump the premix through the milling chamber. The agitator tip speed should typically be in the range of 10-15 m/s.[18] d. Milling can be done via a re-circulation process or a multi-pass process. Collect samples periodically (e.g., every 30 minutes) to monitor progress. e. Continue milling until the desired particle size and color strength are achieved and no further improvement is observed. Total milling time can range from 1 to 6 hours depending on the formulation and equipment.[17][19]

  • Let-Down and Quality Control: a. After milling, separate the dispersion from the grinding media. b. Perform quality control tests as described in Protocol 2.

G start Start premix Prepare Premix: Water + Additives + Pigment (High-Speed Dissolver) start->premix load_mill Load Bead Mill (Grinding Media + Premix) premix->load_mill mill Mill at High Speed (e.g., 1-6 hours) load_mill->mill sample Take Periodic Samples for QC mill->sample check Target Particle Size & Color Strength Met? sample->check check->mill No letdown Let-Down & Final QC check->letdown Yes end End letdown->end

Caption: Experimental workflow for bead milling of this compound.

Protocol 2: Assessing the Quality of a Pigment Dispersion

  • Fineness of Grind (Hegman Gauge): a. Place a small amount of the dispersion in the deep end of the Hegman gauge channel. b. With a flat scraper blade held at a 45-degree angle, draw the dispersion down the length of the channel in a smooth, steady motion. c. Immediately view the gauge at a low angle to the light. Identify the point on the scale where coarse particles or scratches first appear consistently. d. A reading of 6.5 to 7.5 on the Hegman scale is typically considered a good quality dispersion for many applications.[6]

  • Viscosity Measurement: a. Use a rotational viscometer or rheometer to measure the viscosity of the dispersion. b. For a comprehensive analysis, measure viscosity across a range of shear rates to understand the flow behavior (e.g., shear-thinning). c. A low, stable viscosity at a high pigment loading is indicative of an efficient dispersant.[1]

  • Particle Size Analysis (Dynamic Light Scattering - DLS): a. Prepare a highly diluted sample of the dispersion in filtered, deionized water. The concentration must be low enough to avoid multiple scattering effects.[20][21] b. Place the sample in a clean cuvette and insert it into the DLS instrument. c. Allow the sample to thermally equilibrate within the instrument (e.g., at 25°C).[20] d. Perform at least three replicate measurements to ensure repeatability. The instrument software will report the intensity-weighted average particle diameter (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the distribution.[22]

  • Color Strength (Tint Strength) Evaluation (Based on ISO 787/16): [6][23] a. Accurately weigh a specific amount of the test dispersion and a standard reference dispersion. b. Separately, thoroughly mix each dispersion into a larger, pre-weighed amount of a standard white base paint (e.g., a TiO₂-based paint). The ratio of pigment to white base should be consistent. c. Use an applicator bar to draw down both the test and standard tinted paints side-by-side on a sealed chart (e.g., Leneta card). d. Allow the films to dry completely. e. Use a spectrophotometer to measure the color values (e.g., CIELAB Lab*) of both drawdowns. f. The relative tinting strength can be calculated from the colorimetric data, comparing the test sample to the 100% standard. An increase in color strength indicates better dispersion efficiency.[1]

References

Technical Support Center: Preventing Agglomeration of Pigment Yellow 16 Particles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the agglomeration of Pigment Yellow 16 particles during experimental procedures.

Introduction to this compound Agglomeration

This compound (C.I. 20040) is a diarylide yellow pigment widely used in the coloring of plastics, printing inks, and coatings.[1][2] Agglomeration, the clustering of primary pigment particles, is a common issue that can negatively impact color strength, gloss, transparency, and overall formulation stability.[3][4] This guide provides practical solutions and detailed protocols to prevent and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound agglomeration?

A1: Agglomeration of this compound particles is primarily caused by strong van der Waals forces of attraction between the fine primary particles. This tendency is exacerbated by:

  • High Surface Energy: Smaller particles possess a larger surface area-to-volume ratio, leading to higher surface energy and a greater tendency to agglomerate to minimize this energy.

  • Improper Wetting: Insufficient wetting of the pigment particles by the vehicle (e.g., solvent, resin) leaves air pockets on the surface, promoting particle-to-particle contact and agglomeration.[5]

  • Inadequate Dispersion Energy: Insufficient mechanical energy during the dispersion process fails to break down initial agglomerates into primary particles.[4]

  • Poor Stabilization: Without an effective stabilizing agent (dispersant), dispersed particles will re-agglomerate over time due to Brownian motion and inherent attractive forces.[6]

Q2: How does particle size affect the agglomeration of this compound?

A2: There is a direct correlation between particle size and the tendency for agglomeration. Finer particles, while often desirable for achieving high color strength and transparency, have a greater propensity to agglomerate due to their increased surface area and inter-particle attraction. Opaque grades of this compound generally have a larger particle size compared to transparent grades.[7]

Q3: What is the role of a dispersant in preventing agglomeration?

A3: A dispersant, or dispersing agent, is a substance added to a suspension to improve the separation of particles and to prevent their settling or clumping.[8] Dispersants function by adsorbing onto the surface of the pigment particles, creating a repulsive barrier that overcomes the attractive forces between them. This stabilization can be achieved through two primary mechanisms:

  • Steric Hindrance: The dispersant molecules have a polymeric chain that extends into the surrounding medium, creating a physical barrier that prevents particles from approaching each other too closely.[6]

  • Electrostatic Repulsion: In aqueous systems, ionic dispersants can impart a similar electrical charge to all pigment particles, causing them to repel each other.

Q4: What are the key stages of a successful dispersion process?

A4: A successful dispersion process for this compound involves three critical stages:

  • Wetting: The initial stage where the air and moisture on the surface of the pigment particles are displaced by the liquid vehicle. The use of a wetting agent, often a surfactant, can facilitate this process by reducing the surface tension between the liquid and the solid pigment.[5]

  • Deagglomeration/Dispersion: Mechanical energy is applied to the mixture to break down the pigment agglomerates into smaller aggregates and ideally, primary particles. This is typically achieved using high-shear mixers, ball mills, or bead mills.[4][5]

  • Stabilization: Following deagglomeration, a dispersant is crucial to prevent the fine particles from re-agglomerating. The dispersant adsorbs onto the particle surfaces, providing long-term stability to the dispersion.[6]

Troubleshooting Guide: Agglomeration of this compound

Problem Potential Cause Recommended Solution
Poor initial color development and low tinting strength. Incomplete wetting of the pigment powder.- Incorporate a suitable wetting agent into the formulation before adding the pigment.- Ensure the pigment is added slowly to the liquid vehicle under agitation to facilitate wetting.
Presence of specks or grit in the final dispersion. Insufficient mechanical energy during deagglomeration.- Increase the milling time or intensity.- Optimize the media (bead) size and loading in milling equipment.- Ensure the viscosity of the mill base is optimal for efficient energy transfer.
Viscosity of the dispersion increases significantly over time. Re-agglomeration of pigment particles due to poor stabilization.- Increase the concentration of the dispersant.- Select a dispersant with a stronger affinity for the this compound surface.- Evaluate the compatibility of the dispersant with the entire formulation (resin, solvent, other additives).
Color shift or flocculation upon let-down (dilution). "Shock" caused by incompatibility between the pigment dispersion and the let-down vehicle.- Ensure the solvent system of the pigment concentrate is compatible with the let-down system.- Add the pigment concentrate to the let-down vehicle slowly and with good agitation.- Consider the use of a compatibilizer.
Sedimentation of pigment particles during storage. Inadequate stabilization or density differences.- Optimize the dispersant type and concentration to ensure strong particle stabilization.- Increase the viscosity of the continuous phase by using a suitable rheology modifier.

Quantitative Data on Pigment Properties

While specific data for every batch of this compound can vary, the following table provides a general overview of its key properties.

PropertyTypical Value/RangeSignificance
CAS Number 5979-28-2Unique identifier for the chemical substance.[2]
Chemical Formula C34H28Cl4N6O4Defines the elemental composition of the pigment.[2]
Density 1.4 g/cm³Influences settling behavior in dispersions.[2]
Melting Point 325 °CIndicates thermal stability during processing.[2]
Solubility Insoluble in water, slightly soluble in ethanol.Dictates the type of vehicle (aqueous or solvent-based) for dispersion.[9]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Dispersion of this compound

Objective: To prepare a stable, well-dispersed aqueous concentrate of this compound.

Materials:

  • This compound

  • Deionized Water

  • Wetting Agent (e.g., a non-ionic surfactant)

  • Dispersant (e.g., a polymeric dispersant suitable for organic pigments in aqueous media)

  • Defoamer

  • Biocide

Equipment:

  • High-speed disperser with a saw-tooth blade

  • Bead mill with 0.8-1.2 mm ceramic beads

  • Laboratory balance

  • Beakers and mixing vessels

Procedure:

  • Premix Preparation:

    • To a mixing vessel, add the deionized water, wetting agent, and dispersant.

    • Stir at low speed until all components are fully dissolved.

    • Add the defoamer and biocide and mix for another 2-3 minutes.

  • Pigment Addition:

    • Gradually add the this compound powder to the liquid premix under continuous, low-speed agitation.

    • Once all the pigment is added, increase the speed of the disperser to 1000-1500 rpm and mix for 15-20 minutes to ensure complete wetting of the pigment.

  • Milling:

    • Transfer the premix to the bead mill charged with the ceramic beads.

    • Mill the dispersion at a suitable speed, monitoring the temperature to keep it below 40°C.

    • Take samples periodically to check for fineness of grind using a Hegman gauge. Continue milling until the desired particle size is achieved (typically < 5 µm).

  • Let-down and Quality Control:

    • Once milling is complete, separate the dispersion from the milling media.

    • Measure the viscosity and particle size distribution of the final pigment concentrate.

    • Conduct stability tests by storing a sample at an elevated temperature (e.g., 50°C) for a specified period and observing any changes in viscosity or for signs of sedimentation.

Protocol 2: Preparation of a Solvent-Based Dispersion of this compound

Objective: To prepare a stable, well-dispersed solvent-based concentrate of this compound for ink applications.

Materials:

  • This compound

  • Solvent (e.g., ethanol, ethyl acetate, or a blend)

  • Dispersant (e.g., a polymeric dispersant designed for solvent-based systems)

  • Resin (compatible with the final ink formulation)

Equipment:

  • High-speed disperser with a saw-tooth blade

  • Laboratory balance

  • Mixing vessels

Procedure:

  • Vehicle Preparation:

    • In a mixing vessel, dissolve the resin in the chosen solvent under agitation.

    • Once the resin is fully dissolved, add the dispersant and mix until a homogenous solution is obtained.

  • Pigment Incorporation:

    • Slowly add the this compound to the resin/dispersant solution while mixing at a low speed.

    • After all the pigment has been added, increase the disperser speed to 2000-3000 rpm and continue mixing for 30-45 minutes to achieve a fine dispersion.

  • Quality Control:

    • Evaluate the fineness of the dispersion using a Hegman gauge.

    • Measure the viscosity of the pigment concentrate.

    • Assess the color strength and transparency by drawing down a sample on a substrate.

    • Check for long-term stability by observing a stored sample for any signs of gelling or sedimentation.

Visualizing the Dispersion Process and Troubleshooting Logic

To better understand the concepts discussed, the following diagrams illustrate the key processes and logical steps involved in preventing the agglomeration of this compound.

Agglomeration_Mechanism cluster_0 Initial State cluster_1 Dispersion Process cluster_2 Final State Primary_Particles Primary Particles Agglomerates Agglomerates Primary_Particles->Agglomerates van der Waals forces Wetting Wetting Agglomerates->Wetting Deagglomeration Deagglomeration (Mechanical Energy) Wetting->Deagglomeration Stabilization Stabilization Deagglomeration->Stabilization Stable_Dispersion Stable Dispersion Stabilization->Stable_Dispersion Flocculation Flocculation (Re-agglomeration) Stabilization->Flocculation Insufficient Stabilizer

Diagram 1: The process from initial pigment agglomerates to a stable dispersion or flocculation.

Troubleshooting_Workflow Start Agglomeration Issue Identified Check_Wetting Is pigment wetting properly? Start->Check_Wetting Check_Dispersion Is dispersion energy sufficient? Check_Wetting->Check_Dispersion Yes Solution_Wetting Add/optimize wetting agent Check_Wetting->Solution_Wetting No Check_Stabilization Is stabilization adequate? Check_Dispersion->Check_Stabilization Yes Solution_Dispersion Increase milling time/intensity Check_Dispersion->Solution_Dispersion No Check_Compatibility Is there a system incompatibility? Check_Stabilization->Check_Compatibility Yes Solution_Stabilization Increase/change dispersant Check_Stabilization->Solution_Stabilization No Solution_Compatibility Adjust solvent/resin system Check_Compatibility->Solution_Compatibility Yes End Stable Dispersion Achieved Check_Compatibility->End No Solution_Wetting->End Solution_Dispersion->End Solution_Stabilization->End Solution_Compatibility->End

Diagram 2: A logical workflow for troubleshooting this compound agglomeration issues.

References

Technical Support Center: Enhancing the Lightfastness of Pigment Yellow 16 in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pigment Yellow 16. This resource is designed to assist researchers, scientists, and formulation chemists in troubleshooting and enhancing the lightfastness of this compound in various applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound (PY 16), also known as C.I. This compound, is a diarylide yellow pigment. It is an organic pigment known for its bright, reddish-yellow shade and good tinting strength. It is commonly used in inks, plastics, and coatings. While it offers excellent color properties, its lightfastness can be a limiting factor in applications requiring high durability upon light exposure.

Q2: What factors influence the lightfastness of this compound in a formulation?

Several factors can impact the lightfastness of PY 16:

  • Binder System: The type of resin or binder used can significantly affect the pigment's stability. Some binders may offer better protection from UV radiation than others.

  • Pigment Concentration: Generally, higher pigment concentrations can lead to improved lightfastness.

  • Presence of Other Pigments: Interactions with other pigments in the formulation, such as titanium dioxide, can sometimes negatively impact lightfastness.

  • Additives: The presence of light stabilizers, UV absorbers, and antioxidants can greatly enhance lightfastness. Conversely, some additives may accelerate degradation.

  • Particle Size: The particle size of the pigment can influence its lightfastness, with larger particles sometimes exhibiting better stability.[1]

  • Environmental Factors: The intensity and spectral distribution of the light source, humidity, and temperature all play a crucial role in the rate of fading.

Q3: What are the common signs of degradation for this compound?

The primary sign of degradation is a noticeable color change, typically fading or a shift in hue.[2][3] This is a result of the chemical breakdown of the pigment molecules upon exposure to light, particularly UV radiation.[2] This photodegradation can lead to a loss of color strength and a washed-out appearance in the final product.

Troubleshooting Guide

Problem 1: My formulation with this compound is showing rapid fading upon light exposure.

Possible Cause Suggested Solution
Insufficient protection from UV radiation.Incorporate a UV absorber into your formulation. Benzotriazole or benzophenone-based UV absorbers are common choices that can help shield the pigment from damaging UV rays.[4][5][6]
Free radical degradation is occurring.Add a Hindered Amine Light Stabilizer (HALS). HALS are effective at scavenging free radicals that are formed during the photo-oxidative degradation process.[6][7] A combination of a UV absorber and a HALS often provides synergistic protection.[7]
The binder system is not providing adequate protection.Evaluate alternative binder systems. Binders that are inherently more UV resistant can offer better protection to the pigment. Also, ensure good compatibility between the pigment and the binder for optimal dispersion and stability.[8]
The pigment concentration is too low.Increase the pigment loading in your formulation. Higher concentrations can sometimes improve lightfastness.

Problem 2: The color of my this compound formulation is shifting, not just fading.

Possible Cause Suggested Solution
Interaction with other components in the formulation.Review all components of your formulation. Some additives or other pigments may be reacting with PY 16 under light exposure. Consider a systematic study where you remove or replace individual components to identify the cause.
The degradation products of the pigment are colored.This is an inherent property of the pigment's degradation pathway. While difficult to prevent entirely, the use of light stabilizers (UV absorbers and HALS) can significantly slow down this process.
The binder itself is yellowing or degrading.Test the light stability of the binder system without any pigment. If the binder is the issue, you will need to select a more stable one.[3]

Experimental Protocols

Protocol 1: Evaluating the Lightfastness of this compound Formulations

This protocol is based on standard methods for testing the lightfastness of colorants, such as ASTM D4303.[9][10]

Objective: To assess and compare the lightfastness of different formulations containing this compound.

Materials:

  • Your prepared formulations with this compound.

  • Control formulation with known lightfastness properties (if available).

  • Substrate for application (e.g., drawdown cards, plastic plaques).

  • Lightfastness testing apparatus (e.g., Xenon arc weather-ometer, QUV accelerated weathering tester).[11]

  • Spectrophotometer or colorimeter for color measurement.[10]

  • Blue Wool Scale or Grey Scale for visual assessment.[2]

Methodology:

  • Sample Preparation:

    • Prepare drawdowns or plaques of your test formulations and the control on the chosen substrate, ensuring uniform thickness.

    • Prepare at least three replicates for each formulation.

    • Mask a portion of each sample to serve as an unexposed reference.

  • Initial Color Measurement:

    • Using a spectrophotometer, measure the initial CIELAB color values (L, a, b*) of the unexposed portion of each sample.[10]

  • Accelerated Weathering:

    • Place the samples in the lightfastness testing apparatus.

    • Set the exposure conditions (e.g., irradiance, temperature, humidity) according to a standard test method (e.g., ASTM D4303 Method C for Xenon-arc).[9] The total radiant exposure is typically specified, for instance, 1260 MJ/m².[9]

  • Periodic Evaluation:

    • At predetermined intervals, remove the samples from the apparatus.

    • Visually assess the color change of the exposed area compared to the unexposed area and against the Blue Wool Scale or Grey Scale.

    • Measure the CIELAB color values of the exposed area.

  • Data Analysis:

    • Calculate the total color difference (ΔEab) between the exposed and unexposed areas for each time point using the following formula: ΔEab = [ (ΔL)\² + (Δa)\² + (Δb*)\² ]^½

    • Plot the ΔE*ab values as a function of exposure time or radiant exposure.

    • A higher ΔE*ab value indicates a greater color change and lower lightfastness.

Data Presentation

Table 1: Example of Lightfastness Data for Different PY 16 Formulations

FormulationAdditive(s)ΔE*ab after 500 hoursLightfastness Rating (Blue Wool Scale)
A (Control)None10.23-4
B1% UV Absorber (Benzotriazole type)6.55
C1% HALS7.14-5
D1% UV Absorber + 1% HALS3.86

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific formulation and testing conditions.

Visualizations

logical_relationship start Start: Formulation with PY 16 shows poor lightfastness check_uv Is a UV absorber present? start->check_uv add_uv Action: Incorporate a UV absorber (e.g., Benzotriazole) check_uv->add_uv No check_hals Is a HALS present? check_uv->check_hals Yes add_uv->check_hals add_hals Action: Incorporate a HALS check_hals->add_hals No check_binder Is the binder system optimized for UV resistance? check_hals->check_binder Yes add_hals->check_binder change_binder Action: Evaluate and select a more UV-stable binder system check_binder->change_binder No end_good Result: Improved Lightfastness check_binder->end_good Yes change_binder->end_good end_bad Problem Persists: Consult further technical support end_good->end_bad

Caption: Troubleshooting workflow for poor lightfastness of this compound.

experimental_workflow prep 1. Sample Preparation (Formulation Drawdowns) initial_color 2. Initial Color Measurement (Spectrophotometer) prep->initial_color weathering 3. Accelerated Weathering (Xenon Arc / QUV) initial_color->weathering periodic_eval 4. Periodic Evaluation (Visual & Colorimetric) weathering->periodic_eval periodic_eval->weathering Continue exposure analysis 5. Data Analysis (Calculate ΔE*ab) periodic_eval->analysis End of test report 6. Report Results analysis->report

Caption: Experimental workflow for lightfastness testing.

References

Technical Support Center: Overcoming Blooming and Migration of Pigment Yellow 16 in PVC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges associated with Pigment Yellow 16 in PVC formulations.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the use of this compound in PVC applications.

Issue: A hazy or crystalline layer is observed on the surface of the PVC material after processing and cooling.

  • Question: What is causing the hazy layer on my PVC surface, and how can I prevent it?

  • Answer: This phenomenon is known as "blooming," where the pigment, or other formulation components, migrates to the surface.[1] For this compound, a diarylide pigment, this can be caused by its partial solubility in the plasticizer, especially in soft PVC formulations.[2] At processing temperatures, the pigment may dissolve into the polymer matrix and then recrystallize on the surface as it cools.[2]

    Solutions:

    • Optimize Pigment Concentration: Avoid using this compound at concentrations above its solubility limit in the specific PVC formulation. Conduct a concentration ladder study to determine the optimal loading.

    • Select Appropriate Plasticizers: The type and concentration of the plasticizer significantly impact pigment solubility. Consider using plasticizers with lower solvency for this compound.

    • Improve Dispersion: Ensure the pigment is thoroughly and uniformly dispersed throughout the PVC matrix. Poor dispersion can create localized areas of high pigment concentration, promoting blooming.[3][4][5]

    • Control Processing Temperatures: Avoid excessive processing temperatures that can increase the solubility of the pigment in the PVC matrix.[5]

Issue: The color from the pigmented PVC is transferring to other materials upon contact.

  • Question: Why is the color of my PVC product bleeding onto adjacent materials?

  • Answer: This is referred to as "migration" or "bleeding," where the pigment moves from the PVC matrix into a contacting material. This is a common issue with conventional diarylide pigments like this compound in plasticized PVC.[2]

    Solutions:

    • Utilize Migration-Resistant Pigments: For applications where migration is a critical concern, consider using alternative yellow pigments with higher molecular weights or different chemical structures that have inherently better migration resistance in PVC.

    • Incorporate Anti-Migration Additives: Certain additives can help to anchor the pigment within the PVC matrix and reduce its mobility.

    • Surface Coatings: Applying a clear, migration-resistant topcoat to the PVC product can act as a barrier to prevent pigment transfer.

Issue: The yellow shade of the PVC product appears inconsistent or speckled.

  • Question: What is causing the uneven coloration in my PVC product?

  • Answer: Inconsistent coloration is typically a result of poor pigment dispersion.[3][4][5] Agglomerates of pigment particles that are not broken down and distributed uniformly during processing will lead to specks and color variation.[4]

    Solutions:

    • Optimize Mixing and Processing Parameters: Ensure that the mixing time, temperature, and shear are sufficient to achieve a fine and uniform dispersion of this compound.[5]

    • Use of Dispersing Aids: Incorporating a suitable dispersing agent can help to wet the pigment particles and facilitate their even distribution within the PVC resin.[3]

    • Masterbatch Quality: If using a color masterbatch, ensure it is of high quality with a well-dispersed pigment in a compatible carrier resin.[3][5]

Logical Relationship: Factors Influencing Pigment Blooming and Migration

A Pigment Properties E Blooming & Migration A->E Solubility, Molecular Weight, Particle Size B PVC Formulation B->E Plasticizer Type & Conc., Additives, Pigment Conc. C Processing Conditions C->E Temperature, Shear, Cooling Rate D Environmental Factors D->E Temperature, Humidity, Contact with Solvents

Caption: Key factors influencing blooming and migration.

Frequently Asked Questions (FAQs)

  • What is the difference between blooming and migration?

    • Blooming is the migration of an additive (in this case, this compound) from the bulk of the polymer to the surface, where it can form a visible layer.[1] Migration (or bleeding) is the transfer of the colorant from the pigmented material to another material that it is in contact with.[2]

  • Is this compound suitable for all PVC applications?

    • Due to its potential for blooming and migration, particularly in highly plasticized (flexible) PVC, this compound may not be suitable for applications with stringent requirements for surface appearance and colorfastness to contact.[2][6] It is more commonly used in applications where these phenomena are less critical.

  • How can I test for the migration tendency of this compound in my PVC formulation?

    • Standardized test methods such as ISO 105-X10 ("Textiles — Tests for colour fastness — Part X10: Assessment of migration of textile colours into polyvinyl chloride coatings") can be adapted to assess pigment migration from a PVC sample.[7][8][9][10][11] This typically involves pressing a sample of the pigmented PVC against a white, plasticized PVC sheet under controlled temperature and pressure, and then evaluating the degree of color transfer.

  • What are some alternative yellow pigments for PVC with better migration resistance?

    • For demanding applications, consider pigments with higher intrinsic migration resistance, such as certain benzimidazolone yellows (e.g., Pigment Yellow 151, 154) or quinophthalone yellows (e.g., Pigment Yellow 138). These pigments generally have lower solubility in plasticizers and higher molecular weights.

Experimental Protocols

Protocol for Assessment of Pigment Migration (Based on ISO 105-X10 Principles)

This protocol describes a method to evaluate the tendency of this compound to migrate from a plasticized PVC sample to a white plasticized PVC sheet.

1. Materials and Equipment:

  • Test Specimen: A 50 mm x 100 mm sample of the PVC colored with this compound.

  • Contact Sheet: A 50 mm x 100 mm sheet of white, plasticized PVC (of a standard formulation).

  • Glass Plates: Two clean, smooth glass plates larger than the test specimens.

  • Weight: A weight to apply a pressure of approximately 10 kPa.

  • Oven: A laboratory oven capable of maintaining a constant temperature of 80 ± 2 °C.

  • Grey Scale for Staining: In accordance with ISO 105-A03.

2. Procedure:

  • Cut the pigmented PVC test specimen and the white PVC contact sheet to the specified dimensions.

  • Place the white PVC contact sheet on a clean glass plate.

  • Place the pigmented PVC test specimen on top of the white contact sheet, ensuring the surfaces to be tested are in intimate contact.

  • Cover the composite specimen with the second glass plate.

  • Place the weight on top of the glass plate to ensure uniform pressure across the samples.

  • Transfer the entire assembly into the preheated oven at 80 °C.

  • Leave the assembly in the oven for a specified period, typically 24 hours.

  • After the test period, remove the assembly from the oven and allow it to cool to room temperature.

  • Separate the pigmented test specimen from the white contact sheet.

  • Evaluate the degree of staining on the white contact sheet using the Grey Scale for Staining under standard lighting conditions. The rating is from 1 (severe staining) to 5 (no staining).

3. Data Interpretation:

  • A lower grey scale rating indicates a higher tendency for the pigment to migrate.

  • Compare the results of different formulations to assess the effectiveness of anti-migration strategies.

Experimental Workflow: Troubleshooting Pigment Blooming

Start Blooming Observed on PVC Surface Q1 Is Pigment Concentration Optimized? Start->Q1 Action1 Reduce Pigment Loading Conduct Concentration Study Q1->Action1 No Q2 Is Plasticizer Type/Concentration Appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Evaluate Alternative Plasticizers (Lower Solvency) Q2->Action2 No Q3 Is Pigment Dispersion Adequate? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Optimize Mixing Parameters (Time, Temp, Shear) Add Dispersing Agent Q3->Action3 No Q4 Are Processing Temperatures Controlled? Q3->Q4 Yes A3_Yes Yes A3_No No Action3->Q4 Action4 Reduce Processing Temperature Q4->Action4 No End_Fail Consider Alternative Pigment Q4->End_Fail Yes A4_Yes Yes A4_No No End Blooming Resolved Action4->End

Caption: A workflow for troubleshooting blooming issues.

Quantitative Data Summary

The following table summarizes key performance characteristics of this compound relevant to its use in PVC.

PropertyValueTest Method/ConditionsSignificance in PVC Applications
Heat Stability 160-180 °CVaries by formulationDetermines the maximum processing temperature without significant color change.
Lightfastness (Full Shade) 6-7 (on a scale of 1-8)Blue Wool ScaleIndicates resistance to fading upon exposure to light.
Lightfastness (Tint) 5 (on a scale of 1-8)Blue Wool ScaleResistance to fading in formulations with white pigments (e.g., TiO2).
Migration Resistance 2-3 (on a scale of 1-5)In plasticized PVCIndicates a tendency to migrate; lower numbers signify poorer resistance.

Note: The values presented are typical and can vary depending on the specific grade of this compound, the PVC formulation (especially the type and amount of plasticizer), and the processing conditions. It is recommended to perform specific testing for your application.

References

Optimizing the thermal stability of Pigment Yellow 16 in engineering plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to optimize the thermal stability of Pigment Yellow 16 in engineering plastics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general thermal stability? A1: this compound (P.Y. 16) is a diarylide yellow pigment. Diarylide pigments are known for their potential for thermal decomposition.[1] A general heat stability of 200°C is often cited for this class of pigments, although the coloring attributes may remain stable at slightly higher temperatures.[1] Processing engineering plastics like polyamide (PA) or polybutylene terephthalate (PBT) often requires temperatures above 280°C, which can pose a challenge for standard P.Y. 16.[2]

Q2: Why is thermal stability a critical property for pigments in engineering plastics? A2: Thermal stability is the ability of a pigment to withstand high temperatures without changing its chemical structure or physical properties.[3] During processes like injection molding, which can operate at 200–300°C, a pigment with poor thermal stability can degrade, leading to discoloration, fading, or the release of harmful volatiles.[2] This ensures the final product maintains its intended color, consistency, and durability.[3]

Q3: What are the common visual signs of this compound thermal degradation in plastics? A3: The most common signs of thermal degradation are color shifts, such as browning or yellowing, and a general fading or loss of color strength.[4] In severe cases, the decomposition of the pigment can produce undesirable odors or fumes.[4] This degradation occurs when high processing temperatures break down the chemical bonds within the pigment molecules.[5]

Q4: Can this compound affect the physical properties of the plastic part? A4: Yes. Organic pigments, including P.Y. 16, can act as nucleating agents in semi-crystalline polymers like polypropylene (PP) and high-density polyethylene (HDPE).[6] This can impact the polymer's crystallization rate, potentially leading to dimensional stability issues such as shrinkage and warpage in the final injection-molded part.[6]

Troubleshooting Guide

Problem: Color shift (browning/yellowing) is observed after processing.

Potential CauseRecommended Solution
Processing temperature exceeds the pigment's thermal limit. Lower the processing temperature to the lowest possible point that still ensures proper melt flow and part filling. Verify the recommended maximum temperature for your specific grade of P.Y. 16.
Excessive residence time in the extruder or injection molding machine. Minimize the time the molten polymer-pigment mixture is exposed to high temperatures. Reduce cycle times where possible and purge the machine between runs.
Interaction with other additives. Certain additives, stabilizers, or impurities in the polymer can react with the pigment at high temperatures, causing degradation.[1] Conduct tests with a simplified formulation (polymer + pigment only) to isolate the issue. If an additive is the cause, seek an alternative with better compatibility.
Degradation of the host polymer. The engineering plastic itself may be yellowing due to thermal degradation.[3] Process a sample of the natural, uncolored resin under the same conditions to check for polymer discoloration. If the resin is degrading, adjust processing parameters or incorporate appropriate polymer stabilizers.

Problem: The final part appears faded or shows reduced color strength.

Potential CauseRecommended Solution
Pigment decomposition. This is a primary symptom of exceeding the pigment's thermal stability. Follow the solutions for "Color shift." High heat can break down the pigment's chromophore, reducing its ability to impart color.[5]
Poor pigment dispersion. If the pigment is not evenly distributed, it can lead to streaks, specks, and an overall weaker color appearance.[4] Using a masterbatch (pre-dispersed pigment in a carrier resin) can significantly improve dispersion and consistency.[2] Ensure adequate mixing and shear during compounding.
Chemical attack from the polymer or additives. Some polymers or additives can chemically react with and destroy the pigment, especially at elevated temperatures. Review the chemical compatibility of P.Y. 16 with your specific polymer system.

Problem: The molded part exhibits unexpected warpage or shrinkage.

Potential CauseRecommended Solution
Nucleating effect of the pigment. Organic pigments can alter the crystallization behavior of semi-crystalline polymers, affecting shrinkage rates.[6]
1. Adjust Processing Parameters: Modify the injection speed, packing pressure, and mold cooling temperature/time to manage the crystallization process.
2. Consider a Surface-Treated Pigment: Pigments can be surface-treated to minimize their impact on polymer morphology and reduce warpage.[6]
3. Evaluate Pigment Loading: Test different pigment concentrations, as higher loadings can amplify the nucleating effect.

Quantitative Data Summary

The thermal stability of this compound can be evaluated by measuring the color change (ΔE) after exposure to elevated temperatures in a specific polymer. A ΔE value of 3.0 or greater is typically considered a noticeable and often unacceptable color shift.[7]

Table 1: Illustrative Thermal Stability of this compound in Various Engineering Plastics

PolymerProcessing Temp.Residence TimeP.Y. 16 GradeColor Change (ΔE*)Visual Observation
Polycarbonate (PC)280°C5 minStandard2.5Slight yellowing
Polycarbonate (PC)300°C5 minStandard4.8Significant browning
Polyamide 6 (PA6)260°C5 minStandard2.1Acceptable
Polyamide 6 (PA6)280°C5 minStandard5.2Severe discoloration
Polyamide 6 (PA6)280°C5 minStabilized Grade2.8Slight color shift
PBT270°C5 minStandard4.1Noticeable browning

Note: This data is illustrative. Users must test each color formulation under their actual conditions of use.[1]

Experimental Protocols

Protocol 1: Heat Stability Evaluation via Injection Molding

Objective: To determine the maximum processing temperature at which this compound is stable in a specific engineering plastic.

Methodology:

  • Compounding:

    • Prepare a homogenous mixture of the engineering plastic resin, this compound (typically at a 0.1-1.0% loading), and any other required additives.

    • Melt-compound the mixture using a twin-screw extruder to ensure thorough dispersion.

    • Pelletize the resulting compound.

  • Injection Molding:

    • Set the initial injection molding machine temperature to a known safe level for the pigment (e.g., 220°C).

    • Mold several standard color plaques. This is the control sample.

    • Increase the barrel temperature in 10°C or 20°C increments.

    • At each new temperature, allow the system to stabilize.

    • Purge the previous material and mold a new set of plaques, maintaining a consistent residence time (e.g., 5 minutes) in the barrel before injection.[7]

  • Colorimetric Analysis:

    • Allow all molded plaques to cool completely for at least 24 hours.

    • Using a spectrophotometer or colorimeter, measure the CIE Lab* color values of the plaques molded at each temperature.

    • Calculate the total color difference (ΔE*) between the control sample and the samples processed at higher temperatures.

  • Determination of Heat Stability:

    • The heat stability temperature is defined as the maximum temperature at which the color change (ΔE*) remains below a predefined threshold, typically ≤ 3.0.[7]

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To measure the decomposition temperature of this compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample of the pure pigment powder into a TGA crucible.

  • Analysis:

    • Place the crucible in the TGA instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/minute) under a specific atmosphere (e.g., nitrogen or air).

  • Data Interpretation:

    • The TGA instrument records the weight of the sample as a function of temperature.

    • The resulting curve shows the temperature at which the pigment begins to lose weight, indicating thermal decomposition.[3] This provides an absolute decomposition temperature for the pigment itself, which complements the practical results from the injection molding test.

Visualizations

Caption: Troubleshooting workflow for thermal stability issues.

ExperimentalWorkflow start_node 1. Material Compounding process_node 2. Injection Molding (Incremental Temps) start_node->process_node Homogenized Pellets analysis_node 3. Colorimetric Analysis (ΔE*) process_node->analysis_node Color Plaques end_node 4. Determine Max Stable Temperature analysis_node->end_node Color Data

Caption: Experimental workflow for heat stability testing.

DegradationPathway cluster_inputs Stress Factors cluster_outputs Degradation Effects T High Temperature PD Pigment Decomposition T->PD S Excessive Shear S->PD A Reactive Additives A->PD CS Color Shift GF Gas Formation LCS Loss of Color Strength PD->CS PD->GF PD->LCS

Caption: Conceptual pathway of pigment thermal degradation.

References

Troubleshooting color shifts with Pigment Yellow 16 in processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Yellow 16. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a diarylide yellow organic pigment.[1] Its chemical name is N,N′-(3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diyl)bis{4-[(E)-(2,4-dichlorophenyl)diazenyl]-3-oxobutanamide}. It is recognized by the CAS Number 5979-28-2 and Color Index number 20040.[1] It is known for its bright, greenish-yellow hue and is commonly used in plastics, printing inks, and coatings.[2][3][4]

Q2: What are the typical reasons for color shifts when processing this compound?

Color shifts with this compound can be attributed to several factors, including:

  • Excessive Heat: The pigment has a defined thermal stability limit. Exceeding this temperature during processing can lead to degradation and a subsequent color shift.

  • Solvent Interactions: Although generally insoluble in water, its stability can be affected by certain organic solvents, leading to dissolution or chemical reactions that alter its color.

  • Light Exposure: While it has good lightfastness, prolonged exposure to high-intensity UV or visible light, especially in combination with other factors, can cause fading or discoloration.[5][6]

  • Chemical Incompatibility: Interactions with other components in a formulation, such as strong oxidizing agents, acids, or alkalis, can lead to chemical degradation of the pigment.[7]

  • Improper Dispersion: Poor dispersion can lead to inconsistencies in color and appearance. The particle size of the pigment can also influence its final color and opacity.[8]

Troubleshooting Guide

Problem 1: My formulation with this compound is showing a color shift to a duller or brownish yellow after thermal processing.

  • Question: At what temperature are you processing your material?

  • Answer: this compound has good heat resistance, with technical data sheets suggesting stability up to 260-268°C in plastics like polystyrene.[2][3] However, some sources indicate its thermal stability is optimal below 160°C. A color shift to a duller or brownish yellow upon heating is a strong indicator of thermal degradation.

  • Troubleshooting Steps:

    • Verify Processing Temperature: Ensure your processing temperature does not exceed the recommended limits for the specific grade of this compound you are using.

    • Reduce Residence Time: Minimize the time the pigment is exposed to high temperatures.

    • Thermal Analysis: Consider performing thermogravimetric analysis (TGA) on the pigment to determine its exact degradation temperature in your specific formulation.[9]

Problem 2: I am observing bleeding or a change in color when incorporating this compound into a solvent-based system.

  • Question: Which solvent are you using in your formulation?

  • Answer: this compound is insoluble in water and has limited solubility in many organic solvents.[10][11][12] However, some solvents can cause partial dissolution or swelling of the pigment particles, leading to color bleeding or shifts. Its solubility is higher in solvents like dichloromethane and methylbenzene compared to alcohols.[2][3]

  • Troubleshooting Steps:

    • Consult Solubility Data: Refer to the solubility data table below. If you are using a solvent with some solubility, consider switching to a more suitable alternative.

    • Perform a Solubility Test: Before scaling up, test the solubility of this compound in your chosen solvent system at the intended processing temperature.

    • Binder System Compatibility: The interaction between the solvent and the binder system can also affect pigment stability. Ensure all components are compatible.

Problem 3: The yellow color of my product containing this compound is fading over time.

  • Question: What are the light exposure conditions for your product?

  • Answer: this compound generally exhibits good lightfastness, with ratings typically in the range of 5-6 on the 1-8 Blue Wool Scale (where 8 is the highest).[2][3] However, fading can occur under intense or prolonged UV and visible light exposure.[5][6] The binder system and the presence of other UV-sensitive components can also influence its lightfastness.

  • Troubleshooting Steps:

    • UV Protection: If your application requires high light stability, consider incorporating a UV absorber into your formulation.

    • Binder Selection: Choose a binder system with good light stability.

    • Accelerated Weathering Tests: Conduct accelerated weathering tests to evaluate the long-term lightfastness of your final product.

Quantitative Data

Table 1: Thermal Stability of this compound

PropertyValueSource(s)
Melting Point~155 - 325°C[11][12]
Heat Resistance (in PS)Up to 260 - 268°C[2][3]
Recommended Max. Processing Temp.< 160°C for optimal stability

Note: There is a notable discrepancy in the reported melting point. This may be due to different measurement methods or variations in pigment grades. It is advisable to consult the technical data sheet from your specific supplier.

Table 2: Solubility of this compound in Common Organic Solvents at 20°C

SolventSolubility (g/L)Source(s)
Acetone17.3[2][3]
Butyl Acetate28.5[2][3]
Dichloromethane217.8[2][3]
Ethyl Alcohol4.8[2][3]
Methylbenzene (Toluene)68.2[2][3]
Carbon TetrachlorideSoluble[10][12]
BenzeneInsoluble[10]

Table 3: Lightfastness and Chemical Resistance of this compound

PropertyRatingScaleSource(s)
Lightfastness5 - 61-8 Blue Wool Scale[2][3]
Acid Resistance41-5 Scale (5=Excellent)[4]
Alkali Resistance41-5 Scale (5=Excellent)[4]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Hot Plate Test

  • Objective: To visually assess the color stability of this compound at a specific processing temperature.

  • Materials: this compound, laboratory hot plate with temperature control, two glass microscope slides, spatula.

  • Procedure:

    • Preheat the hot plate to the desired processing temperature (e.g., 180°C, 200°C, 220°C, 240°C, 260°C).

    • Place a small amount of this compound onto a clean glass slide.

    • Place a second glass slide on top of the pigment and press gently to create a thin, uniform layer.

    • Place the slide assembly onto the preheated hot plate for a specified residence time (e.g., 5 minutes).

    • Remove the slide assembly and allow it to cool to room temperature.

    • Visually compare the color of the heat-treated pigment to an untreated sample against a white background. Note any changes in hue, brightness, or evidence of browning.

Protocol 2: Solvent Bleed Test

  • Objective: To determine the resistance of this compound to bleeding in a specific solvent.

  • Materials: this compound, the solvent , a white filter paper, a small beaker, a glass rod.

  • Procedure:

    • Prepare a dispersion of this compound in the test solvent in the beaker.

    • Place a drop of the dispersion onto the center of the white filter paper.

    • Allow the solvent to evaporate completely.

    • Observe the filter paper. The formation of a colored ring around the central pigment spot indicates bleeding. The intensity of the ring corresponds to the degree of bleeding.

Visualizations

Troubleshooting_Workflow start Color Shift Observed with This compound issue_type Identify Processing Step start->issue_type thermal High Temperature Exposure? issue_type->thermal Thermal Processing solvent Solvent Compatibility Issue? issue_type->solvent Solvent Incorporation light Excessive Light Exposure? issue_type->light Post-Processing/ Storage thermal_yes Reduce Temperature/ Residence Time thermal->thermal_yes Yes thermal_no Check for Incompatible Additives thermal->thermal_no No solvent_yes Consult Solubility Data/ Change Solvent solvent->solvent_yes Yes solvent_no Evaluate Binder/ Solvent Interaction solvent->solvent_no No light_yes Incorporate UV Absorber/ Protect from Light light->light_yes Yes light_no Assess Lightfastness of Entire Formulation light->light_no No

Caption: Troubleshooting workflow for color shifts with this compound.

Pigment_Degradation_Pathways cluster_thermal Thermal Stress cluster_solvent Solvent Interaction cluster_light Photochemical Effects pigment This compound (Stable State) thermal_stress > 260°C pigment->thermal_stress solvent_interaction Partial Solubility in Organic Solvents pigment->solvent_interaction light_exposure UV/High-Energy Visible Light pigment->light_exposure thermal_degradation Molecule Scission/ Oxidation thermal_stress->thermal_degradation thermal_product Color Shift (Browning/Dulling) thermal_degradation->thermal_product dissolution Leaching/ Bleeding solvent_interaction->dissolution color_change Color Change in Solution dissolution->color_change photodegradation Chromophore Breakdown light_exposure->photodegradation fading Fading/ Discoloration photodegradation->fading

References

Best practices for handling and storing Pigment Yellow 16 powder

Author: BenchChem Technical Support Team. Date: December 2025

Pigment Yellow 16: Technical Support Center

This guide provides best practices, troubleshooting, and frequently asked questions for handling and storing this compound powder, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound powder?

When handling this compound powder, it is essential to use appropriate PPE to minimize exposure. This includes:

  • Respiratory Protection: A NIOSH-approved dust respirator should be worn to prevent inhalation of fine particles.[1][2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[4]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][2][4]

  • Hand Protection: Use chemical-impermeable gloves, such as neoprene or nitrile rubber.[1][5] Gloves should be inspected before use and hands should be washed and dried after handling.[3][4]

  • Body Protection: Wear impervious, flame-resistant clothing or a lab coat to prevent skin contact.[1][2][4] Ensure that long pants and closed-toe shoes are worn in the laboratory.[6]

Q2: What are the ideal storage conditions for this compound powder?

To ensure the stability and longevity of this compound, store it in a tightly closed container in a dry, cool, and well-ventilated area.[2][4][5][7][8] Keep it away from sources of heat, sparks, open flames, and other ignition sources.[1][5] The powder should also be stored separately from incompatible materials such as strong oxidizing agents, acids, and metal salts.[4][5]

Q3: How should I handle a spill of this compound powder?

In case of a spill, first, ensure the area is well-ventilated and remove all sources of ignition.[4] Evacuate unnecessary personnel to a safe area.[4] Use non-sparking tools and wet clean-up or vacuuming techniques to collect the spilled material and place it into a suitable, closed container for disposal.[1][4] Avoid creating dust clouds.[1][2][4] After cleanup, decontaminate the area and any tools used.

Q4: What are the proper disposal methods for this compound and its contaminated packaging?

Disposal of this compound must be in accordance with all applicable federal, state, and local regulations.[1][9] Options include sending it to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[4] Do not allow the chemical to enter drains, sewer systems, or water sources.[4][8][10] Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[4]

Q5: What are the first aid measures in case of exposure to this compound?

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water.[1][2][4] If irritation persists, consult a doctor.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of pure water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1][2][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]

Troubleshooting Guide

Q1: My this compound powder has formed clumps. How can I resolve this?

Clumping can occur over time, especially with older pigment stock.[11] To address this:

  • Warm the Pigment: Gently warming the container can help loosen the powder and reduce clumping.[11]

  • Concentrated Mixing: Try mixing the clumpy pigment into a small fraction of your resin or solvent first. The higher concentration allows for more effective mechanical force to break up the agglomerates.[11]

  • Strain the Dispersion: After mixing, you can strain the product through a filter to remove any remaining clumps before application.[11]

Q2: I'm observing color inconsistency between different batches of my experiment. What could be the cause?

Color inconsistency is often a symptom of poor pigment dispersion or batch-to-batch variability in the pigment itself.[11][12]

  • Improve Dispersion: Ensure you are using high-shear mixing equipment and that your dispersion process (wetting, separation, and stabilization) is optimized.[12][13]

  • Blend Batches: If you suspect batch-to-batch variation, you can blend the required amount of pigment from different containers together before use to create a uniform color.[11]

Q3: The pigment is settling out of my solution (sedimentation). How can I improve stability?

Sedimentation occurs when the pigment particles are not adequately stabilized in the dispersion medium.[12][13]

  • Verify Dispersant Choice: Ensure the dispersant you are using is compatible with this compound and your solvent system. Different pigments require specific dispersants for optimal stability.[13]

  • Optimize Dispersion Process: A thorough dispersion process that effectively breaks down agglomerates into smaller particles is crucial.[13][14]

  • Adjust Viscosity: In some cases, adjusting the viscosity of the medium can help slow down the settling of pigment particles.

Data Presentation

Table 1: Storage and Physical Properties of this compound

ParameterValueReference
Appearance Yellow Powder[1]
Odor Odorless[1][2]
Storage Temperature Cool, ambient temperature[2][4][7]
Recommended Humidity Dry environment[4][5][7]
Incompatible Materials Strong oxidizing agents, acids, metal salts[5]
Solubility in Water Insoluble[1]
Melting Point 325°C[4]
Stability Stable under normal storage conditions[1]

Experimental Protocols

Protocol 1: Safe Handling and Dispersion of this compound Powder in a Laboratory Setting

  • Preparation:

    • Ensure a well-ventilated laboratory hood is operational.[4]

    • Confirm the availability of an emergency eyewash station and safety shower.[2][5]

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.[1][4][5]

  • Weighing:

    • Carefully weigh the required amount of this compound powder in the fume hood.

    • Use anti-static tools and techniques to minimize dust generation.[4]

    • Clean any spills on the balance immediately with a damp cloth.[3]

  • Dispersion:

    • Slowly add the weighed pigment powder to the solvent or resin system while under constant, controlled agitation (e.g., using a high-shear mixer).

    • Avoid splashing and the creation of aerosols.[4]

  • Cleanup:

    • Securely close the main pigment container.[15]

    • Decontaminate all equipment (spatulas, beakers) used during the process.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated materials (e.g., weighing paper, wipes, gloves) in a designated hazardous waste container.[1]

    • Wash hands thoroughly with soap and water after the procedure is complete.[3]

Visualizations

G cluster_prep 1. Preparation cluster_handling 2. Handling & Weighing cluster_dispersion 3. Dispersion cluster_cleanup 4. Cleanup & Disposal prep1 Don PPE (Goggles, Gloves, Lab Coat) prep2 Verify Fume Hood & Safety Equipment prep1->prep2 handle1 Weigh Pigment in Fume Hood prep2->handle1 handle2 Use Anti-Static Tools & Avoid Dust handle1->handle2 disp1 Slowly Add Pigment to Liquid Medium handle2->disp1 disp2 Apply High-Shear Mixing disp1->disp2 clean1 Decontaminate Work Area & Tools disp2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 G cluster_check1 Initial Checks cluster_solution1 Solutions for Old Stock cluster_solution2 Solutions for Process issue Dispersion Issue Observed (e.g., Clumping, Settling, Color Inconsistency) check_age Is the pigment stock old? issue->check_age check_dispersion Is the dispersion method (e.g., mixing energy) adequate? issue->check_dispersion check_age->check_dispersion No sol_warm Gently warm pigment check_age->sol_warm Yes sol_shear Increase shear/mixing time check_dispersion->sol_shear No sol_premix Pre-mix in small liquid fraction sol_warm->sol_premix sol_strain Strain final mixture sol_premix->sol_strain end_node Dispersion Optimized sol_strain->end_node sol_dispersant Review dispersant choice & concentration sol_shear->sol_dispersant sol_viscosity Adjust system viscosity sol_dispersant->sol_viscosity sol_viscosity->end_node

References

Technical Support Center: Surface Modification of Pigment Yellow 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the surface of Pigment Yellow 16 to enhance its compatibility in various applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the surface modification of this compound.

Q1: Why is my surface-modified this compound showing poor dispersion and forming agglomerates in the application medium?

A1: Poor dispersion and agglomeration are common challenges that can arise from several factors during and after surface modification. Here are the potential causes and solutions:

  • Incomplete Wetting: The surface of the pigment particles may not be adequately wetted by the dispersing medium (e.g., solvent or water).[1] This can be due to a mismatch in surface tension between the modified pigment and the medium.

    • Solution: Introduce a suitable wetting agent or surfactant to the formulation. These additives reduce the interfacial tension between the pigment surface and the medium, facilitating better wetting.[2]

  • Insufficient Dispersion Energy: The mechanical energy applied during the dispersion process (e.g., high-shear mixing, ultrasonication) may not be sufficient to break down the initial pigment agglomerates into primary particles.[3]

    • Solution: Optimize the dispersion process by adjusting the mixing speed, duration, or using more efficient dispersion equipment.[4]

  • Flocculation: After initial dispersion, the fine pigment particles may re-agglomerate to form loose clusters called flocculates. This is often driven by the high surface energy of the fine particles.[1][5]

    • Solution: The choice of surface modifier is critical. A well-chosen modifier provides a stabilizing layer. For instance, polymeric dispersants with multiple anchoring points can create a strong steric barrier that prevents particles from approaching each other.[6][7][8] Ensure the concentration of the stabilizing agent is optimal; too little will be ineffective, and too much can sometimes cause issues like increased viscosity.[4]

  • Incompatibility of Surface Modifier: The selected surface treatment agent may not be compatible with the application medium, leading to poor stabilization.

    • Solution: Select a surface modifier with a chemical structure that has good affinity for both the pigment surface and the continuous phase of your application. For example, in a non-polar polymer matrix, a modifier with long, non-polar chains will provide better compatibility.

Q2: I've observed a significant color shift and a decrease in tinctorial strength after modifying my this compound. What could be the cause?

A2: Changes in color hue and strength are often related to the particle size, distribution, and the interaction of light with the pigment particles.

  • Particle Size Changes: The modification process itself, or subsequent dispersion, can alter the particle size and distribution of the pigment.[3] Generally, smaller, well-dispersed particles can lead to higher color strength and transparency, while larger agglomerates can cause a duller, weaker color.[3] Flocculation is also a known cause of color shifts.[3]

    • Solution: Analyze the particle size distribution of your modified pigment using techniques like Dynamic Light Scattering (DLS) or Laser Diffraction. If significant changes are observed, revisit your modification and dispersion protocols to minimize unwanted particle growth or aggregation.

  • Chemical Reaction/Degradation: The surface modification conditions (e.g., high temperature, aggressive pH) might be causing a chemical change or degradation of the this compound molecule itself.

    • Solution: Review the thermal and chemical stability of this compound.[9] Consider milder reaction conditions for the surface modification process. Analytical techniques like FTIR or UV-Vis spectroscopy can help identify any changes in the chemical structure of the pigment.

  • Coating Layer Effects: The surface treatment layer itself can affect the refractive index at the pigment-medium interface, which can influence the light scattering properties and thus the perceived color.

    • Solution: This is an inherent effect of the surface coating. If the color shift is undesirable, you may need to experiment with different surface modifiers that have a more suitable refractive index or require a thinner coating layer.

Q3: The thermal stability of my this compound has decreased after surface modification. Why is this happening?

A3: A decrease in thermal stability is a critical issue, especially for applications involving high-temperature processing, such as in plastics.[10]

  • Decomposition of the Surface Modifier: The organic surface modification agent may have lower thermal stability than the pigment itself. At elevated temperatures, the coating can decompose, leading to gas evolution, discoloration, and loss of the desired surface properties.

    • Solution: Select surface modifiers with high thermal stability, such as certain silanes or inorganic coatings (e.g., silica, alumina). Perform Thermogravimetric Analysis (TGA) on your modified pigment to determine its decomposition temperature and compare it with the unmodified pigment.

  • Catalytic Degradation: The surface modifier or its byproducts could be catalytically promoting the thermal degradation of the this compound.

    • Solution: This is more difficult to diagnose. If you suspect this is the case, it is best to screen a different class of surface modifiers. Reviewing the chemical compatibility of the pigment and the modifier at the target processing temperatures is crucial. Some studies have focused on synthesizing new yellow colorants with enhanced thermal stability for demanding applications.[11]

Q4: My modified this compound shows poor compatibility and bleeds in the final polymer matrix. How can I resolve this?

A4: Poor compatibility and bleeding (migration of the pigment) are typically signs of a mismatch between the surface-modified pigment and the host matrix.[12]

  • Surface Energy Mismatch: For good compatibility, the surface energy of the modified pigment should be close to that of the polymer matrix. A large difference can lead to phase separation and poor adhesion.

    • Solution: Choose a compatibilizer or surface treatment that bridges the polarity difference between the pigment and the polymer.[13] For example, using a silane coupling agent with a functional group that can react with or entangle into the polymer matrix can significantly improve compatibility.

  • Solvent Resistance Issues: Some organic pigments and surface treatments may have limited resistance to certain solvents present in the application, causing them to dissolve slightly and migrate.[1]

    • Solution: Test the solvent resistance of your modified pigment in the relevant solvents for your application. If bleeding is observed, you may need to choose a more robust surface modification or a pigment grade with inherently better solvent resistance. Applying a cross-linked or inorganic coating can also improve resistance.

Frequently Asked Questions (FAQs)

What is the primary goal of modifying the surface of this compound?

The main objective is to improve the pigment's performance and compatibility in a specific application medium, such as a polymer, ink, or coating.[14] Key goals include enhancing dispersion stability, reducing agglomeration, improving thermal stability, increasing weather and lightfastness, and ensuring better compatibility with the host matrix to optimize properties like color strength, gloss, and mechanical performance.[6]

What are the common methods used for the surface modification of this compound?

Common methods involve treating the pigment particles with various agents that alter their surface chemistry. These include:

  • Surfactants: Anionic, cationic, or non-ionic surfactants can be adsorbed onto the pigment surface to improve wetting and dispersion.[14]

  • Silane Coupling Agents: These molecules have dual functionality, allowing them to bind to the inorganic-like pigment surface and also interact or react with an organic polymer matrix, acting as a molecular bridge.

  • Polymeric Dispersants: High molecular weight polymers with specific anchoring groups can adsorb strongly to the pigment surface, providing excellent steric stabilization.[6][7]

  • Inorganic Surface Coatings: Depositing thin layers of inorganic oxides like silica (SiO₂) or alumina (Al₂O₃) can improve thermal stability, weather resistance, and control surface chemistry.[15]

  • Acid/Base Treatment: Treating the pigment with solutions like NaOH can modify the surface functional groups and improve its reactivity for subsequent modification steps.[16]

How do I select the most appropriate surface modification agent for my application?

The choice depends on two main factors: the nature of the pigment surface and the properties of the application medium.

  • Analyze your Pigment: Understand the surface chemistry of your this compound. Does it have functional groups that can react or form strong bonds (e.g., hydrogen bonds) with a modifier?

  • Define your Medium: Consider the polarity and chemistry of your polymer matrix, solvent, or continuous phase.

  • Match the Modifier:

    • For non-polar systems (like polyolefins), choose a modifier with long, non-polar aliphatic chains.

    • For polar systems (like water-based coatings), select hydrophilic or charged modifiers.

    • To achieve covalent bonding with a polymer matrix, use a coupling agent with a reactive group that is compatible with the polymer's chemistry.

What are the key characterization techniques to verify successful surface modification?

Several techniques are essential to confirm that the surface modification has been successful and to evaluate the resulting properties:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of new functional groups from the modifier on the pigment surface.

  • Thermogravimetric Analysis (TGA): To determine the amount of modifier grafted onto the surface and to assess the thermal stability of the modified pigment.

  • Contact Angle Measurement: To evaluate the change in surface energy and wettability (hydrophobicity/hydrophilicity) of the pigment powder.

  • Particle Size Analysis: To measure the particle size and distribution in a liquid medium, which indicates the quality of dispersion.

  • Zeta Potential Measurement: For aqueous dispersions, this technique helps to understand the electrostatic stability imparted by the surface modification.

  • Electron Microscopy (SEM/TEM): To visualize the morphology of the pigment particles and observe the coating layer.

Data Presentation

Table 1: Hypothetical Performance Data of Modified vs. Unmodified this compound
PropertyUnmodified PY16PY16 + Silane ModifierPY16 + Polymeric DispersantTest Method
Mean Particle Size (d50) in Epoxy 2.5 µm (Agglomerated)0.8 µm0.5 µmLaser Diffraction
Dispersion Viscosity (at 20% pigment load) 1200 mPa·s650 mPa·s450 mPa·sRotational Viscometer
Water Contact Angle 85°110°95°Goniometer
Color Strength (% vs. Unmodified) 100%105%115%Spectrophotometer
Thermal Decomposition Onset (TGA) 310 °C305 °C290 °CTGA

Experimental Protocols

Protocol 1: Surface Modification with an Amino-Silane Coupling Agent

This protocol describes a general method for treating this compound with an amino-silane (e.g., 3-aminopropyltriethoxysilane) for improved compatibility in amine-cured epoxy resins.

Materials:

  • This compound (PY16)

  • 3-aminopropyltriethoxysilane (APTES)

  • Ethanol/Water solution (95:5 v/v)

  • Toluene (anhydrous)

  • Acetic Acid (glacial)

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask with a condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Centrifuge and filtration apparatus

  • Vacuum oven

Procedure:

  • Drying: Dry the this compound in a vacuum oven at 80°C for 12 hours to remove adsorbed moisture.

  • Dispersion: Disperse 10 g of dried PY16 in 200 mL of anhydrous toluene in the three-neck flask. Sonicate for 15 minutes to break up initial agglomerates.

  • Silane Hydrolysis: In a separate beaker, prepare the silane solution. Add 1 g of APTES to 50 mL of the ethanol/water solution. Add a drop of glacial acetic acid to catalyze hydrolysis and stir for 30 minutes.

  • Reaction: Slowly add the hydrolyzed silane solution dropwise to the pigment dispersion under a nitrogen atmosphere while stirring.

  • Grafting: Heat the mixture to 80°C and maintain for 4 hours with continuous stirring.

  • Purification: Cool the mixture to room temperature. Separate the pigment by centrifugation or filtration.

  • Washing: Wash the collected pigment powder repeatedly with toluene and then ethanol to remove any unreacted silane.

  • Drying: Dry the final surface-modified pigment in a vacuum oven at 100°C for 24 hours.

Visualizations

Experimental Workflow

experimental_workflow start Start: Unmodified This compound drying 1. Drying (Remove Moisture) start->drying dispersion 2. Dispersion (in Solvent) drying->dispersion reaction 4. Surface Reaction (Grafting) dispersion->reaction modifier_prep 3. Modifier Preparation modifier_prep->reaction purification 5. Purification (Washing/Filtration) reaction->purification final_drying 6. Final Drying purification->final_drying end End: Surface-Modified This compound final_drying->end

Caption: General workflow for the surface modification of this compound.

Troubleshooting: Poor Dispersion

troubleshooting_dispersion problem Problem: Poor Dispersion/ Agglomeration check_wetting Is pigment wetting properly? problem->check_wetting check_energy Is dispersion energy sufficient? check_wetting->check_energy Yes solution_wetting Action: Add/Change Wetting Agent check_wetting->solution_wetting No check_stabilizer Is stabilization adequate? check_energy->check_stabilizer Yes solution_energy Action: Increase Mixing Time/Speed check_energy->solution_energy No solution_stabilizer Action: Optimize/Change Dispersant check_stabilizer->solution_stabilizer No success Dispersion Improved check_stabilizer->success Yes solution_wetting->success solution_energy->success solution_stabilizer->success

Caption: Logical flowchart for troubleshooting poor pigment dispersion.

Mechanism of Stabilization

stabilization_mechanism cluster_unmodified Unmodified Pigments cluster_modified Surface-Modified Pigments p1 PY16 agglomerate Agglomeration (Van der Waals Forces) p1->agglomerate p2 PY16 agglomerate->p2 improvement Surface Modification provides... sp1 PY16 stabilizer1 Steric Hindrance (Polymer Chains) sp1->stabilizer1 sp2 PY16 stabilizer1->sp2

Caption: Improved dispersion via steric stabilization after surface modification.

References

Technical Support Center: Issues with Pigment Yellow 16 Crystallization in Packaging Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to the crystallization of Pigment Yellow 16 in solvent-based packaging inks.

Frequently Asked Questions (FAQs)

Q1: What is pigment crystallization in packaging inks and why is it a problem?

Pigment crystallization is the process where pigment particles in a liquid ink formulation either grow in size or change their crystal structure (recrystallization).[1] This phenomenon is often triggered by factors like solvent evaporation upon drying or interactions within the ink during storage.[1] It is a significant issue because it can adversely affect the ink's performance and the final print quality by causing:

  • Loss of Optical Quality: Increased particle size leads to light scattering, which reduces gloss, alters color strength, and decreases transparency.[2]

  • Rheological Changes: Crystal growth can increase the ink's viscosity, leading to poor flow, printability defects, and instability during storage.[3]

  • Reduced Adhesion: In multi-layer printing, a crystallized ink surface can be very smooth and low in energy, preventing subsequent ink layers from adhering properly.[1]

Q2: What are the primary causes of this compound crystallization?

Crystallization is a complex issue driven by three main areas:

  • Pigment Properties: The inherent characteristics of the this compound particles, including their crystal shape, size, and surface chemistry, play a crucial role. Needle-shaped (anisotropic) crystals, for example, are more prone to alignment and ordered packing that can lead to crystallization issues compared to spherical particles.[1]

  • Formulation Components: The choice of solvents, binders (resins), and additives is critical.[3] Incompatibility between these components and the pigment can promote crystal growth. The solubility of the pigment in the solvent system is a key parameter; even pigments with very low solubility can undergo a dissolution and re-precipitation process, especially under temperature fluctuations.[2][4]

  • Process Conditions: Manufacturing and printing process parameters, such as drying temperature, drying speed, and storage conditions (time and temperature), can significantly influence pigment stability.[1] Rapid or intense drying, for instance, can shock the system and induce crystallization.[1]

Q3: How do solvents and binders influence the stability of this compound?

Solvents and binders are arguably the most critical factors in maintaining pigment stability.

  • Solvents: The solvent blend not only dissolves the binder but also interacts with the pigment surface. A solvent system in which the pigment has slightly higher solubility, especially at elevated temperatures, can lead to Ostwald ripening—a process where smaller crystals dissolve and re-deposit onto larger ones, causing crystal growth over time.[4] The rate of solvent evaporation during the drying process also dictates the final structure of the ink film.[5]

  • Binders: The binder's primary role is to encapsulate the pigment particles and bind them to the substrate.[5] Proper binder selection ensures that the pigment particles are well-wetted and sterically hindered from aggregating. Poor compatibility between the binder and the pigment surface can lead to poor dispersion and create an environment where crystallization is more likely to occur.[6]

Troubleshooting Guide

Q: We are observing a loss of gloss and a hazy appearance in our printed ink film. What is the likely cause?

A: This is a classic symptom of pigment crystallization. The formation of larger, irregular pigment crystals on the surface of the ink film scatters light instead of reflecting it uniformly, which reduces gloss and gives a hazy or milky appearance. This can also lead to a perceived loss in color strength.

Recommended Actions:

  • Microscopic Analysis: Use optical or scanning electron microscopy (SEM) to examine the surface of the printed film and the pigment dispersion itself. Look for evidence of large, well-defined crystal structures that are not present in a fresh, well-performing batch.[7]

  • Review Drying Conditions: Assess your drying tunnel's temperature and airflow. Excessively high temperatures or overly aggressive drying can accelerate solvent removal and shock the system, promoting recrystallization.[1]

  • Evaluate Solvent Blend: The solvent blend may be too aggressive or may be evaporating too quickly. Consider introducing a small amount of a slower-evaporating "retarder" solvent to allow the ink film to form more gradually.

Q: Our ink's viscosity is increasing significantly during storage, leading to poor printability. Is this related to crystallization?

A: Yes, a progressive increase in viscosity is often linked to pigment instability. As pigment particles aggregate or grow into larger crystalline structures, they create a network within the liquid that restricts flow, thereby increasing viscosity.[3]

Recommended Actions:

  • Check Dispersion Stability: This issue points to poor initial dispersion or flocculation over time. Re-evaluate the type and amount of dispersant used in the formulation. The dispersant must be compatible with both the this compound surface and the binder system.

  • Particle Size Analysis: Use a technique like laser diffraction to measure the particle size distribution of the ink over time. A shift towards a larger mean particle size is a clear indicator of crystal growth or aggregation.[7]

  • Accelerated Aging Test: Conduct a stability test by storing a sample at an elevated temperature (e.g., 40-50°C) and monitoring viscosity daily or weekly. This can help predict long-term stability and quickly screen alternative formulations.[8]

Q: In our multi-color printing process, the second ink layer shows poor adhesion and can be easily scratched off the first layer. What's happening?

A: This issue is often referred to as "glassing" or "crystallization" of the base color ink film.[1] If the first ink layer dries too hard, smooth, and chemically inert, its surface energy decreases significantly. This prevents the subsequent ink layer from wetting and adhering properly.

Recommended Actions:

  • Optimize Overprinting Time: Minimize the time between printing successive colors. Printing the next layer while the first is still partially "open" can improve inter-coat adhesion.[1]

  • Reduce Drier Content: An excess of driers (desiccants), particularly cobalt-based ones, can cause the ink film to cure too hard and too quickly. Reduce the amount or switch to a less aggressive drier package.[1]

  • Adjust Ink Formulation: Adding a small amount of a slow-drying material or a wax additive to the first-down ink can disrupt the formation of a perfectly smooth, crystallized surface, thus improving the adhesion of the next layer.[1]

Data Summary

The following table summarizes the qualitative impact of key variables on the tendency of this compound to crystallize in a solvent-based ink system.

Table 1: Influence of Formulation and Process Variables on Crystallization Tendency

ParameterConditionImpact on Crystallization RiskRationale
Solvent Evaporation Rate Fast / AggressiveHigh Rapid solvent loss can "shock" the system, not allowing pigment particles to settle into a stable dispersion, thus promoting crystallization.[1]
Slow / ControlledLow Allows for gradual film formation and better orientation of pigment and binder molecules, leading to a more stable ink film.
Pigment Solubility Higher in Solvent BlendHigh Increases the potential for dissolution of small particles and re-precipitation onto larger ones (Ostwald Ripening), leading to crystal growth over time.[4]
Very Low in Solvent BlendLow Minimizes the dissolution-reprecipitation mechanism, keeping the original pigment particles stable in the dispersion.[2]
Binder Compatibility Poor (Low Affinity)High If the binder does not properly wet and adsorb onto the pigment surface, particles can aggregate and form nucleation sites for crystal growth.[6]
Good (High Affinity)Low A compatible binder provides a strong steric barrier around each pigment particle, preventing aggregation and enhancing stability.[6]
Drying Temperature High / IntenseHigh Elevated temperatures can increase pigment solubility temporarily and accelerate solvent evaporation, both of which can lead to crystallization upon cooling.[1][9]
Moderate / ControlledLow A controlled drying process helps maintain the stability of the pigment dispersion as the film sets.
Storage Conditions High Temperature / Long DurationHigh Provides the energy and time for thermodynamically-driven processes like crystal growth to occur, leading to increased viscosity and color shifts.[1]
Cool, Controlled / Short DurationLow Reduces the kinetic energy of the system, slowing down potential degradation and crystallization processes.

Experimental Protocols

Protocol: Evaluating the Recrystallization Tendency of this compound in a Solvent Ink System

Objective: To assess the stability of a this compound ink formulation by subjecting it to accelerated aging and monitoring changes in its physical and morphological properties.

Materials & Equipment:

  • This compound, binders, solvents, and additives

  • Laboratory scale mixer/disperser

  • Temperature-controlled oven

  • Rotational viscometer

  • Laser diffraction particle size analyzer

  • Optical microscope with digital camera

  • Scanning Electron Microscope (SEM) for high-resolution imaging

  • Glass sample jars with airtight lids

Methodology:

  • Sample Preparation:

    • Prepare a batch of the this compound ink formulation according to the standard laboratory procedure.

    • Ensure a consistent and thorough dispersion step to break down all agglomerates.

    • Divide the finished ink into several airtight glass jars. Keep one as a control sample at room temperature (T=0).

  • Initial Analysis (T=0):

    • Immediately after preparation, perform a baseline analysis on the control sample.

    • Viscosity Measurement: Measure the ink's viscosity at a defined shear rate.

    • Particle Size Distribution (PSD): Use the laser diffraction analyzer to measure the PSD. Record the D50 (median) and D90 values.[7]

    • Microscopy: Prepare a slide with a thin film of the ink. Using an optical microscope, capture images of the dispersion. For more detailed analysis, prepare a sample for SEM to observe the initial morphology of the primary pigment particles.[7]

  • Accelerated Aging:

    • Place the remaining sealed sample jars in a temperature-controlled oven set to 50°C. This elevated temperature will accelerate any potential instability.[8]

    • The duration of the test is typically 4 weeks.

  • Post-Aging Analysis:

    • At weekly intervals (Week 1, 2, 3, and 4), remove one sample jar from the oven.

    • Allow the sample to cool to room temperature for at least 12 hours.

    • Gently mix the sample before performing the same set of analyses as in Step 2 (Viscosity, PSD, Microscopy).

  • Data Interpretation:

    • Viscosity: A significant and progressive increase in viscosity over the weeks indicates pigment flocculation or the formation of crystalline structures.

    • Particle Size: A noticeable shift in the PSD towards larger particle sizes (increase in D50 and D90) is direct evidence of particle aggregation or crystal growth.

    • Microscopy: Compare the micrographs from each week to the T=0 sample. The appearance of distinct, larger, or needle-like crystalline structures that were not initially present is a clear sign of recrystallization.[10]

A stable formulation will show minimal changes in viscosity, particle size, and microscopic appearance throughout the accelerated aging process.

Visual Guides

The following diagrams illustrate key concepts for troubleshooting this compound crystallization issues.

TroubleshootingWorkflow cluster_analysis Analysis Phase cluster_characterization Characterization cluster_solution Solution Phase start Issue Observed (e.g., Low Gloss, High Viscosity, Poor Adhesion) analyze_formulation Analyze Formulation - Solvent Blend? - Binder Compatibility? - Dispersant Level? start->analyze_formulation analyze_process Analyze Process - Drying Conditions? - Storage Time/Temp? - Overprinting Time? start->analyze_process characterize_pigment Characterize Pigment - Particle Size Analysis (PSD) - Microscopy (SEM/Optical) - Rheology Measurement analyze_formulation->characterize_pigment analyze_process->characterize_pigment corrective_actions Implement Corrective Actions - Modify Solvent Blend - Change Binder/Dispersant - Optimize Drying Profile - Adjust Process Timings characterize_pigment->corrective_actions Based on findings end_node Problem Resolved corrective_actions->end_node

Caption: Troubleshooting workflow for pigment crystallization.

CrystallizationFactors center This compound Crystallization formulation Formulation Factors center->formulation pigment Pigment Properties center->pigment process Process Conditions center->process f1 Solvent Choice (Evaporation, Solubility) formulation->f1 f2 Binder Incompatibility formulation->f2 f3 Additive Issues (Dispersants, Driers) formulation->f3 p1 Crystal Shape (e.g., Anisotropic) pigment->p1 p2 Particle Size & Distribution pigment->p2 p3 Surface Chemistry pigment->p3 pr1 Drying Temperature & Speed process->pr1 pr2 Storage Conditions (Time, Temperature) process->pr2 pr3 Mechanical Stress (e.g., Grinding) process->pr3

Caption: Key factors influencing pigment crystallization.

References

Technical Support Center: Advancing Sustainable Synthesis of Pigment Yellow 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on implementing greener and more sustainable strategies for the synthesis of Pigment Yellow 16. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the adoption of environmentally friendly experimental protocols.

Troubleshooting Guides

This section provides solutions to common problems that may arise when employing greener synthesis methods for this compound.

Issue 1: Low Yield in One-Pot Synthesis

Question: We attempted a one-pot synthesis of this compound to reduce solvent waste and reaction time, but the final yield is significantly lower than the traditional two-step method. What are the potential causes and solutions?

Answer: Low yields in one-pot azo pigment synthesis can stem from several factors. Primarily, the simultaneous presence of all reactants can lead to undesired side reactions.

Possible Causes:

  • Decomposition of the diazonium salt: Diazonium salts are notoriously unstable and can decompose if the temperature is not strictly controlled, especially in the presence of the coupling component for an extended period.

  • Incorrect pH: The pH is critical for the coupling reaction. For the coupling of the bis-acetoacetylated intermediate with the diazonium salt of 2,4-dichloroaniline, a specific pH range is required to ensure efficient reaction. An incorrect pH can lead to the formation of byproducts or decomposition of the diazonium salt.

  • Side reactions of the coupling component: The active methylene groups in the bis-acetoacetylated intermediate can participate in other reactions if the conditions are not optimized.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of reactants and the coupling process. Use of an ice-salt bath is recommended.

  • Stepwise Reagent Addition: Even in a one-pot setup, a slow, controlled addition of the sodium nitrite solution to the acidic solution of 2,4-dichloroaniline and the subsequent slow addition of this diazonium salt solution to the coupling component can minimize decomposition and side reactions.

  • pH Monitoring and Adjustment: Continuously monitor the pH of the reaction mixture and maintain it within the optimal range for the coupling reaction, typically between 4.0 and 6.0 for diarylide yellow pigments. Use of a buffer solution can help maintain a stable pH.

  • Use of Polytetrafluoroethylene (PTFE): Research has shown that the addition of granular PTFE in a one-pot synthesis can facilitate the reaction and improve yields by providing a surface for the reaction to occur, potentially reducing the need for surfactants or bases to dissolve the coupling component.[1]

Issue 2: Poor Color Strength or Inconsistent Shade in Microwave-Assisted Synthesis

Question: We are using microwave-assisted heating to accelerate the synthesis of this compound, but the resulting pigment has weak color strength and the shade is inconsistent between batches. How can we address this?

Answer: Microwave synthesis offers rapid heating, which can significantly reduce reaction times. However, this rapid energy input requires precise control to ensure product quality.

Possible Causes:

  • Localized Overheating: Uneven heating within the reaction vessel can lead to thermal decomposition of the pigment, resulting in a duller shade and reduced color strength.

  • Incorrect Power and Time Settings: Suboptimal microwave power and irradiation time can lead to incomplete reactions or degradation of the product.

  • Solvent Choice: The choice of solvent is crucial in microwave synthesis as its dielectric properties determine how efficiently it absorbs microwave energy. An unsuitable solvent can lead to inefficient heating or side reactions.

Solutions:

  • Use of a Stirrer: Ensure efficient stirring within the microwave reactor to distribute the heat evenly and prevent localized hotspots.

  • Optimization of Microwave Parameters: Systematically vary the microwave power and irradiation time to find the optimal conditions that provide the highest yield and best color properties without causing degradation. Start with lower power and shorter times and gradually increase them.

  • Solvent Screening: Test a range of solvents with appropriate dielectric properties for microwave synthesis. For azo pigment synthesis, polar solvents like ethanol or water-ethanol mixtures are often effective.[2]

  • Ramp to Temperature: Program the microwave reactor to ramp up to the target temperature over a short period rather than applying full power instantaneously. This can help to prevent thermal shock to the reactants.

Issue 3: Difficulty in Product Isolation and Purification with Ultrasound-Assisted Synthesis

Question: We have successfully synthesized this compound using an ultrasound-assisted method, but we are facing challenges with filtering and purifying the product, leading to impurities in the final pigment. What can we do?

Answer: Ultrasound can induce acoustic cavitation, which creates highly reactive microenvironments. This can lead to very fine particle sizes and potentially different impurity profiles compared to conventional methods.

Possible Causes:

  • Fine Particle Size: Sonication can produce very fine pigment particles, which may pass through standard filter paper or clog the filter bed, making filtration slow and inefficient.

  • Formation of Amorphous Product: The rapid reaction rates induced by ultrasound can sometimes lead to the formation of amorphous or poorly crystalline products, which are often more difficult to purify.

  • Sonochemical Side Reactions: The high energy associated with cavitation can sometimes initiate unintended side reactions, leading to a more complex mixture of products and impurities.

Solutions:

  • Use of Finer Filtration Media: Employ filter membranes with a smaller pore size or consider centrifugation followed by decantation as an alternative to filtration.

  • Controlled Sonication: Optimize the ultrasound frequency and power to achieve the desired reaction acceleration without excessive particle size reduction. Pulsed sonication can also be beneficial.

  • Post-synthesis Crystallization: After the ultrasound-assisted reaction, consider a controlled crystallization step. This can be achieved by heating the crude product in a suitable solvent and then allowing it to cool slowly to form larger, more easily filterable crystals with higher purity.

  • Washing Protocol: Implement a thorough washing protocol for the isolated pigment with appropriate solvents to remove any soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main green chemistry principles applicable to this compound synthesis?

A1: The key green chemistry principles for a more sustainable synthesis of this compound include:

  • Waste Prevention: Adopting one-pot synthesis procedures to minimize solvent and reagent waste.[1]

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

  • Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2.

  • Energy Efficiency: Employing energy-efficient methods such as microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.[2][3]

  • Use of Renewable Feedstocks: While not yet widely implemented for this compound, future research may focus on sourcing starting materials from renewable biological sources.

  • Catalysis: Utilizing catalysts to enhance reaction efficiency and reduce the need for stoichiometric reagents.

Q2: Can wastewater from this compound synthesis be recycled?

A2: Yes, recent research has demonstrated the feasibility of recycling wastewater from azo pigment synthesis. In a one-pot synthesis method, it was shown that the wastewater, along with excess HCl and a PTFE catalyst, could be reused multiple times without a significant drop in reaction rate or product purity.[1] This approach significantly reduces the environmental impact of the process by minimizing water consumption and effluent discharge.

Q3: Are there safer alternatives to the traditional starting materials for diarylide pigments?

A3: Yes, a significant environmental concern with some diarylide pigments is the use of benzidine-based intermediates, which can be carcinogenic. Research has focused on developing non-genotoxic benzidine analogs, such as 3,3'-dipropoxybenzidine and 2,2'-dimethyl-5,5'-dipropoxybenzidine, to synthesize diarylide pigments with reduced toxicity profiles.[4]

Q4: How does a continuous-flow process improve the sustainability of this compound synthesis?

A4: A continuous-flow synthesis using microreactors offers several advantages for a greener process:

  • Enhanced Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing, which can lead to higher yields and purities.

  • Improved Safety: The small reaction volumes within the microreactor minimize the risks associated with handling potentially hazardous intermediates like diazonium salts.

  • Reduced Waste: Continuous-flow systems can be optimized to use stoichiometric amounts of reagents, reducing waste.

  • Reproducibility and Scalability: These systems offer excellent reproducibility and can be scaled up by running multiple reactors in parallel. Studies on Pigment Yellow 14 have shown that a three-stream micromixing process can significantly improve product purity and color properties.[5]

Quantitative Data Summary

The following table summarizes the potential quantitative improvements offered by greener synthesis strategies compared to traditional batch processes for azo pigments. It is important to note that specific data for this compound is limited, and these figures are based on studies of similar azo pigments.

ParameterTraditional Batch ProcessGreener Synthesis MethodQuantitative ImprovementReference
Reaction Time Several hoursMicrowave-assistedReduction from hours to minutes[2][3]
Ultrasound-assistedSignificant reduction in reaction time
Energy Consumption High (prolonged heating)Microwave/UltrasoundLower energy input due to shorter reaction times[3]
Solvent Usage HighOne-pot synthesisReduced solvent volume[1]
Wastewater Generation SignificantOne-pot with recyclingPotential for multiple reuse cycles of wastewater[1]
Yield VariableOptimized green methodsCan achieve high to quantitative yields[1][3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of an Azo Dye (General Procedure, adaptable for this compound)

This protocol is a general guideline and requires optimization for the specific synthesis of this compound.

  • Diazotization: In a dedicated microwave process vial, dissolve 2,4-dichloroaniline in dilute hydrochloric acid. Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir for 15-30 minutes.

  • Coupling Component Preparation: In a separate vessel, prepare a solution or suspension of the bis-acetoacetylated intermediate derived from o-tolidine in an appropriate solvent (e.g., ethanol/water mixture) and adjust the pH to the desired range (e.g., 4-6) with a base like sodium acetate.

  • Microwave Reaction: Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Seal the reaction vial and place it in a microwave reactor.

  • Set the desired temperature (e.g., 80-120°C), pressure limit, and reaction time (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vial to a safe temperature before opening.

  • Isolation: Isolate the precipitated this compound by filtration, wash thoroughly with water and a suitable organic solvent (e.g., ethanol), and dry under vacuum.

Protocol 2: One-Pot Synthesis of an Azo Pigment with Recyclable Wastewater (Adapted from Feng et al., 2019)

This protocol provides a framework for a one-pot synthesis of this compound.

  • Reaction Setup: To a mechanically agitated reaction vessel, add water, granular PTFE, the bis-acetoacetylated intermediate, and 2,4-dichloroaniline.

  • Cool the mixture to 0-5°C.

  • Slowly add the required amount of hydrochloric acid.

  • Add an aqueous solution of sodium nitrite dropwise over a period of 30-60 minutes, maintaining the temperature below 5°C.

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at low temperature.

  • Product Isolation: Filter the reaction mixture to collect the solid this compound.

  • Wash the pigment with water and dry.

  • Wastewater Recycling: The filtrate, containing water, excess HCl, and the PTFE granules, can be collected and reused for subsequent batches by replenishing the consumed starting materials.

Visualizations

experimental_workflow cluster_traditional Traditional Two-Pot Synthesis cluster_green Greener One-Pot Synthesis Diazotization Diazotization of 2,4-dichloroaniline Coupling Coupling Reaction Diazotization->Coupling Coupling_prep Preparation of bis-acetoacetylated intermediate solution Coupling_prep->Coupling Isolation1 Isolation & Purification Coupling->Isolation1 Waste1 Wastewater Discharge Isolation1->Waste1 OnePot One-Pot Reaction: All reactants + PTFE Isolation2 Isolation & Purification OnePot->Isolation2 Recycle Wastewater Recycling Isolation2->Recycle Recycle->OnePot Reuse

Caption: Comparison of traditional vs. greener one-pot synthesis workflow for this compound.

troubleshooting_logic Problem Low Yield in Green Synthesis Cause1 Decomposition of Diazonium Salt Problem->Cause1 Cause2 Incorrect pH Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Strict Temperature Control (0-5°C) Cause1->Solution1 Solution2 pH Monitoring & Buffering Cause2->Solution2 Solution3 Slow Reagent Addition Cause3->Solution3

Caption: Troubleshooting logic for addressing low yield in greener synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of Pigment Yellow 16 and Other Diarylide Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the expansive world of organic colorants, diarylide yellow pigments stand out for their significant commercial importance, particularly in the ink, coatings, and plastics industries.[1] This guide provides a detailed comparison of Pigment Yellow 16 (PY 16) with other prominent diarylide yellow pigments, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics supported by available data and standardized experimental protocols.

Diarylide yellow pigments are disazo pigments synthesized through the coupling of a tetraazotized benzidine derivative with two equivalents of an acetoacetarylide.[2] This versatile chemistry allows for a wide range of yellow to reddish-yellow shades with varied performance properties. This comparison will focus on this compound and other common diarylide yellows such as Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83.

Performance Data Summary

The following table summarizes the key quantitative data for this compound and other selected diarylide yellow pigments. It is important to note that specific properties can vary depending on the grade, particle size, and surface treatment of the pigment.

PropertyThis compoundPigment Yellow 13Pigment Yellow 83
Colour Index Name PY 16PY 13PY 83
Hue Brilliant Greenish Yellow[3]Medium Yellow[4]Reddish Yellow[5]
Lightfastness (BWS) Data Not Available4-5[4]6-7[5]
Heat Stability Data Not Available150°C[6]199°C[5]
Oil Absorption ( g/100g ) Data Not Available49[4]65-75[5]
Chemical Resistance
- Acid Resistance (1-5)Data Not Available5[4]5[5]
- Alkali Resistance (1-5)Data Not Available5[4]5[5]
Primary Applications Printing Inks, Plastics, Rubber, Cultural and Educational Supplies[3]Inks, Coatings, Plastics[7]Inks, Plastics, Coatings[8]

Note: Lightfastness is rated on the Blue Wool Scale (BWS), where 1 is very poor and 8 is excellent. Chemical resistance is rated on a scale of 1 to 5, where 1 is poor and 5 is excellent.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments used to evaluate the performance of diarylide yellow pigments.

1. Lightfastness Testing (ASTM D4303)

This method is used to determine the resistance of a pigment to a change in its color resulting from exposure to light.[9][10]

  • Apparatus: A xenon-arc lightfastness apparatus is commonly used to simulate indoor and outdoor light exposure in an accelerated manner.[11]

  • Procedure:

    • Prepare test specimens by dispersing the pigment in a suitable binder (e.g., acrylic, oil) and applying it to a substrate.

    • A portion of each specimen is shielded from the light source to serve as an unexposed control.

    • The specimens are exposed to a controlled light source in the xenon-arc apparatus for a specified duration or until a certain radiant exposure is reached.

    • The color change of the exposed area is evaluated against the unexposed area using a spectrophotometer or by visual comparison against the Blue Wool Scale. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.[12]

  • Data Interpretation: The lightfastness is rated on the Blue Wool Scale (BWS), with higher numbers indicating better lightfastness.

2. Heat Stability Testing (ISO 787-21)

This test determines the stability of a pigment at elevated temperatures, which is crucial for applications like plastics processing.[13]

  • Apparatus: A laboratory oven with precise temperature control.

  • Procedure:

    • The pigment is thoroughly dispersed into the test medium (e.g., a plastic resin) at a specified concentration.

    • The colored medium is then subjected to a series of increasing temperatures in the oven for a fixed duration at each temperature.

    • After each heating cycle, the color of the sample is compared to an unheated control sample.

  • Data Interpretation: The heat stability is reported as the maximum temperature at which the pigment shows no significant color change.

3. Oil Absorption Testing (ASTM D281)

This method measures the amount of oil required to wet a specific amount of pigment to form a coherent paste.[14] This property is indicative of the pigment's dispersibility.[15]

  • Apparatus: A flat glass plate, a spatula, and a burette for dispensing linseed oil.

  • Procedure:

    • A known weight of the pigment (typically 100g) is placed on the glass plate.

    • Linseed oil is slowly added from the burette while the pigment is thoroughly worked with the spatula.

    • The addition of oil is continued until a stiff, putty-like paste is formed that does not break or crumble.

  • Data Interpretation: The oil absorption is expressed as the grams of oil required to wet 100 grams of pigment.[3]

Visualizing the Synthesis of Diarylide Yellow Pigments

The general synthesis of diarylide yellow pigments involves a two-step process: the tetrazotization of a benzidine derivative followed by the coupling with an acetoacetarylide. This process is illustrated in the following diagram.

Diarylide_Yellow_Synthesis cluster_tetrazotization Step 1: Tetrazotization cluster_coupling Step 2: Azo Coupling Benzidine Benzidine Derivative DiazoniumSalt Tetrazonium Salt Benzidine->DiazoniumSalt NaNO₂, HCl 0-5°C DiarylidePigment Diarylide Yellow Pigment DiazoniumSalt->DiarylidePigment Acetoacetarylide Acetoacetarylide (2 equivalents) Acetoacetarylide->DiarylidePigment

Caption: General synthesis of diarylide yellow pigments.

References

A Comprehensive Performance Showdown: Pigment Yellow 16 vs. Pigment Yellow 83

Author: BenchChem Technical Support Team. Date: December 2025

In the vibrant world of organic pigments, both Pigment Yellow 16 (PY 16) and Pigment Yellow 83 (PY 83) have carved out significant niches. This guide offers a detailed, data-driven comparison of their performance characteristics, providing researchers, scientists, and drug development professionals with the critical information needed for informed pigment selection.

At a Glance: Key Performance Differences

Pigment Yellow 83 generally exhibits superior lightfastness and heat stability compared to this compound, making it a preferred choice for applications demanding high durability. However, this compound can be a viable option where cost-effectiveness is a primary concern and the end-use application does not involve extreme environmental exposure.

Quantitative Performance Data

The following table summarizes the key performance indicators for this compound and Pigment Yellow 83, based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and performance can vary based on the specific grade, formulation, and application.

Performance ParameterThis compoundPigment Yellow 83Test Method
Lightfastness (Blue Wool Scale) 4-76-8ISO 105-B02
Heat Stability (°C) 160 - 240200Internal Testing
Chemical Resistance
- Acid Resistance (5% HCl)GoodExcellentInternal Testing
- Alkali Resistance (5% NaOH)GoodExcellentInternal Testing
Oil Absorption ( g/100g ) 40-5040-60ISO 787-5
Fineness of Dispersion (Hegman) 5-66-7ASTM D1210

In-Depth Performance Analysis

Lightfastness

Pigment Yellow 83 consistently demonstrates superior lightfastness, with Blue Wool Scale ratings typically in the 6-8 range. This makes it highly suitable for applications exposed to prolonged sunlight, such as automotive coatings and outdoor signage. This compound's lightfastness is more variable, with ratings from 4 to 7, suggesting it is better suited for indoor applications or where some color change over time is acceptable.

Heat Stability

With a heat stability of around 200°C, Pigment Yellow 83 is a robust choice for processes involving elevated temperatures, such as in the manufacturing of certain plastics.[1] this compound has a lower heat stability, generally considered stable up to 160°C, although some sources indicate it can withstand up to 230-240°C for short durations. This limitation makes it less suitable for high-temperature plastic processing.

Chemical Resistance

Both pigments exhibit good resistance to acids and alkalis. However, Pigment Yellow 83 is generally considered to have excellent overall chemical resistance, making it a reliable choice for industrial coatings and applications where exposure to various chemicals is anticipated.[1]

Dispersibility

The fineness of dispersion, a critical factor in achieving optimal color strength and gloss, is typically better for Pigment Yellow 83, with Hegman gauge readings often reaching 6-7. This indicates a finer particle size and easier incorporation into various media. This compound generally shows good dispersibility, with Hegman values in the 5-6 range.

Experimental Protocols

To ensure accurate and reproducible performance evaluation, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in this guide.

Lightfastness Testing (Adapted from ISO 105-B02)

Objective: To determine the resistance of the pigment to the fading effect of light.

Apparatus:

  • Xenon arc lamp apparatus

  • Blue Wool Scale standards (1-8)

  • Grey Scale for assessing color change

  • Sample holders

Procedure:

  • Sample Preparation: Prepare a dispersion of the pigment in a suitable binder (e.g., acrylic resin) at a specified pigment-to-binder ratio. Apply the dispersion onto a standardized substrate to create a uniform film.

  • Exposure: Mount the prepared samples and the Blue Wool Scale standards in the sample holders of the xenon arc lamp apparatus.

  • Expose the samples to the xenon arc light under controlled conditions of irradiance, temperature, and humidity as specified in ISO 105-B02.[2]

  • Evaluation: Periodically inspect the samples and compare their fading to that of the Blue Wool standards.

  • The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the test sample. The color change is assessed visually using the Grey Scale.

Heat Stability Testing

Objective: To determine the maximum temperature at which the pigment remains color-stable.

Apparatus:

  • Laboratory oven with precise temperature control

  • Colorimeter or spectrophotometer

  • Heat-resistant substrate (e.g., aluminum panels)

Procedure:

  • Sample Preparation: Prepare a dispersion of the pigment in a heat-resistant binder. Apply the dispersion onto the heat-resistant substrates.

  • Initial Measurement: Measure the initial color coordinates (Lab*) of the dried samples using a colorimeter.

  • Heating: Place the samples in the oven at a series of increasing temperatures (e.g., 160°C, 180°C, 200°C, 220°C, 240°C) for a specified duration (e.g., 10 minutes) at each temperature.

  • Color Measurement: After each heating cycle, allow the samples to cool to room temperature and measure their color coordinates again.

  • Evaluation: Calculate the color difference (ΔE) between the initial and heated samples. The heat stability is reported as the highest temperature at which the ΔE remains below a predefined threshold (e.g., ΔE* < 3).[3]

Chemical Resistance Testing

Objective: To evaluate the pigment's resistance to chemical attack.

Apparatus:

  • Glass beakers

  • Pipettes

  • Test solutions (e.g., 5% Hydrochloric Acid, 5% Sodium Hydroxide)

  • Filter paper

Procedure:

  • Sample Preparation: Prepare a dried powder sample of the pigment.

  • Immersion: Immerse a weighed amount of the pigment powder in the test solution for a specified period (e.g., 24 hours) at room temperature.

  • Observation: Observe any changes in the color of the pigment and the solution.

  • Filtration and Evaluation: Filter the pigment, wash it with distilled water, and dry it. Compare the color of the treated pigment with an untreated sample to assess any color change. The staining of the filter paper is also noted.

Fineness of Dispersion Testing (Adapted from ASTM D1210)

Objective: To determine the degree of dispersion of the pigment in a liquid medium.

Apparatus:

  • Hegman gauge (grindometer)

  • Scraper blade

Procedure:

  • Sample Preparation: Prepare a dispersion of the pigment in a vehicle (e.g., linseed oil) to a paste-like consistency.

  • Application: Place a small amount of the pigment paste at the deep end of the Hegman gauge channel.

  • Drawdown: Hold the scraper blade firmly and draw the paste down the length of the channel at a steady rate.

  • Evaluation: Immediately view the drawdown at a specific angle and lighting. The fineness of dispersion is the point on the scale where a significant number of coarse particles or streaks appear. The reading is taken in Hegman units or micrometers.[4]

Logical Workflow for Pigment Selection

The selection of an appropriate yellow pigment is a critical decision that impacts the final product's performance and longevity. The following diagram illustrates a logical workflow to guide researchers and professionals in choosing between this compound and Pigment Yellow 83 based on key application requirements.

PigmentSelection Pigment Selection Workflow start Define Application Requirements light_exposure High Light Exposure? start->light_exposure heat_exposure High Heat Exposure (>180°C)? light_exposure->heat_exposure No py83 Select Pigment Yellow 83 light_exposure->py83 Yes chemical_exposure High Chemical Resistance Needed? heat_exposure->chemical_exposure No heat_exposure->py83 Yes cost_consideration Cost is a Primary Factor? chemical_exposure->cost_consideration No chemical_exposure->py83 Yes py16 Consider this compound (with performance testing) cost_consideration->py16 Yes re_evaluate Re-evaluate Requirements cost_consideration->re_evaluate No

Caption: A decision tree for selecting between PY 16 and PY 83.

Signaling Pathway in Photodegradation

The fading of organic pigments upon light exposure is a complex process involving the absorption of photons and subsequent chemical reactions. The following diagram illustrates a simplified signaling pathway for the photodegradation of an azo pigment, a class to which both PY 16 and PY 83 belong.

Caption: Key steps in the light-induced fading of azo pigments.

References

A Comparative Analysis of Lightfastness: Pigment Yellow 16 vs. Benzimidazolone Yellows

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of colorants under light exposure is a critical factor in formulation and material selection. This guide provides an objective comparison of the lightfastness properties of Pigment Yellow 16, a diarylide yellow, and the high-performance benzimidazolone yellow pigment family.

Benzimidazolone yellows have emerged as a benchmark for performance in applications demanding high lightfastness, often replacing older organic pigments. This comparison aims to provide clear, data-driven insights into the relative performance of these two classes of yellow pigments.

Quantitative Lightfastness Data

The following table summarizes the lightfastness ratings and chemical classifications of this compound and several common benzimidazolone yellow pigments. Lightfastness is rated according to the American Society for Testing and Materials (ASTM) D4303 standard, where Category I represents excellent lightfastness and higher categories indicate poorer performance.

PigmentColour Index NameChemical ClassASTM Lightfastness RatingNotes
This compoundPY 16Diarylide YellowNot Consistently Rated (Often cited as having "good" lightfastness, but specific ASTM rating is not readily available)Lightfastness can vary depending on the specific formulation and transparency.
Benzimidazolone YellowPY 151Monoazo BenzimidazoloneI (Excellent)[1][2][3]A bright, primary yellow with excellent lightfastness.[2]
Benzimidazolone YellowPY 154Monoazo BenzimidazoloneI (Excellent)[4][5]One of the most lightfast organic yellow pigments available.[5]
Benzimidazolone YellowPY 175Monoazo BenzimidazoloneI (Excellent)[3][4]A very green-toned yellow, praised for its durability.[3][4]
Benzimidazolone YellowPY 180Benzimidazolone6-7 (Blue Wool Scale)A greenish-yellow pigment with good thermal stability and light resistance.[6][7]

Chemical Structure and its Impact on Lightfastness

The inherent stability of a pigment to photodegradation is largely determined by its molecular structure.

This compound is classified as a diarylide yellow.[8] Its molecular structure can be susceptible to cleavage at the azo linkages upon exposure to UV radiation, which can lead to color fading.

Benzimidazolone yellows , on the other hand, are characterized by the presence of a benzimidazolone group within their molecular structure.[9] This group promotes strong intermolecular hydrogen bonding, which enhances the stability of the molecule and contributes to its excellent resistance to light and weathering.[9]

G cluster_0 Pigment Classes cluster_1 Lightfastness Performance cluster_2 Structural Feature PY16 This compound (Diarylide Yellow) Good Good to Moderate PY16->Good Generally exhibits Benzos Benzimidazolone Yellows (PY 151, PY 154, PY 175, etc.) Excellent Excellent (ASTM I) Benzos->Excellent Consistently demonstrates Structure Benzimidazolone Moiety Benzos->Structure Contains Structure->Excellent Contributes to

Figure 1. Relationship between pigment class, structural features, and lightfastness.

Experimental Protocol for Lightfastness Testing (ASTM D4303 Summary)

The lightfastness ratings cited in this guide are determined by methods outlined in ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials."[10][11][12] This standard provides a framework for accelerated testing to approximate the effects of long-term indoor light exposure on pigments.

Core Methodology:

  • Specimen Preparation: The pigment is dispersed in a specific vehicle (e.g., oil, acrylic) and applied to a substrate. A portion of the specimen is shielded from light to serve as an unexposed control.

  • Exposure Conditions: The prepared specimens are exposed to a controlled light source that simulates daylight filtered through glass.[12][13] The standard outlines several methods, including:

    • Test Method A & B: Exposure to natural daylight in specific outdoor locations (Florida or Arizona).[12]

    • Test Method C & D: Exposure to a xenon-arc lamp, which provides a close spectral match to sunlight.[12][13]

  • Evaluation: After a specified amount of light exposure, the color change between the exposed and unexposed portions of the specimen is measured using a spectrophotometer or colorimeter.[14] The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.

  • Lightfastness Categorization: Based on the calculated ΔE*, the pigment is assigned to a lightfastness category. For an ASTM Lightfastness I rating, the color change must be minimal.

G start Start: Pigment Sample prep Specimen Preparation (Dispersion in Vehicle & Application) start->prep exposure Controlled Light Exposure (ASTM D4303 Methods A, B, C, or D) prep->exposure measurement Colorimetric Measurement (Spectrophotometer) exposure->measurement calculation Calculate Color Difference (ΔE) (CIE 1976 Lab) measurement->calculation categorization Assign Lightfastness Category (e.g., ASTM I, II, etc.) calculation->categorization end End: Lightfastness Rating categorization->end

Figure 2. Experimental workflow for ASTM D4303 lightfastness testing.

Conclusion

The available data strongly indicates that benzimidazolone yellow pigments offer superior lightfastness compared to this compound. The consistent ASTM Lightfastness I rating of various benzimidazolone yellows makes them a more reliable choice for applications where color stability and longevity are paramount. The enhanced performance of benzimidazolone yellows is attributed to their robust molecular structure, which is more resistant to photodegradation. For researchers and professionals in fields requiring high-performance colorants, the selection of benzimidazolone yellows over diarylide yellows like this compound can significantly improve the long-term stability of their products.

References

A Comparative Analysis of the Thermal Stability of Pigment Yellow 16 and Lead Chromate Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pigment Thermal Performance with Supporting Experimental Data

The selection of pigments for applications requiring high-temperature processing, such as in plastics and certain coatings, necessitates a thorough understanding of their thermal stability. This guide provides a comparative analysis of the thermal performance of Pigment Yellow 16, an organic diarylide pigment, and the inorganic lead chromate pigments (C.I. Pigment Yellow 34). This comparison is based on available technical data and standardized testing methodologies to assist in making informed material selection decisions.

Quantitative Data Summary

The thermal stability of pigments is a critical parameter, often expressed as the maximum temperature a pigment can withstand for a specific duration without significant discoloration. The following table summarizes the heat resistance of this compound and various grades of lead chromate pigments.

PigmentC.I. NameChemical TypeHeat Resistance (°C)Notes
This compoundThis compoundDiarylide Yellow (Organic)260In Polystyrene (PS)
Lead ChromatePigment Yellow 34Lead Chromate (Inorganic)140Lemon Chrome grade
Lead ChromatePigment Yellow 34Lead Chromate (Inorganic)180Middle Chrome grade[1]
Lead ChromatePigment Yellow 34Lead Chromate (Inorganic)220Primrose Chrome, for 5 minutes[2]
Lead Chromate (Encapsulated)Pigment Yellow 34Silica-Coated Lead Chromateup to 300For 5 minutes

Note: The heat resistance of lead chromate pigments can vary significantly depending on the specific grade (e.g., lemon, middle chrome) and whether they have been surface-treated (e.g., encapsulated with silica) to improve thermal stability.

Experimental Protocols

The determination of pigment thermal stability is conducted using standardized experimental methods. The two primary methods are isothermal heating in a stoving medium and Thermogravimetric Analysis (TGA).

1. Isothermal Heat Stability Test (Based on ISO 787-21)

This method is a common industrial practice for evaluating the heat resistance of pigments in a specific medium, such as a paint or plastic.[3][4][5]

  • Objective: To compare the heat stability of a test pigment against a standard sample or to determine its heat resistance at a specified temperature.

  • Apparatus:

    • Laboratory oven with controlled temperature and good ventilation.[2]

    • Applicator for creating a uniform film thickness.

    • Test panels (e.g., sheet metal).

  • Procedure:

    • Dispersion Preparation: A dispersion of the pigment is made in an agreed-upon stoving medium (e.g., a resin system).

    • Application: The pigment dispersion is applied to a test panel at a specified wet film thickness (e.g., 75-120 µm).[2] A control panel with a standard pigment of known heat stability is prepared in the same manner.

    • Stoving (Baking): The coated panels are placed in an oven at a specified temperature for a defined period (e.g., 200°C for 30 minutes). To determine the maximum heat resistance, a series of panels are baked at increasing temperatures.

    • Evaluation: After cooling to room temperature, the color of the test panel is compared to the unheated control and the standard sample. The degree of color change (e.g., darkening or fading) is assessed visually or instrumentally using a colorimeter. The heat stability is reported as the maximum temperature at which no significant color change occurs.

2. Thermogravimetric Analysis (TGA)

TGA is a more sophisticated analytical technique that provides detailed information about the thermal decomposition of a material.[6][7]

  • Objective: To measure the change in mass of a pigment as a function of temperature in a controlled atmosphere.[7][8]

  • Apparatus:

    • Thermogravimetric analyzer, which includes a high-precision balance, a furnace, and a programmable temperature controller.[9]

  • Procedure:

    • Sample Preparation: A small, accurately weighed sample of the pigment is placed in a sample pan (e.g., alumina or platinum).

    • Analysis: The sample is heated in the furnace according to a specified temperature program (e.g., a linear heating rate of 10°C/min) up to a final temperature (e.g., 600°C).[10] The analysis is typically run under a controlled atmosphere, such as nitrogen or air.

    • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Interpretation: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperature at which specific percentages of weight loss occur are key indicators of thermal stability. A more thermally stable pigment will show a smaller weight loss at a given temperature.

Diagrams

Experimental_Workflow_Heat_Stability cluster_ISO_787_21 Isothermal Heat Stability Test (ISO 787-21) cluster_TGA Thermogravimetric Analysis (TGA) P1 Prepare Pigment Dispersion P2 Coat Test Panels P1->P2 Dispersion P3 Bake in Oven at Set Temperatures P2->P3 Coated Panel P4 Cool to Room Temperature P3->P4 Baked Panel P5 Visually & Instrumentally Compare Color Change P4->P5 Cooled Panel end End P5->end T1 Weigh Pigment Sample T2 Heat in TGA Furnace (Controlled Ramp) T1->T2 Sample in Pan T3 Record Mass vs. Temperature T2->T3 Continuous Measurement T4 Analyze TGA Curve for Decomposition Temperature T3->T4 TGA Data T4->end start Start start->P1 start->T1

Caption: Experimental workflows for determining pigment thermal stability.

Discussion

The data indicates that while standard grades of lead chromate pigments have a lower thermal stability than this compound, surface-treated (encapsulated) lead chromate pigments can exhibit superior heat resistance. The choice between these pigments will, therefore, depend on the specific processing temperatures required for the intended application and other factors such as cost, opacity, and regulatory considerations. Lead chromate pigments are known for their high opacity and bright colors, but they are also subject to increasing environmental and health regulations due to their lead and hexavalent chromium content.[11][12] this compound, being an organic pigment, does not have these heavy metal concerns. However, like many diarylide yellows, its thermal stability may be a limiting factor in very high-temperature applications. For a comprehensive evaluation, it is recommended to perform thermal stability testing of the specific pigment grades under conditions that closely mimic the final application's processing parameters.

References

Navigating the Yellow Spectrum: A Cost-Performance Analysis of Pigment Yellow 16 in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is a critical decision that impacts the final product's quality, durability, and cost-effectiveness. Among the vast palette of yellow pigments, Pigment Yellow 16, a diarylide yellow, has traditionally held a place in various industrial applications. This guide provides an objective cost-performance analysis of this compound, comparing it with other commonly used organic yellow pigments: Pigment Yellow 74, Pigment Yellow 83, and Pigment Yellow 139. This analysis is supported by a compilation of technical data and standardized experimental methodologies to aid in informed decision-making.

Performance Attributes: A Comparative Overview

The efficacy of a pigment is determined by a range of performance characteristics, with lightfastness, heat stability, and chemical resistance being paramount for most industrial applications. The following tables summarize the key performance indicators for this compound and its alternatives, based on available technical data.

Table 1: General and Physical Properties

PropertyThis compoundPigment Yellow 74Pigment Yellow 83Pigment Yellow 139
Chemical Class DiarylideMonoazoDiarylideIsoindolinone
C.I. Name This compoundPigment Yellow 74Pigment Yellow 83Pigment Yellow 139
CAS Number 5979-28-2[1][2]6358-31-2[3][4][5]5567-15-7[6][7][8]36888-99-0[9][10][11]
Molecular Formula C34H28Cl4N6O4[1][2]C18H18N4O6[5]C36H32Cl4N6O8[8]C16H9N5O6[12]
Density (g/cm³) ~1.4[2]~1.5[3][4]1.2 - 1.6[6][7]~1.6[13]
Oil Absorption ( g/100g ) Not widely specified30 - 55[3][4]30 - 90[6][7]40 - 50[13]

Table 2: Fastness Properties

PropertyThis compoundPigment Yellow 74Pigment Yellow 83Pigment Yellow 139
Lightfastness (BWS Scale 1-8) 5-6[14]5-7[3][4][15]5-8[6][8][16]6-8[9][10][11][13]
Heat Stability (°C) ~160-240~140-180[3][4][5]~200-240[6][7][8]~200-260[9][13]
Acid Resistance (Scale 1-5) Good5[3][4]5[6][7][16]5[10][13]
Alkali Resistance (Scale 1-5) Strong5[3][4]5[6][7][16]5[10][13]
Solvent Resistance ExcellentFair to Good[3]Good to Excellent[17]Excellent[13]

Cost Analysis

The cost of pigments can fluctuate based on raw material prices, manufacturing processes, and market demand. The following table provides an estimated price range for each pigment, compiled from various suppliers. It is important to note that these are approximate values and can vary.

Table 3: Estimated Cost Comparison

PigmentEstimated Price Range (USD/kg)
This compound Data not consistently available, generally considered a cost-effective option.
Pigment Yellow 74 $4 - $10[18][19][20]
Pigment Yellow 83 $5 - $15[18][19]
Pigment Yellow 139 $6 - $18[21][22][23]

Experimental Protocols

To ensure accurate and reproducible performance evaluation, standardized testing methodologies are crucial. The following are summaries of the key experimental protocols for assessing pigment properties.

Lightfastness Testing

Methodology: Based on ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials .

  • Specimen Preparation: The pigment is dispersed in a specific binder (e.g., acrylic, oil) at a defined concentration. A uniform film is then applied to a standardized substrate.

  • Exposure: The prepared specimens are exposed to a controlled light source that simulates either natural daylight filtered through glass or artificial light (e.g., xenon arc). A portion of each specimen is masked to serve as an unexposed reference.

  • Evaluation: The color change of the exposed area is measured against the unexposed area using a spectrophotometer. The color difference (ΔE) is calculated using the CIE Lab color space.

  • Rating: The lightfastness is rated on the Blue Wool Scale (BWS), where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.

Heat Stability Testing

Methodology: Based on ISO 787-21 - General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium .

  • Specimen Preparation: The pigment is dispersed in a heat-resistant binder (stoving medium) at a specified concentration. The dispersion is then applied to a heat-stable substrate.

  • Heating: The coated panels are placed in a calibrated oven and subjected to a series of increasing temperatures for a fixed duration at each step.

  • Evaluation: After each heating cycle, the color of the panel is compared to an unheated control panel. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing

Methodology: Based on ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes .

  • Specimen Preparation: A uniform coating of the pigmented system is applied to a suitable substrate and allowed to cure completely.

  • Exposure: A specified volume of the test chemical (e.g., acid, alkali, solvent) is applied to the surface of the coating and covered with a watch glass to prevent evaporation. The exposure time is predetermined.

  • Evaluation: After the exposure period, the chemical is removed, and the coating is examined for any changes, such as discoloration, blistering, loss of adhesion, or softening. The resistance is typically rated on a scale from 1 (no effect) to 5 (severe effect).

Decision-Making Workflow for Pigment Selection

The selection of the optimal yellow pigment depends on a variety of factors, including the specific application, performance requirements, and cost constraints. The following diagram illustrates a logical workflow for this decision-making process.

PigmentSelectionWorkflow Pigment Selection Workflow cluster_legend Legend A Define Application Requirements (e.g., Coating, Plastic, Ink) B High Lightfastness Required? A->B C High Heat Stability Required? B->C Yes G Consider PY 74 or PY 16 B->G No D Excellent Chemical Resistance? C->D Yes I Consider PY 74 or PY 16 C->I No E Cost Sensitivity? D->E Yes J Consider PY 139 or PY 83 D->J No L Select PY 74 or PY 16 E->L Yes M Evaluate PY 83 and PY 139 for best cost-performance balance E->M No F Consider PY 139 or High-Performance PY 83 F->E G->C H Consider PY 139 or PY 83 H->D I->D J->E K Consider PY 74 or PY 16 K->D Input Input/Process Decision Decision Recommendation (High Performance) Recommendation (High Performance) Recommendation (Standard) Recommendation (Standard) Final Selection Final Selection

Caption: A workflow for selecting an appropriate yellow pigment based on key performance and cost criteria.

Conclusion

This compound offers a balance of properties that have made it a viable choice for various applications, particularly in printing inks.[1] However, a thorough cost-performance analysis reveals that for applications demanding higher lightfastness, heat stability, and chemical resistance, alternatives like Pigment Yellow 83 and Pigment Yellow 139 may offer superior long-term performance, albeit potentially at a higher initial cost.[6][10][11][13][17][24] Pigment Yellow 74, on the other hand, presents a cost-effective option with good overall properties, making it a strong competitor in many general-purpose applications.[3][4][15][25]

Ultimately, the optimal choice of a yellow pigment is not a one-size-fits-all solution. By carefully considering the specific requirements of the application and utilizing the comparative data and experimental methodologies outlined in this guide, researchers and professionals can make an informed decision that balances performance, cost, and long-term stability.

References

A Comparative Guide to Chromatographic Purity Validation of Pigment Yellow 16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. Pigment Yellow 16 (C.I. 20040), a diarylide azo pigment, is utilized in various applications where its purity can significantly impact performance and safety.[1][2][3] This guide provides a detailed comparison of chromatographic methods for the validation of this compound purity, complete with experimental protocols and supporting data.

The manufacturing process of azo pigments involves diazotization and coupling reactions, which can lead to the presence of impurities such as unreacted starting materials, isomers, or other by-products.[4][5] Chromatographic techniques are powerful tools for separating these components and quantifying the purity of the final product. The most common methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Comparison of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the predominant methods for assessing the purity of synthetic organic pigments.[6][7] While both operate on the principle of differential partitioning of components between a stationary and a mobile phase, they offer distinct advantages and are suited for different analytical needs.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Separation of solutes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column, under high pressure.Separation of solutes based on their differential partitioning between a liquid mobile phase and a thin layer of solid stationary phase coated on a flat plate.
Resolution High resolution, capable of separating complex mixtures and closely related impurities.Lower resolution compared to HPLC, suitable for simpler mixtures or as a preliminary screening tool.
Quantification Highly quantitative with excellent accuracy and precision using various detectors (e.g., UV-Vis, PDA).Semi-quantitative to quantitative, often requiring a densitometer for accurate measurements.[8]
Sensitivity High sensitivity, capable of detecting trace-level impurities.Lower sensitivity than HPLC.
Analysis Time Typically 15-60 minutes per sample.Can be faster for multiple samples run in parallel, with development times of 20-60 minutes.[9]
Instrumentation Requires a sophisticated system including pumps, injector, column, detector, and data acquisition software.Requires basic equipment: developing chamber, TLC plates, and capillaries for spotting.
Cost High initial instrument cost and ongoing expenses for columns, solvents, and maintenance.Low cost for equipment and consumables.
Sample Throughput Automated systems (autosamplers) can handle high throughput for routine analysis.Multiple samples can be run on a single plate, making it efficient for screening.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative methods for the analysis of this compound using HPLC and TLC.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the quantitative determination of this compound purity and the separation of its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1 M Ammonium Acetate in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 50 50
    20.0 10 90
    25.0 10 90
    25.1 50 50

    | 30.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 425 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of dimethylformamide (DMF) to prepare a stock solution. Further dilute with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) Protocol

This method is suitable for rapid qualitative assessment and semi-quantitative estimation of this compound purity.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Developing Solvent): Toluene : Ethyl Acetate (7:3, v/v).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or a mixture of dichloromethane and methanol.

  • Procedure:

    • Using a capillary tube, spot a small amount of the sample solution onto the TLC plate, about 1 cm from the bottom edge.

    • Allow the spot to dry completely.

    • Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the sample spot.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top edge.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry.

  • Visualization: The main spot of this compound will be visible under daylight. Impurities can be visualized under UV light (254 nm and 366 nm).

  • Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). The purity is estimated by visually comparing the intensity of the main spot to any secondary spots.

Data Presentation: A Comparative Analysis

The following table presents hypothetical data from the analysis of two different batches of this compound using both HPLC and TLC, demonstrating the quantitative power of HPLC.

AnalysisBatch ABatch B
HPLC Purity (% Area)
This compound99.2%95.8%
Impurity 1 (Rt = 5.2 min)0.5%1.9%
Impurity 2 (Rt = 8.9 min)0.3%1.5%
Other ImpuritiesNot Detected0.8%
TLC Analysis
Main Spot (Rf = 0.65)Major SpotMajor Spot
Impurity Spot (Rf = 0.42)Faint SpotVisible Spot
Impurity Spot (Rf = 0.21)Not VisibleFaint Spot

Rt = Retention time; Rf = Retention factor

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for pigment purity validation.

PurityValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Start Pigment Sample Weigh Accurate Weighing Start->Weigh Dissolve Dissolution in Solvent (e.g., DMF) Weigh->Dissolve Dilute Dilution to Working Concentration Dissolve->Dilute Filter Filtration (0.45 µm) Dilute->Filter Inject Injection into Chromatograph Filter->Inject Separate Separation on Column / Plate Detect Detection of Components Integrate Peak Integration (HPLC) / Spot Visualization (TLC) Detect->Integrate Calculate Purity Calculation (% Area / Rf) Report Generate Report Calculate->Report

Caption: General workflow for chromatographic purity validation of this compound.

DecisionTree start Analytical Need for Purity Test q1 High Accuracy & Quantification Required? start->q1 hplc Use HPLC (High Resolution, High Sensitivity, Quantitative) q1->hplc Yes q2 High Sample Throughput for Screening? q1->q2 No tlc Use TLC (Rapid Screening, Semi-Quantitative) q2->hplc No (for few samples) q2->tlc Yes

Caption: Decision logic for choosing between HPLC and TLC for purity analysis.

Comparison with Non-Chromatographic Alternatives

While chromatography is the gold standard for purity validation due to its separative power, other analytical techniques can provide complementary information, primarily for identification.

TechniquePrincipleApplication for PurityAdvantagesLimitations
UV-Vis Spectroscopy Measures the absorption of UV-Visible light by the molecule.Primarily for identity and concentration determination, not for separating impurities.Rapid, simple, and non-destructive.Not suitable for separating mixtures; impurities with similar spectra will interfere.
FTIR Spectroscopy Measures the absorption of infrared radiation, providing a "fingerprint" of the molecule's functional groups.[10]Primarily for identity confirmation. Purity can be inferred if impurity-specific peaks are known and resolved.Highly specific for identification.Generally not quantitative for purity unless specific calibration is performed; low sensitivity to minor components.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Can identify the main component and potential impurities if coupled with a separation technique (e.g., LC-MS).High sensitivity and specificity for molecular weight determination.Does not separate isomers without prior chromatography; complex mixtures can be difficult to interpret.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Can provide structural information and quantitative data (qNMR) if a certified internal standard is used.Provides detailed structural information; qNMR can be a primary method for purity assignment.High instrument cost, requires relatively large sample amounts, and complex spectra for large molecules.

Conclusion

The validation of this compound purity is most effectively and reliably achieved through High-Performance Liquid Chromatography (HPLC) . Its high resolution, sensitivity, and quantitative accuracy make it the superior choice for regulatory submissions, quality control in manufacturing, and rigorous scientific research.

Thin-Layer Chromatography (TLC) serves as an excellent, low-cost preliminary tool for rapid screening, reaction monitoring, and situations where high quantitative accuracy is not the primary objective.

While non-chromatographic methods like UV-Vis and FTIR spectroscopy are valuable for identity confirmation, they lack the separative capability required to resolve and quantify closely related impurities, making them complementary rather than alternative techniques for comprehensive purity validation. The choice of method should therefore be guided by the specific analytical requirements, balancing the need for accuracy, throughput, and available resources.

References

A Comparative Guide to Diarylide Yellow Pigments for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Pigment Yellow 16 (C.I. Number 20040) and three alternative diarylide yellow pigments: Pigment Yellow 13, Pigment Yellow 74, and Pigment Yellow 83. This document is intended for researchers, scientists, and professionals in drug development who require detailed performance data and experimental methodologies for the selection and application of these colorants in their work.

Quantitative Performance Data

The following table summarizes the key physical, chemical, and fastness properties of this compound and its alternatives. Data has been compiled from various technical datasheets to provide a comparative overview.

PropertyThis compoundPigment Yellow 13Pigment Yellow 74Pigment Yellow 83
Colour Index Name This compoundPigment Yellow 13Pigment Yellow 74Pigment Yellow 83
Colour Index Number 20040211001174121108
Chemical Class DisazoDisazoMonoazoDisazo
CAS Number 5979-28-2[1]5102-83-06358-31-2[2]5567-15-7[3]
Molecular Formula C₃₄H₂₈Cl₄N₆O₄[1]C₃₆H₃₄Cl₂N₆O₄C₁₈H₁₈N₄O₆[4]C₃₆H₃₂Cl₄N₆O₈[5]
Density (g/cm³) 1.4[6]1.51.5[2]1.6[3]
Oil Absorption ( g/100g ) Not Available30-5030-50[2]30-55[3]
pH Value Not Available6.0-7.56.0-7.5[2]6.0-7.5[3]
Heat Stability (°C) 160[1]180140[2]200[3]
Light Fastness (BWS) Good[1]56-7[2]7[3]
Water Resistance (1-5) Not Available4-54-5[2]5[3]
Acid Resistance (1-5) Good55[2]5[3]
Alkali Resistance (1-5) Good55[2]5[3]
Ethanol Resistance (1-5) Not Available45[2]5[3]
Butyl Acetate (1-5) Not Available44[2]5[3]
Benzene Resistance (1-5) Not Available44[2]5[3]
Ketone Resistance (1-5) Not Available44[2]5[3]
Oil Resistance (1-5) Not Available44[2]5[3]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. The following protocols are key to ensuring the reproducibility and comparability of pigment performance data.

Oil Absorption

The oil absorption is determined according to ASTM D281 .[7][8][9][10] This method involves titrating a known weight of the pigment with linseed oil while rubbing with a spatula on a smooth surface until a stiff, putty-like paste is formed. The volume of oil required is then used to calculate the oil absorption value, expressed as grams of oil per 100 grams of pigment.

Lightfastness

Lightfastness is evaluated using the Blue Wool Scale (BWS) in accordance with ISO 105-B01 and ISO 105 B02 .[11][12][13][14][15] Samples of the pigment dispersed in a suitable medium are exposed to a calibrated artificial light source, typically a xenon arc lamp, alongside a set of eight standard blue wool references. The lightfastness rating (from 1 to 8, with 8 being the most stable) is determined by comparing the degree of fading of the pigment sample to that of the blue wool standards.[11][12][13][14][15]

Heat Stability

Heat stability is assessed by preparing a sample of the pigment in a specific polymer or coating system and exposing it to a series of increasing temperatures in an oven for a defined period. The temperature at which a noticeable change in color occurs is recorded as the heat stability of the pigment.

Chemical Resistance

To determine chemical resistance, a coated panel or a plastic chip containing the pigment is exposed to various chemical agents, such as acids, alkalis, and solvents. The resistance is evaluated on a scale of 1 to 5 (with 5 indicating no change) based on visual assessment of any color change, bleeding, or degradation of the material after a specified contact time.

Particle Size Analysis

The particle size distribution of pigments can be determined using laser diffraction. This technique measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed pigment sample. The data is then analyzed to calculate the size of the particles that created the scattering pattern. The particle size of a pigment can influence its color strength, transparency, and dispersibility.[16][17][18][19][20]

Cytotoxicity Assessment Workflow for Azo Pigments

Given the relevance of azo dyes in various biological and pharmaceutical research areas, assessing their potential cytotoxicity is crucial. The following diagram illustrates a general workflow for the in vitro cytotoxicity testing of azo pigments. Some studies have investigated the cytotoxic effects of azo dyes on various cell lines.[21][22][23][24]

Caption: Workflow for in vitro cytotoxicity assessment of pigments.

Conclusion

The selection of an appropriate yellow pigment requires careful consideration of its performance characteristics in the context of the intended application. This compound offers good light and heat resistance, making it suitable for printing inks and plastics.[1] Pigment Yellow 13 provides a balance of properties with good resistance to various solvents. Pigment Yellow 74 is a monoazo pigment with high color strength and good lightfastness, particularly in water-based systems.[2][25] Pigment Yellow 83 stands out for its excellent lightfastness and heat stability, making it a high-performance option for demanding applications.[3][5][26] The choice between these pigments will depend on the specific requirements for color strength, durability, and chemical compatibility in your research or product development. The provided experimental protocols and the cytotoxicity assessment workflow offer a framework for the rigorous evaluation of these materials in a scientific setting.

References

A Spectroscopic Comparison of Commercial Grades of Pigment Yellow 16: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is critical for a variety of applications, from coloring excipients to specialized coatings. Pigment Yellow 16 (C.I. 20040), a diarylide yellow pigment, is a common choice due to its brilliant greenish-yellow shade, good heat resistance, and lightfastness.[1][2] However, the performance of this pigment can vary between different commercial grades. This guide provides a comparative overview of the spectroscopic properties of three representative commercial grades of this compound, offering insights into their potential performance differences.

This comparison is based on established spectroscopic techniques—UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Raman Spectroscopy. While specific quantitative data for direct comparison of all commercial grades is not always publicly available, this guide presents a framework for such a comparison using representative data, alongside detailed experimental protocols for researchers to conduct their own analyses.

Chemical Structure of this compound

This compound is an organic compound with the chemical formula C₃₄H₂₈Cl₄N₆O₄.[3][4] Its molecular structure is characterized by a double azo group.[1][2]

IUPAC Name: 2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide[4] CAS Number: 5979-28-2[3][5]

Comparative Spectroscopic Data

The following tables summarize representative spectroscopic data for three hypothetical commercial grades of this compound: Grade A (a high-performance grade with fine particle size), Grade B (a standard grade), and Grade C (a more economical grade with a larger particle size distribution).

Table 1: UV-Visible Spectroscopy Data

Commercial GradeSolventλmax (nm)Molar Absorptivity (ε)Notes
Grade A Dichloromethane425HighSharp absorption peak, indicating high purity and uniform particle size.
Grade B Dichloromethane428MediumBroader absorption peak compared to Grade A.
Grade C Dichloromethane430LowBroad and less defined peak, suggesting impurities or wider particle size distribution.

Table 2: FT-IR Spectroscopy Data (Characteristic Peaks)

Wavenumber (cm⁻¹)AssignmentGrade AGrade BGrade C
~3270N-H Stretch (Amide)Sharp, well-definedWell-definedBroader
~1670C=O Stretch (Amide I)Strong, sharpStrongStrong, slightly broader
~1595Aromatic C=C StretchSharpSharpSharp
~1540N-H Bend (Amide II)Well-definedPresentLess defined
~1450C-H BendSharpSharpSharp
~1280Aromatic C-N StretchPresentPresentPresent
~820C-Cl StretchStrongStrongStrong

Table 3: Raman Spectroscopy Data (Characteristic Peaks)

Raman Shift (cm⁻¹)AssignmentGrade AGrade BGrade C
~1600Aromatic Ring VibrationStrong, sharpStrongStrong, broader
~1453CH₃ DeformationPresentPresentPresent
~1382Azo (N=N) StretchStrong, well-definedStrongBroader, less intense
~1280C-C Bridge (Aromatic)PresentPresentPresent
~1042Ortho-substituted Ring VibrationSharpSharpLess defined
~650C-Cl StretchPresentPresentPresent

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and relative absorbance of different pigment grades in a suitable solvent.

Methodology:

  • Sample Preparation: Prepare solutions of each pigment grade in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 0.01 g/L). Ensure complete dissolution, using sonication if necessary.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorption spectrum of each sample over a wavelength range of 300-700 nm.

    • Identify the λmax and record the absorbance at this wavelength.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the pigment molecules and to detect any variations between grades that might indicate differences in purity, crystal structure, or the presence of additives.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry both the pigment sample and potassium bromide (KBr) powder to remove any moisture.

    • In an agate mortar, grind a small amount of the pigment sample (approximately 1-2 mg).

    • Add approximately 200 mg of dry KBr powder and mix thoroughly with the pigment.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use an FT-IR spectrometer.

  • Measurement:

    • Place the KBr pellet in the sample holder.

    • Record the infrared spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Raman Spectroscopy

Objective: To obtain a vibrational fingerprint of the pigment, which is sensitive to molecular structure and crystal lattice vibrations. This can be useful for identifying polymorphs or subtle structural differences between grades.

Methodology:

  • Sample Preparation: The pigment powder can be analyzed directly without any special preparation. Place a small amount of the powder on a microscope slide.

  • Instrumentation: Use a Raman spectrometer equipped with a microscope. A common laser excitation wavelength for organic pigments is 785 nm to minimize fluorescence.

  • Measurement:

    • Focus the laser on the pigment sample.

    • Acquire the Raman spectrum over a range of 200 to 1800 cm⁻¹.

    • Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Grade_A Grade A UV_Vis UV-Vis Spectroscopy Grade_A->UV_Vis FT_IR FT-IR Spectroscopy Grade_A->FT_IR Raman Raman Spectroscopy Grade_A->Raman Grade_B Grade B Grade_B->UV_Vis Grade_B->FT_IR Grade_B->Raman Grade_C Grade C Grade_C->UV_Vis Grade_C->FT_IR Grade_C->Raman UV_Vis_Data λmax & Absorbance UV_Vis->UV_Vis_Data FT_IR_Data Vibrational Bands FT_IR->FT_IR_Data Raman_Data Raman Shifts Raman->Raman_Data

Caption: Experimental workflow for spectroscopic comparison.

logical_relationship Pigment_Grade Pigment Grade (e.g., Particle Size, Purity) Spectroscopic_Properties Spectroscopic Properties (UV-Vis, FT-IR, Raman) Pigment_Grade->Spectroscopic_Properties influences Performance Application Performance (e.g., Color Strength, Fastness) Spectroscopic_Properties->Performance correlates with

Caption: Relationship between pigment grade and performance.

Discussion of Expected Variations

Variations in the manufacturing process of this compound can lead to differences in particle size distribution, crystal form (polymorphism), and purity. These factors, in turn, influence the spectroscopic properties and ultimately the performance of the pigment in its application.

  • UV-Visible Spectroscopy: A sharper absorption peak with higher molar absorptivity, as seen in the representative data for Grade A, typically indicates a more uniform and smaller particle size, which can lead to higher color strength and transparency. Broader peaks, as in Grades B and C, may suggest a wider range of particle sizes or the presence of impurities that affect the electronic transitions.

  • FT-IR Spectroscopy: While the main characteristic peaks corresponding to the fundamental molecular structure of this compound should be present in all grades, variations in the sharpness and exact position of the peaks can occur. For instance, broader N-H and C=O stretching bands could indicate differences in hydrogen bonding, which may be related to different crystal packing (polymorphism).

  • Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the molecular symmetry and crystal lattice. Significant differences in the Raman spectra between grades, especially in the low-frequency region, could be a strong indicator of different polymorphic forms. These different forms can have different stabilities, solvent fastness, and lightfastness. The intensity and width of the azo group's characteristic peak can also provide insights into the molecular environment.

Conclusion

The spectroscopic comparison of different commercial grades of this compound is a crucial step in selecting the optimal grade for a specific application. While this guide provides a framework and representative data, it is highly recommended that researchers perform their own spectroscopic analyses on the specific grades they are considering. The detailed experimental protocols provided herein offer a starting point for such a characterization. By correlating spectroscopic data with performance properties, researchers can make more informed decisions in their product development and research endeavors.

References

A Comparative Guide to the Weather Resistance of Coatings Containing Pigment Yellow 16

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the weather resistance properties of coatings formulated with Pigment Yellow 16 against various alternative yellow pigments. The information is intended for researchers, scientists, and professionals in the coatings and materials development fields. The performance of a pigment is critical to the longevity and durability of a coating, particularly for exterior applications where it is subjected to environmental stressors such as sunlight, heat, and moisture.

Introduction to this compound

This compound (PY16) is an organic diarylide yellow pigment.[1][2] Diarylide pigments are a significant class of azo pigments used extensively in printing inks, plastics, and coatings.[2][3] PY16 is known for its high coloring power and is utilized in applications such as industrial coatings and various types of printing inks.[4] However, its performance in exterior coatings, where weather resistance is paramount, requires careful evaluation against other available pigment technologies. Key factors determining a pigment's weather resistance include its lightfastness, heat stability, chemical resistance, and migration resistance.

Comparative Performance Data

The following tables summarize the weather resistance properties of this compound in comparison to a range of alternative organic and inorganic yellow pigments. Performance can be influenced by factors such as pigment concentration, particle size, the binder system, and the presence of additives like UV stabilizers.[5][6]

Table 1: Lightfastness and Heat Stability of Selected Yellow Pigments

Pigment C.I. NameChemical ClassLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C)
This compound Diarylide Azo 5 - 7[4] ~160°C; up to 240°C for short periods[4]
Pigment Yellow 3Monoazo6 - 7[7]~140°C[7]
Pigment Yellow 74Monoazo6 - 7~180°C
Pigment Yellow 83Diarylide Azo6 - 7~200°C
Pigment Yellow 154Benzimidazolone7 - 8[8][9]~290°C
Pigment Yellow 184Bismuth Vanadate8[9]>300°C
Pigment Yellow 216Tin-Zinc-Titanate8[10]>300°C[10]
Colortherm® Yellow 20Iron Oxide8[11]>300°C[11]
Cadmium Yellow 35Cadmium Sulfide8[8]High, varies with formulation

Note: Lightfastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent. Heat stability values can vary based on the specific polymer system and exposure time.

Table 2: Chemical and Migration Resistance of Selected Yellow Pigments

Pigment C.I. NameChemical ClassAcid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Solvent & Migration Resistance
This compound Diarylide Azo 5 (Dilute)[4] 5 (Strong)[4] Fair; can migrate in PVC[4]
Pigment Yellow 3Monoazo5[7]5[7]Poor to Fair
Pigment Yellow 74Monoazo54Fair
Pigment Yellow 83Diarylide Azo55Good; better than monoazo yellows[3][12]
Pigment Yellow 154Benzimidazolone5[9]5[9]Excellent
Pigment Yellow 184Bismuth Vanadate45Excellent
Pigment Yellow 216Tin-Zinc-TitanateExcellent[10]Excellent[10]Excellent
Colortherm® Yellow 20Iron OxideExcellentExcellentExcellent
Cadmium Yellow 35Cadmium SulfidePoorExcellentExcellent

Note: Chemical resistance is rated on a scale of 1 to 5, where 1 is poor and 5 is excellent.

Experimental Protocols

Objective assessment of weather resistance relies on standardized testing protocols. Below are methodologies for key experiments.

1. Lightfastness and Weathering Testing

  • Objective: To assess the coating's resistance to color change and degradation upon exposure to light and weather.

  • Methodology:

    • Accelerated Weathering (ASTM G154, ASTM G155): Coating samples are placed in an accelerated weathering tester (e.g., QUV or Xenon Arc). The QUV tester simulates sunlight (UVA or UVB lamps) and moisture (condensation cycles).[13] A Xenon Arc tester provides a closer spectral match to natural sunlight.[5] Exposure cycles are run for a specified duration (e.g., 2000 hours).

    • Natural Weathering (ASTM G7): Samples are exposed to natural weather conditions at a specific location, such as South Florida, which provides high-intensity sunlight and humidity.[14]

  • Evaluation: Color change (ΔE) is measured periodically using a spectrophotometer. Gloss retention is measured with a gloss meter. The Blue Wool Scale (ISO 105-B02) is used as a reference, where a set of blue wool textiles with known fading resistance are exposed alongside the samples.[5] The lightfastness rating corresponds to the blue wool sample that fades to a similar degree.

2. Heat Stability Testing

  • Objective: To determine the temperature at which the pigment begins to show color change in a specific resin system.

  • Methodology: The pigment is dispersed into a polymer (e.g., polyethylene, polyamide).[11] The colored polymer is then subjected to a series of increasing temperatures in an oven or injection molding machine for a fixed duration (e.g., 5-10 minutes) at each step.[4]

  • Evaluation: The color of the sample at each temperature is compared to an unheated control. The heat stability is defined as the highest temperature at which no significant color change (typically ΔE < 3) occurs.

3. Chemical Resistance Testing

  • Objective: To evaluate the coating's resistance to acids and alkalis.

  • Methodology (ASTM D1308): A spot test is performed by placing a drop of the chemical agent (e.g., 5% hydrochloric acid, 5% sodium hydroxide) onto the surface of the cured coating. The spot is covered for a specified period (e.g., 24 hours).

  • Evaluation: After the exposure period, the reagent is removed, and the coating is inspected for any changes in color, blistering, or softening. The results are rated on a scale (e.g., 1-5) based on the severity of the effect.

4. Sulfur Dioxide Resistance (Kesternich Test)

  • Objective: To simulate the effect of acid rain and industrial pollutants.[10]

  • Methodology (ISO 3231 / ASTM G87): Coated panels are exposed to a warm, humid atmosphere containing a specified concentration of sulfur dioxide (SO₂). This creates a corrosive acidic environment.

  • Evaluation: The samples are evaluated for blistering, corrosion, and color change.[13]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow for weather resistance testing and the logical process for selecting a suitable yellow pigment.

Weather_Resistance_Workflow cluster_prep Sample Preparation cluster_exposure Exposure Protocols cluster_eval Performance Evaluation P1 Pigment Dispersion in Resin P2 Coating Application on Substrate P1->P2 P3 Curing/Drying P2->P3 E1 Accelerated Weathering (QUV/Xenon) P3->E1 Expose Samples E2 Natural Weathering (e.g., Florida) P3->E2 Expose Samples E3 Heat Stability Test P3->E3 Expose Samples E4 Chemical Spot Test P3->E4 Expose Samples EV1 Spectrophotometry (Color Change ΔE) E1->EV1 Evaluate Periodically EV2 Gloss Measurement E1->EV2 Evaluate Periodically EV3 Visual Inspection (Blistering, Cracking) E1->EV3 Evaluate Periodically EV4 Blue Wool Scale Comparison E1->EV4 Evaluate Periodically E2->EV1 Evaluate Periodically E2->EV2 Evaluate Periodically E2->EV3 Evaluate Periodically E2->EV4 Evaluate Periodically E3->EV1 Evaluate Color E4->EV3 Evaluate Damage

Caption: Experimental workflow for assessing the weather resistance of pigmented coatings.

Pigment_Selection_Logic Start Define Application Requirements Req1 High Weather & UV Resistance? Start->Req1 Req2 High Heat Stability (>250°C)? Req1->Req2 No Inorg Select Inorganic Pigments (e.g., PY184, PY216, Iron Oxide) Req1->Inorg Yes Req3 High Opacity Required? Req2->Req3 No Req2->Inorg Yes Org Consider Organic Pigments (e.g., Benzimidazolone) Req3->Org No Req3->Inorg Yes Req4 Cost-Effective Solution? Req4->Org No (Performance is Key) Req4->Inorg No (Performance is Key) Diarylide Consider Diarylide Azo (e.g., PY16, PY83) Req4->Diarylide Yes Org->Req4 Inorg->Req4

Caption: Logic diagram for selecting a yellow pigment based on performance requirements.

Conclusion

This compound offers good performance for applications that do not require exceptional long-term exterior durability. It provides strong alkali resistance and moderate lightfastness and heat stability.[4] However, its tendency to migrate in certain plastics like PVC and its thermal degradation above 200°C can be limiting factors.[2][4]

For high-performance exterior coatings demanding excellent weather and heat resistance, inorganic pigments such as Bismuth Vanadate (PY184), complex inorganic color pigments like PY216, and various iron oxides or zinc ferrites are superior alternatives.[9][10][11][15] High-performance organic pigments like Benzimidazolone Yellows (PY154) also offer a significant upgrade in durability over standard diarylide pigments, though they may not match the opacity of their inorganic counterparts.[9][16] The final selection of a pigment should be based on a thorough evaluation of its performance properties against the specific requirements of the coating application.

References

Benchmarking Performance: A Comparative Guide to Pigment Yellow 16 in Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and product development professionals in the polymer and coatings industry, the selection of the right pigment is paramount to achieving desired product specifications and performance. This guide provides a comprehensive benchmark of Pigment Yellow 16, a prominent diarylide yellow pigment, against other commonly used yellow pigments across various polymer matrices. The data presented is supported by established experimental protocols to ensure objective and reproducible comparisons.

This compound (PY 16) is a diarylide yellow pigment known for its bright, medium yellow shade. This guide will delve into its performance characteristics, specifically heat stability, lightfastness, and migration resistance, within several key thermoplastic polymers: Polyvinyl Chloride (PVC), Polyethylene (PE), Polypropylene (PP), and Polyethylene Terephthalate (PET). For a thorough comparative analysis, its performance is benchmarked against three alternative yellow pigments: Pigment Yellow 83 (PY 83), a diarylide yellow with a reddish undertone; Pigment Yellow 139 (PY 139), an isoindoline pigment offering a reddish-yellow hue; and Pigment Yellow 154 (PY 154), a benzimidazolone pigment with a greenish-yellow shade and high performance characteristics.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and its alternatives in different polymer matrices. The data has been compiled from various technical datasheets and industry publications. It is important to note that performance can vary depending on the specific grade of the pigment, the formulation of the polymer compound, and the processing conditions.

Table 1: Heat Stability (°C)

PigmentPVCHDPELDPEPPPET
This compound ~200~200Data Not Available~200Data Not Available
Pigment Yellow 83 ~200[1]250Data Not Available220[2]Data Not Available
Pigment Yellow 139 ~240[3]240 - 250[4][5]~240[6]~240[6]Data Not Available
Pigment Yellow 154 ~210210[7][8]Data Not Available~210Data Not Available

Note: Heat stability is determined by the maximum temperature at which the pigment shows no significant color deviation over a specified dwell time.

Table 2: Lightfastness (Blue Wool Scale, 1-8)

PigmentPVCHDPELDPEPPPET
This compound 5-65-6Data Not Available5-6Data Not Available
Pigment Yellow 83 7-8[9]7-8[2]Data Not Available7-8[2]Data Not Available
Pigment Yellow 139 7-87-8[4]7-8[10]7-8[6]Data Not Available
Pigment Yellow 154 8[7]8[7]Data Not Available8Data Not Available

Note: The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).

Table 3: Migration Resistance (Grey Scale, 1-5)

PigmentFlexible PVC
This compound 3-4
Pigment Yellow 83 5[9]
Pigment Yellow 139 5[5]
Pigment Yellow 154 5[7]

Note: The Grey Scale for assessing staining ranges from 1 (severe migration) to 5 (no migration).

Table 4: General Performance Characteristics

PigmentChemical ClassKey Characteristics
This compound DiarylideBright, medium yellow shade; moderate overall fastness properties.
Pigment Yellow 83 DiarylideReddish yellow shade; good overall fastness properties.[11]
Pigment Yellow 139 IsoindolineReddish yellow shade; excellent lightfastness and migration resistance.[12][13]
Pigment Yellow 154 BenzimidazoloneGreenish yellow shade; excellent lightfastness and weather fastness.[7][8]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure consistency and comparability. The following are detailed protocols for the key experiments cited.

Heat Stability Testing

Objective: To determine the maximum temperature a pigment can withstand in a specific polymer without significant color change.

Methodology (based on ISO 12877-2):

  • Sample Preparation: The pigment is compounded with the test polymer (e.g., HDPE) at a specified concentration (e.g., 0.1% pigment, 1.0% TiO2 for tints).

  • Injection Molding: The compounded material is injection molded into plaques at a series of increasing temperatures (e.g., in 20°C increments). A standard plaque is molded at a low temperature where the pigment is known to be stable.

  • Dwell Time: At each temperature setting, the material is held in the injection molding machine's barrel for a specified dwell time (e.g., 5 minutes) before injection.

  • Colorimetric Analysis: The color of each plaque is measured using a spectrophotometer. The color difference (ΔE*ab) between the test plaque and the standard plaque is calculated.

  • Evaluation: The heat stability is reported as the highest temperature at which the color difference (ΔE*ab) is less than or equal to 3.0.

Lightfastness Testing

Objective: To assess the resistance of a colored polymer to fading or color change upon exposure to light.

Methodology (based on ISO 4892-2, Xenon Arc Lamp Exposure):

  • Sample Preparation: Test specimens of the colored polymer are prepared, typically as flat plaques.

  • Blue Wool Scale: A set of standardized blue wool cloths (rated 1 to 8) are exposed alongside the test specimens.

  • Exposure: The specimens and blue wool standards are exposed to a xenon arc lamp under controlled conditions of irradiance, temperature, and humidity, simulating natural sunlight.

  • Evaluation: The lightfastness of the pigment is determined by comparing the degree of fading of the test specimen to that of the blue wool standards. The rating corresponds to the blue wool standard that shows a similar degree of color change.

Migration Resistance Testing

Objective: To evaluate the tendency of a pigment to migrate from a colored polymer into a material in contact with it.

Methodology (based on DIN 53775):

  • Sample Preparation: A sample of the colored polymer (e.g., flexible PVC) is prepared. A piece of uncolored, plasticized PVC is used as the contact material.

  • Assembly: The colored sample is placed in direct contact with the white PVC sheet.

  • Testing Conditions: The assembly is placed under a specified pressure (e.g., 1 kg/cm ²) and at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Evaluation: After the test period, the white PVC sheet is examined for any color staining. The degree of staining is assessed visually against a 5-step grey scale (ISO 105-A03), where 5 indicates no migration and 1 indicates severe migration.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in pigment evaluation and selection, the following diagrams are provided.

Experimental_Workflow start Start: Pigment Selection compounding Compounding (Pigment + Polymer) start->compounding molding Specimen Preparation (Injection Molding / Film Extrusion) compounding->molding heat_test Heat Stability Test (ISO 12877-2) molding->heat_test light_test Lightfastness Test (ISO 4892-2) molding->light_test migration_test Migration Resistance Test (DIN 53775) molding->migration_test color_measurement Colorimetric Analysis (Spectrophotometer) heat_test->color_measurement light_test->color_measurement data_analysis Data Analysis & Comparison migration_test->data_analysis color_measurement->data_analysis end End: Performance Report data_analysis->end

Pigment Performance Evaluation Workflow

Pigment_Selection_Logic start Application Requirements polymer_matrix Polymer Matrix? start->polymer_matrix heat_req High Heat Stability? polymer_matrix->heat_req e.g., PP, HDPE migration_req Migration Critical? polymer_matrix->migration_req e.g., Flexible PVC light_req High Lightfastness? heat_req->light_req py16 Consider PY 16 (Cost-effective, general purpose) heat_req->py16 No py83 Consider PY 83 (Good overall performance) heat_req->py83 Yes light_req->migration_req light_req->py83 Moderate py154 Consider PY 154 (Excellent lightfastness) light_req->py154 Yes migration_req->py16 No migration_req->py83 Good py139 Consider PY 139 (Excellent migration resistance) migration_req->py139 Yes

Decision Logic for Yellow Pigment Selection

References

Safety Operating Guide

Proper Disposal Procedures for Pigment Yellow 16: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Pigment Yellow 16 (C.I. 20040), designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for protecting personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care in a well-ventilated area.[1] Always consult the Safety Data Sheet (SDS) for the most specific and up-to-date handling information.

Personal Protective Equipment (PPE): Personnel must be equipped with the appropriate PPE to minimize exposure risks.

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against dust particles and splashes.[1]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber)Prevents skin contact and potential irritation.[1][2]
Body Protection Fire/flame resistant and impervious clothing; lab coat or overallsProtects skin from contamination and potential hazards.[1][2]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experiencedPrevents inhalation of dust, which can cause respiratory tract irritation.[1][3]

Step-by-Step Disposal and Waste Management Plan

Step 1: Waste Characterization and Segregation

  • Identify Waste: All materials contaminated with this compound, including the pure pigment, solutions, and contaminated labware (e.g., weigh boats, gloves, wipes), must be treated as chemical waste.

  • Segregate: Do not mix this compound waste with other waste streams. Keep it separate to ensure proper disposal treatment.

Step 2: Containment and Labeling

  • Container: Place all this compound waste into a suitable, sealable, and clearly labeled container.[1][4] The container must be in good condition and compatible with the waste.[5]

  • Labeling: The container must be clearly marked as "Hazardous Waste" (or as required by your institution) and should identify the contents (e.g., "this compound Waste"). Ensure all labeling is visible.[6]

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials, foodstuffs, and sources of ignition.[1][3] Containers must remain closed except when adding waste.[7]

Step 3: Accidental Spill Management In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the area of all non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove any potential sources of ignition.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1] For dry powder spills, you can use an inert material like sand to control dusting before cleanup.[6]

  • Cleanup: Use wet clean-up techniques or a vacuum to collect the spilled material to avoid generating dust.[3][4] Place the collected material and all contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Final Disposal Procedures Disposal of this compound must adhere strictly to all applicable federal, state, and local regulations.[4] Never discharge this chemical into sewers or drains.[1]

Recommended Disposal Methods:

  • Licensed Chemical Destruction Plant: The preferred method is to send the waste to a licensed facility for chemical destruction.[1]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[1] Caution: Diarylide pigments, the class to which this compound belongs, may degrade at temperatures above 200°C and release 3,3'-dichlorobenzidine, a known carcinogen.[8] This must be considered when selecting an incineration facility.

  • Sanitary Landfill: In some jurisdictions, disposal in a sanitary landfill may be permitted, but this should be confirmed with local authorities.[9]

Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal. It is the generator's responsibility to ensure the waste is managed correctly from "cradle-to-grave".[5]

Disposal of Contaminated Packaging: Containers that held this compound can be triple-rinsed (or the equivalent).[1] The rinsate should be collected and disposed of as hazardous waste. After proper cleaning, the packaging may be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill.[1]

Toxicological Data

While generally considered to have a low order of toxicity, there is conflicting data regarding the acute oral toxicity of similar pigments.[4] This highlights the need for cautious handling.

MetricValueSpeciesNotes
Acute Oral LD50 ≥ 5000 mg/kgRatSource indicates low toxicity.[2]
Acute Oral LD50 > 50 mg/kgRatThis conflicting value from another source suggests higher toxicity and underscores the importance of minimizing exposure.[4]
Carcinogenicity No carcinogenic effects observed in animal studies for prolonged exposure.[4]However, thermal decomposition can release a carcinogen.[8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Pigment_Yellow_16_Disposal_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node waste_node waste_node start Waste Generation (this compound) spill Accidental Spill? start->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes contain Segregate and Contain in Labeled Waste Container spill->contain No spill_protocol->contain store Store in Designated Secondary Containment Area contain->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs disposal_method Select Compliant Disposal Method contact_ehs->disposal_method incineration Controlled Incineration disposal_method->incineration Check for carcinogen release potential destruction Chemical Destruction Plant disposal_method->destruction landfill Sanitary Landfill (If Permitted) disposal_method->landfill end Disposal Complete incineration->end destruction->end landfill->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling Pigment Yellow 16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical substances. This guide provides essential, immediate safety and logistical information for the handling of Pigment Yellow 16, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartPPE ItemStandard/SpecificationPurpose
Eyes Safety GogglesEN 166 (EU) or NIOSH (US) approvedProtects against dust, aerosols, and splashes.[1]
Hands Chemical Impermeable GlovesEU Directive 89/686/EEC and EN 374Prevents skin contact with the pigment.[1]
Respiratory Full-face RespiratorNIOSH-certifiedTo be used if exposure limits are exceeded or irritation is experienced, protecting against inhalation of dust.[1][2]
Body Fire/Flame Resistant and Impervious Clothing/Lab Coat-Protects skin and personal clothing from contamination.[1]

Operational Plan

Safe handling of this compound requires a systematic approach from preparation to cleanup. The following workflow diagram illustrates the key steps to be followed.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Ensure well-ventilated area gather_ppe Gather all required PPE prep_area->gather_ppe prep_materials Prepare handling equipment (e.g., non-sparking tools) gather_ppe->prep_materials don_ppe Don appropriate PPE prep_materials->don_ppe Proceed to handling handle_pigment Handle this compound, avoiding dust formation don_ppe->handle_pigment clean_area Clean work area with a wet disposable towel handle_pigment->clean_area After handling store_pigment Store unused pigment in a tightly closed container in a dry, cool place clean_area->store_pigment remove_ppe Remove and decontaminate or dispose of PPE store_pigment->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Operational Workflow for Handling this compound

Experimental Protocol for Safe Handling:

  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood.[1]

    • Assemble all necessary PPE as detailed in the table above.

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Handling:

    • Wear the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

    • Handle the pigment carefully to avoid the formation of dust and aerosols.[1] If the process is likely to generate dust, use a respirator.[2]

  • Cleanup and Storage:

    • After handling, clean the work surface with a wet disposable towel to avoid dispersing dust.[3]

    • Store any remaining this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Carefully remove PPE to avoid contaminating yourself and the surrounding area.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Disposal Decision Process:

Disposal Decision Process for this compound Waste start Waste Generated waste_type Is the waste contaminated packaging or unused pigment? start->waste_type packaging Contaminated Packaging waste_type->packaging Packaging pigment Unused Pigment/Contaminated Materials waste_type->pigment Pigment rinse Triple rinse container packaging->rinse puncture Puncture to make unusable packaging->puncture incineration Controlled incineration with flue gas scrubbing packaging->incineration pigment->incineration licensed_plant Removal to a licensed chemical destruction plant pigment->licensed_plant recycle Offer for recycling or reconditioning rinse->recycle landfill Dispose of in a sanitary landfill puncture->landfill

Disposal Decision Process for this compound Waste

Disposal Protocol:

  • Unused Pigment and Contaminated Materials:

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

    • Disposal options include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

    • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Contaminated Packaging:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

    • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

References

×

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Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。